(1-Benzyl-1H-imidazol-2-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXJLERUJWJFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630004 | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123566-33-6 | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123566-33-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)-acetic acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a multifaceted heterocyclic compound that has garnered interest within the scientific community. As a derivative of the imidazole nucleus, a structure renowned for its presence in biologically active molecules, this compound presents a unique scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its potential as a kinase inhibitor. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel imidazole-based therapeutic agents.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[1]. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide array of biological targets. The incorporation of a benzyl group at the N-1 position and an acetic acid moiety at the C-2 position of the imidazole ring in this compound creates a molecule with a distinct combination of lipophilic and hydrophilic features, influencing its pharmacokinetic and pharmacodynamic properties. This structural arrangement has led to investigations into its potential as a modulator of key biological pathways, particularly in the context of kinase inhibition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 123566-33-6 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| Boiling Point | 427.2 °C at 760 mmHg | N/A |
| Flash Point | 212.1 °C | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic routes, leveraging established imidazole chemistry. A common strategy involves the initial preparation of a 2-substituted imidazole precursor followed by N-benzylation and subsequent functional group manipulation to introduce the acetic acid moiety.
General Synthetic Approach
A plausible and efficient synthesis involves a multi-step process. The rationale behind this approach is to build the molecule sequentially, allowing for purification at intermediate stages and ensuring the final product's integrity.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for the synthesis of similar imidazole derivatives and requires laboratory validation.
Step 1: Synthesis of 1-Benzyl-2-methylimidazole
-
To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-16 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-2-methylimidazole.
Step 2: Synthesis of this compound
-
Dissolve 1-benzyl-2-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C. The color of the solution may change, indicating the formation of the lithiated intermediate.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization (Predicted Data)
The following are predicted spectral data based on the analysis of structurally similar compounds. Actual experimental data is required for definitive characterization.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.20-7.40 (m, 5H, Ar-H), 7.10 (d, J = 1.2 Hz, 1H, Imidazole-H), 6.90 (d, J = 1.2 Hz, 1H, Imidazole-H), 5.30 (s, 2H, CH₂-Ph), 3.60 (s, 2H, CH₂-COOH), 12.5 (br s, 1H, COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~172.0 (C=O), 145.0 (C2-Imidazole), 136.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (Imidazole-CH), 122.0 (Imidazole-CH), 50.0 (CH₂-Ph), 33.0 (CH₂-COOH).
-
FT-IR (KBr, cm⁻¹): ~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, 1495, 1450 (Ar C=C stretch), ~1250 (C-O stretch).
-
Mass Spectrometry (ESI-MS): m/z 217.09 [M+H]⁺, 239.07 [M+Na]⁺.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of this compound offers several points for further chemical modification, making it a versatile scaffold for the development of a library of derivatives. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's properties and biological activity. The benzyl group can also be substituted to explore structure-activity relationships (SAR).
Kinase Inhibition: A Promising Therapeutic Avenue
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazole scaffold is a common feature in many kinase inhibitors[5].
c-Fms Kinase Inhibition:
There is commercial indication that this compound may act as an inhibitor of c-Fms kinase (colony-stimulating factor 1 receptor)[3]. c-Fms is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Overexpression or aberrant activation of c-Fms has been implicated in various cancers and inflammatory diseases. Inhibition of c-Fms can disrupt these pathological processes.
Caption: Postulated mechanism of c-Fms kinase inhibition.
The structural features of this compound, including the imidazole core and the benzyl group, may allow it to fit into the ATP-binding pocket of c-Fms kinase, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition could lead to reduced proliferation and survival of cancer cells or a dampening of the inflammatory response mediated by macrophages.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. While its chemical properties and a plausible synthetic route are outlined in this guide, further experimental validation is essential.
Key areas for future research include:
-
Definitive Synthesis and Characterization: A peer-reviewed, reproducible synthesis protocol and complete, unambiguous spectral characterization are paramount.
-
Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to confirm its activity as a c-Fms kinase inhibitor and to explore other potential biological targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
References
- Badea, T., & Rao, V. R. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via multi-component approach.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). PubMed.
- Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum.
- Pulla Reddy, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.
- Rajput, A. P., & Rajput, S. S. (2010). Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research, 2(5), 52-59.
- Chopra, P. N., & Sahu, J. K. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 17(5), 574-584.
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 483-492.
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 10, S175-S188.
- Singh, G., & Kumar, D. (2017).
- Khan, I., & Ibrar, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- Abuelizz, H. A., et al. (2025). Benzimidazole(s)
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- 3. This compound | 123566-33-6 [chemicalbook.com]
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- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
(1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 123566-33-6 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol
Abstract
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a heterocyclic compound belonging to the imidazole class of molecules. While detailed peer-reviewed studies on this specific molecule are limited, its structural motifs are common in a range of biologically active compounds. Notably, it has been cited as a potential inhibitor of colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms kinase, a key regulator of macrophage and osteoclast function.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, its putative mechanism of action as a c-Fms kinase inhibitor, and detailed experimental protocols for its characterization and biological evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and inflammatory diseases who are interested in exploring the therapeutic potential of this and related imidazole derivatives.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors. Kinase inhibitors, in particular, have emerged as a major class of targeted therapeutics, especially in oncology. The FMS-like tyrosine kinase 3 (FLT3) and the colony-stimulating factor 1 receptor (c-Fms or CSF1R) are critical receptor tyrosine kinases that, when dysregulated, play significant roles in various cancers and inflammatory conditions. Consequently, the development of small molecule inhibitors targeting these kinases is an area of intense research.
This compound, with its core imidazole structure, a lipophilic benzyl group, and a polar acetic acid moiety, presents an interesting candidate for biological investigation. Although its specific biological activities are not extensively documented in peer-reviewed literature, it is commercially available and has been suggested as a potential c-Fms kinase inhibitor.[1] This guide aims to consolidate the available information and provide a scientific framework for its further study.
Physicochemical and Spectroscopic Characterization
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123566-33-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Boiling Point | 427.2°C at 760 mmHg | [4][5] |
| Density | 1.2 g/cm³ | [4] |
| Flash Point | 212.1°C | [4][5] |
| LogP | ~1.8 | [3] |
| pKa (COOH) | ~4.3 | [3] |
| Water Solubility | Moderate | [3] |
-
¹H NMR: Expected signals would include aromatic protons from the benzyl and imidazole rings, a singlet for the methylene protons of the benzyl group, and a singlet for the methylene protons of the acetic acid group.
-
¹³C NMR: Aromatic carbons, two methylene carbons, and a carboxylic acid carbon would be expected.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations from the aromatic rings.
Synthesis and Manufacturing
A definitive, published synthesis protocol for this compound is not available. However, based on established methods for the synthesis of related imidazole-acetic acid derivatives, a plausible multi-step synthetic route can be proposed. The general strategy involves the N-alkylation of a pre-formed imidazole ring.
Proposed Synthetic Pathway
The synthesis could logically proceed through the N-benzylation of a suitable imidazole-2-acetic acid ester, followed by hydrolysis to yield the final product.
Figure 1: Proposed synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Imidazole-2-acetic acid ethyl ester
-
Suspend imidazole-2-acetic acid in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by column chromatography if necessary.
Step 2: Synthesis of this compound ethyl ester
-
Dissolve the imidazole-2-acetic acid ethyl ester in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., anhydrous potassium carbonate).
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the ester from Step 2 in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with heating until the hydrolysis is complete.
-
Remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Putative Mechanism of Action: c-Fms Kinase Inhibition
The primary suggested application for this compound is as an inhibitor of c-Fms kinase (CSF1R).[1] c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Overactivity of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders like rheumatoid arthritis, and bone diseases.
The c-Fms Signaling Pathway
Figure 2: Simplified c-Fms (CSF1R) signaling pathway and the putative point of inhibition.
Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates. Given the structural similarities of this compound to other known imidazole-based kinase inhibitors, it is plausible that it also functions as an ATP-competitive inhibitor of c-Fms. The imidazole core could form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The benzyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.
Applications in Research
As a putative c-Fms kinase inhibitor, this compound could be a valuable tool for:
-
Target Validation: Investigating the role of c-Fms signaling in various in vitro and in vivo models of cancer and inflammatory diseases.
-
Drug Discovery: Serving as a lead compound for the development of more potent and selective c-Fms inhibitors.
-
Probing Biological Pathways: Elucidating the downstream effects of c-Fms inhibition on macrophage and osteoclast function.
Experimental Protocols
Protocol 6.1: In Vitro c-Fms (CSF1R) Kinase Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound against c-Fms kinase using a radiometric assay.
Materials:
-
Recombinant human c-Fms (CSF1R) kinase
-
Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate)
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide substrate)
-
[γ-³³P]-ATP
-
This compound, dissolved in DMSO
-
Phosphoric acid
-
Filter paper and scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a reaction plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of Mg-acetate and [γ-³³P]-ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6.2: Analytical HPLC Method
This protocol provides a general reverse-phase HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210-230 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to this compound and construct a calibration curve to quantify the compound in unknown samples.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a molecule of interest for researchers in the field of kinase inhibitor development. While its biological activity, particularly as a c-Fms inhibitor, requires further validation through rigorous, peer-reviewed studies, its structure aligns with known pharmacophores for this target class. This guide provides a foundational resource for scientists wishing to explore the synthesis, characterization, and biological evaluation of this compound, potentially unlocking its therapeutic utility.
References
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]
-
Beilstein Journals. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Available at: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available at: [Link]
-
ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available at: [Link]
-
Chemsrc. This compound | CAS#:123566-33-6. Available at: [Link]
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- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (1-Benzyl-1H-imidazol-2-yl)-acetic acid: Molecular Structure and Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzyl-1H-imidazol-2-yl)-acetic acid, a notable imidazole derivative, presents a compelling scaffold for medicinal chemistry and drug development. Its molecular architecture, characterized by a benzyl group appended to an imidazole ring bearing an acetic acid moiety, provides a unique combination of lipophilicity and polarity. This guide offers an in-depth exploration of its molecular structure, substantiated by spectroscopic and analytical data, and discusses the implications of this structure on its physicochemical properties and potential biological activities. Detailed protocols for its synthesis and characterization are provided to empower researchers in their investigative pursuits.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous essential biological molecules, including the amino acid histidine and purines.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows it to interact with a wide array of biological targets.[3][4] The incorporation of an imidazole moiety can enhance the pharmacokinetic properties of a lead compound, improving solubility and bioavailability.[1][2] Consequently, imidazole derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antifungal agents.[3][4][5] this compound emerges from this rich context as a molecule of significant interest, warranting a detailed examination of its structural underpinnings.
Molecular Structure and Physicochemical Properties
The molecular identity of this compound is defined by its constituent parts: a five-membered imidazole ring, a benzyl group attached to one of the nitrogen atoms, and an acetic acid functional group at the 2-position of the imidazole ring.
Core Chemical Identity
-
Molecular Formula: C₁₂H₁₂N₂O₂[6]
Structural Elucidation: A Spectroscopic Approach
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are paramount in confirming the connectivity and chemical environment of each atom.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the methylene protons of the benzyl group (a singlet around 5.0-5.5 ppm), the methylene protons of the acetic acid group (a singlet around 3.6-4.0 ppm), and the protons on the imidazole ring (in the 7.0-7.8 ppm region). The integration of these signals would confirm the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for the carboxyl carbon of the acetic acid (typically >170 ppm), the various aromatic carbons of the benzyl and imidazole rings (in the 110-140 ppm range), and the aliphatic methylene carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl-CH₂ | ~5.3 | Singlet |
| Acetic Acid-CH₂ | ~3.8 | Singlet |
| Imidazole-H (C4/C5) | ~7.1 - 7.5 | Doublets |
| Phenyl-H | ~7.2 - 7.4 | Multiplet |
| Carboxylic Acid-OH | ~10 - 12 | Broad Singlet |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
-
A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.
-
Absorptions in the 1500-1600 cm⁻¹ region are indicative of C=C and C=N stretching within the aromatic rings.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₁₂H₁₂N₂O₂. Fragmentation patterns can also offer additional structural information.
Spatial Conformation and Key Structural Features
Insights from X-ray crystallography of related benzimidazole structures reveal important conformational details. For instance, in 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar, while the benzyl ring is oriented at a significant dihedral angle to this plane.[9][10] A similar non-planar arrangement is expected for this compound, where the benzyl group will likely be positioned out of the plane of the imidazole ring. This three-dimensional shape is critical for its interaction with biological targets.
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through established methods for the functionalization of imidazole rings. A plausible synthetic route is outlined below.
Synthetic Pathway Overview
A common strategy involves the N-benzylation of an imidazole precursor followed by the introduction of the acetic acid moiety at the C2 position. Alternatively, a pre-functionalized imidazole can be benzylated.
Caption: Potential synthetic pathways for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol outlines a general procedure for the synthesis via N-alkylation of an imidazole-2-acetic acid ester, followed by hydrolysis.
Step 1: N-Benzylation of Ethyl Imidazole-2-acetate
-
To a solution of ethyl imidazole-2-acetate (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl (1-benzyl-1H-imidazol-2-yl)-acetate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl).
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization Workflow
Caption: A standard workflow for the analytical characterization of the final product.
Biological Significance and Therapeutic Potential
The structural features of this compound suggest several avenues for biological activity. The imidazole core is a known pharmacophore that can mimic histidine or purine structures, allowing it to interact with enzymes and receptors.[1][6]
-
Antimicrobial and Antifungal Activity: Imidazole derivatives are well-known for their efficacy against various microbial pathogens.[5] The mechanism often involves the disruption of cell wall synthesis or interference with DNA replication.[5]
-
Anti-inflammatory Properties: Certain imidazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Anticancer Potential: The imidazole scaffold is present in several anticancer agents.[1][3] These compounds can act by interfering with DNA synthesis or inhibiting key signaling pathways in cancer cells.
The presence of the benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The acetic acid moiety provides a site for salt formation, potentially improving aqueous solubility and formulation characteristics. This balance of properties makes this compound and its derivatives attractive candidates for further investigation in drug discovery programs.
Conclusion
This compound is a molecule with a well-defined structure that combines the biologically active imidazole core with functional groups that modulate its physicochemical properties. A thorough understanding of its molecular structure, confirmed through a suite of analytical techniques, is fundamental to exploring its full potential. The synthetic and characterization protocols detailed in this guide provide a robust framework for researchers to produce and validate this compound, paving the way for further studies into its biological activities and therapeutic applications. The strategic combination of the imidazole ring, the lipophilic benzyl group, and the polar acetic acid function positions this compound as a versatile scaffold for the development of novel therapeutic agents.
References
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This guide focuses on a specific imidazole-containing compound, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, and puts forth a scientifically rigorous, multi-tiered experimental strategy to elucidate its mechanism of action. Based on preliminary data for structurally related molecules, we hypothesize that this compound functions as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms kinase. This document provides the theoretical framework and detailed, actionable protocols for testing this hypothesis, guiding researchers from initial biochemical characterization to cellular target engagement and selectivity profiling.
Target Profile: c-Fms Kinase (CSF-1R) - A Key Regulator of Myeloid Lineage Cells
The Colony-Stimulating Factor 1 Receptor (CSF-1R), encoded by the c-fms proto-oncogene, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, particularly monocytes and macrophages[1][2][3]. Its activation is triggered by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34)[1][4].
Upon ligand binding, CSF-1R dimerizes, leading to the autophosphorylation of several tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell fate[5][6][7].
Dysregulation of the CSF-1/CSF-1R signaling axis is implicated in a variety of pathologies. In oncology, overexpression of CSF-1R on tumor-associated macrophages (TAMs) can promote an immunosuppressive tumor microenvironment, fostering tumor growth and metastasis[8][9][10]. Consequently, inhibiting CSF-1R is a promising therapeutic strategy for various cancers, including breast and ovarian cancer[3]. Furthermore, this pathway plays a significant role in inflammatory diseases such as rheumatoid arthritis and in neurodegenerative disorders by modulating microglial function[2][11]. Given this therapeutic potential, the identification of novel c-Fms kinase inhibitors is of high interest.
A Phased Experimental Approach to Define the Mechanism of Action
To rigorously test the hypothesis that this compound is a c-Fms kinase inhibitor, we propose a three-phased experimental workflow. This approach ensures a logical progression from in vitro enzymatic activity to confirmation in a cellular context and finally, an assessment of specificity.
Phase 1: In Vitro Biochemical Characterization
The initial step is to determine if this compound directly inhibits the enzymatic activity of c-Fms kinase in a purified, cell-free system. This provides a direct measure of the compound's potency and its mode of interaction with the enzyme.
In Vitro Kinase Activity Assay for IC50 Determination
A robust method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology[12]. This assay format is highly sensitive, amenable to high-throughput screening, and measures the phosphorylation of a substrate peptide by the kinase.
Experimental Protocol: TR-FRET c-Fms Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the c-Fms kinase, fluorescein-labeled substrate peptide, and ATP solutions in kinase reaction buffer at the recommended concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the c-Fms kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of ATP and fluorescein-labeled substrate peptide.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of a TR-FRET detection solution containing a terbium-labeled anti-phosphopeptide antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using vehicle (0% inhibition) and a known potent c-Fms inhibitor or no enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Enzyme Kinetics for Mode of Inhibition Analysis
Understanding how the compound inhibits the kinase (e.g., by competing with ATP) is crucial. This can be determined by measuring the IC50 of the compound at various ATP concentrations[13][14][15].
Experimental Protocol: Mode of Inhibition Study
-
Assay Setup:
-
Perform the in vitro kinase assay as described in section 3.1.
-
Set up multiple assay plates, each with a different, fixed concentration of ATP (e.g., ranging from 0.1x to 10x the Km of ATP for c-Fms).
-
On each plate, run a full dose-response curve for this compound.
-
-
Data Analysis:
-
Determine the IC50 value for the compound at each ATP concentration.
-
Interpretation:
-
If the IC50 value increases linearly with increasing ATP concentration, the compound is likely an ATP-competitive inhibitor .
-
If the IC50 value remains constant regardless of the ATP concentration, the compound is likely a non-competitive inhibitor .
-
Other patterns may suggest mixed or uncompetitive inhibition.
-
-
Phase 2: Cellular Activity and Target Engagement
Demonstrating that the compound inhibits c-Fms in a purified system is the first step. The next critical phase is to confirm its activity in a more biologically relevant cellular context and to verify that it directly engages with its intended target inside living cells.
Cell-Based Potency Assay
A common method to assess the cellular activity of a c-Fms inhibitor is to use a cell line whose proliferation is dependent on CSF-1R signaling. Ba/F3 cells, a murine pro-B cell line, are naturally dependent on IL-3 for survival but can be engineered to express a constitutively active or ligand-dependent form of c-Fms, making their proliferation reliant on the kinase activity of c-Fms[16].
Experimental Protocol: Ba/F3-c-Fms Proliferation Assay
-
Cell Culture:
-
Culture Ba/F3 cells stably expressing human c-Fms in RPMI-1640 medium supplemented with 10% FBS and recombinant human CSF-1.
-
-
Assay Procedure:
-
Plate the Ba/F3-c-Fms cells in 96-well plates at an appropriate density.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability and proliferation using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50 value.
-
Target Engagement Assay
To definitively show that the compound interacts with c-Fms within live cells, a target engagement assay is essential. The NanoBRET™ Target Engagement assay is a powerful technique that measures the binding of a compound to a target protein in real-time within living cells[17][18].
Experimental Protocol: NanoBRET™ c-Fms Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for c-Fms fused to NanoLuc® luciferase.
-
Plate the transfected cells in 96-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer (a fluorescently labeled c-Fms ligand) to the cells, followed immediately by the addition of the diluted compound.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET ratio upon addition of the compound indicates displacement of the tracer and therefore, target engagement.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target binding.
-
Phase 3: Kinase Selectivity Profiling
A critical aspect of characterizing any kinase inhibitor is to understand its selectivity. Due to the conserved nature of the ATP-binding pocket across the human kinome, many inhibitors interact with multiple kinases, leading to potential off-target effects[19][20]. Kinase selectivity profiling involves screening the compound against a large panel of kinases.
General Protocol: Kinome-wide Selectivity Screening
-
Service Providers:
-
Screening Format:
-
Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This provides a broad overview of potential off-target interactions.
-
The output is typically presented as percent inhibition for each kinase.
-
-
Follow-up IC50 Determination:
-
For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform follow-up dose-response experiments to determine their respective IC50 values[24].
-
-
Data Visualization and Interpretation:
-
The selectivity profile can be visualized using a kinome map or a selectivity score (e.g., S-score), which quantifies the compound's specificity.
-
This data is crucial for predicting potential side effects and for guiding further lead optimization efforts.
-
| Parameter | Biochemical Assay | Cellular Proliferation Assay | Target Engagement Assay | Selectivity Screen |
| Primary Output | IC50 (Enzymatic) | IC50 (Cellular) | IC50 (Binding) | % Inhibition / IC50 |
| Key Question Answered | Does it inhibit the purified enzyme? | Does it work in a cellular system? | Does it bind the target in cells? | What else does it inhibit? |
| Typical Technology | TR-FRET, Radiometric | CellTiter-Glo® | NanoBRET™ | Radiometric, Binding Assay |
Conclusion and Future Directions
By following the comprehensive, phased approach outlined in this guide, researchers can systematically and rigorously elucidate the mechanism of action of this compound. A positive result, demonstrating potent and selective inhibition of c-Fms kinase both in vitro and in a cellular context, would validate this compound as a promising lead for therapeutic development in oncology and inflammatory diseases. The data generated will provide a solid foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and preclinical development.
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Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. (2025). PMC - NIH. [Link]
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CSF-1 Receptor Signaling in Myeloid Cells. (n.d.). PMC - PubMed Central. [Link]
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Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. (n.d.). Biochemistry. [Link]
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CSF-1R signaling pathways and the effects of CSF-1R inhibitors. (n.d.). ResearchGate. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). Semantic Scholar. [Link]
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Colony stimulating factor 1 receptor. (n.d.). Wikipedia. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]
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Binding assays to profile target engagement by kinase inhibitors in vitro. (n.d.). ResearchGate. [Link]
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Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. (n.d.). Frontiers. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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CSF-1 signal transduction. (n.d.). PubMed. [Link]
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FMS Kinase Inhibitors: Current Status and Future Prospects. (n.d.). PubMed. [Link]
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Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press. [Link]
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Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PMC - NIH. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. (2013). PNAS. [Link]
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M-CSF signal transduction pathways. The M-CSF receptor is called c-fms. (n.d.). ResearchGate. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. [Link]
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Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders. (n.d.). Frontiers. [Link]
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Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications. (2025). ResearchGate. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
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(1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Technical Guide to Unveiling its Therapeutic Potential
Foreword: The Enduring Promise of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, a "privileged structure" that appears in a remarkable array of biologically active molecules, from essential amino acids like histidine to front-line pharmaceuticals.[1][2][3][4] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets with high affinity.[1] This versatility has led to the development of imidazole-containing drugs with diverse therapeutic applications, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6][7] Within this vast chemical space, (1-Benzyl-1H-imidazol-2-yl)-acetic acid emerges as a compound of significant interest, meriting a thorough investigation of its biological activity. This guide provides a comprehensive technical overview of this molecule, from its synthesis and known biological targets to a proposed roadmap for elucidating its full therapeutic potential.
Unveiling the Biological Activity of this compound: A Focused Investigation
Currently, the publicly available data on the specific biological activities of this compound is limited. However, the available information points towards a promising starting point for a comprehensive research program.
Primary Target: c-Fms Kinase Inhibition
The most direct piece of evidence for the biological activity of this compound is its potential to act as an inhibitor of the c-Fms kinase, also known as colony-stimulating factor 1 receptor (CSF-1R). This receptor tyrosine kinase is a critical regulator of the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.
The c-Fms signaling pathway is initiated by the binding of its ligands, CSF-1 or IL-34. This binding event triggers the dimerization of the receptor and the subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, activating multiple pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Signaling Pathway of c-Fms Kinase
Caption: The c-Fms signaling cascade, a key regulator of macrophage and osteoclast function.
Dysregulation of the c-Fms pathway is implicated in a variety of pathological conditions. In cancer, tumor-associated macrophages (TAMs), whose survival and function are dependent on c-Fms signaling, can promote tumor growth, angiogenesis, and metastasis. In inflammatory diseases such as rheumatoid arthritis, c-Fms-driven macrophage activation contributes to chronic inflammation and tissue damage. Furthermore, in bone diseases like osteoporosis, c-Fms is essential for the differentiation and activity of osteoclasts, the cells responsible for bone resorption. Therefore, inhibition of c-Fms kinase represents a promising therapeutic strategy for these conditions.
Exploring Broader Therapeutic Potential: Inferences from Structural Analogs
The imidazole scaffold is a versatile pharmacophore, and it is plausible that this compound possesses biological activities beyond c-Fms kinase inhibition. Investigations into structurally related compounds provide compelling rationales for exploring its potential in other therapeutic areas.
-
Anticancer Activity: Numerous 2-substituted imidazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[8][9] The proposed mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis. Given its known c-Fms inhibitory potential, which is relevant in oncology, and the anticancer properties of its structural cousins, a thorough evaluation of its cytotoxic and anti-proliferative effects against various cancer cell lines is warranted.
-
Antimicrobial Activity: The imidazole core is a hallmark of many successful antifungal and antibacterial agents.[1][10][11][12] These compounds often exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The structural features of this compound, including the lipophilic benzyl group and the polar acetic acid moiety, suggest that it may possess the necessary physicochemical properties to interact with microbial targets.
-
Anti-inflammatory Activity: Several imidazole-containing compounds have been reported to possess significant anti-inflammatory properties.[5][6][7] This activity is often attributed to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The link between c-Fms and inflammation provides a direct rationale for investigating the anti-inflammatory potential of this compound.
A Roadmap for Investigation: Experimental Protocols
To systematically evaluate the biological activity of this compound, a multi-tiered experimental approach is proposed, progressing from initial synthesis and in vitro screening to more complex cellular and in vivo models.
Synthesis of this compound
Proposed Synthesis Workflow
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(1-Benzyl-1H-imidazol-2-yl)-acetic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic Acid Derivatives
Foreword: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine and a wide array of pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it an exceptional pharmacophore for interacting with various biological targets.[1] Derivatives of imidazole have demonstrated a vast range of therapeutic applications, including antifungal, anti-inflammatory, analgesic, and antibacterial activities.[2]
This guide focuses specifically on the synthesis of this compound and its derivatives. This molecular framework is of particular interest to drug development professionals. The N-benzyl group provides a lipophilic handle that can be tailored to modulate pharmacokinetic properties, while the acetic acid moiety at the 2-position offers a versatile reactive site for further functionalization, enabling the construction of diverse chemical libraries for screening and lead optimization.
This document serves as a technical deep-dive for researchers and scientists, moving beyond simple procedural lists to explain the causality behind synthetic choices. We will explore multiple strategic pathways, detail the synthesis of crucial intermediates, and provide robust, step-by-step protocols designed for reproducibility and validation in a modern research setting.
Retrosynthetic Analysis and Core Synthetic Strategies
A successful synthesis begins with a logical retrosynthetic plan. For the target molecule, this compound, we can envision several key disconnections. The primary strategies revolve around either constructing the acetic acid side chain onto a pre-existing 1-benzylimidazole core or, alternatively, forming the imidazole ring with the necessary two-carbon side chain precursor already attached.
Caption: Retrosynthetic analysis of the target acetic acid derivative.
This analysis reveals three primary, field-proven strategies:
-
Strategy A: Side Chain Elaboration on a Pre-formed Imidazole Core. This is often the most direct and versatile approach. It relies on robust and well-characterized key intermediates, such as 1-benzyl-1H-imidazole-2-carboxaldehyde or 2-(chloromethyl)-1-benzyl-1H-imidazole .
-
Strategy B: Imidazole Ring Cyclization. This involves condensing a benzyl-substituted amine with a synthon already containing the two-carbon side chain (or its precursor). This can be efficient if the starting materials are readily available.
-
Strategy C: Multicomponent Reactions (MCRs). For generating libraries of derivatives, MCRs like the Ugi four-component reaction (U-4CR) offer unparalleled efficiency, allowing for the one-pot synthesis of complex molecules with multiple points of diversity.[3][4]
This guide will focus primarily on Strategy A, as it provides the most control and flexibility for synthesizing both the parent acid and its derivatives.
Synthesis of Essential Key Intermediates
The success of any multi-step synthesis hinges on the efficient and reliable preparation of its key intermediates. Here, we detail the synthesis of two pivotal precursors.
Intermediate 1: 1-Benzyl-1H-imidazole-2-carboxaldehyde
This aldehyde is a versatile starting point for various carbon-carbon bond-forming reactions to introduce the acetic acid side chain.
Protocol: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde
-
Rationale: This protocol involves the N-benzylation of a commercially available imidazole carboxaldehyde derivative. The use of a base like potassium carbonate in a polar aprotic solvent like DMF is a standard and high-yielding method for such alkylations.[5]
-
Materials:
-
2-Methyl-4-formylimidazole (or similar starting imidazole)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a round-bottom flask charged with DMF (100 ml), add 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and potassium carbonate (45.0 g, 0.33 mol).[5]
-
Cool the stirred suspension to 0°C using an ice bath.
-
Carefully add benzyl bromide (21.4 ml, 0.18 mol) dropwise to the mixture, ensuring the temperature remains low.[5]
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12-16 hours, or until TLC analysis (e.g., 50% EtOAc/Hexane) indicates complete consumption of the starting material.
-
Partition the reaction mixture between EtOAc (300 ml) and saturated aqueous NaHCO₃ solution (200 ml).
-
Separate the organic phase, wash with brine (2 x 100 ml), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary. A patent describing a similar procedure reports a yield of 90-99%.[5][6]
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The aldehyde proton typically appears as a singlet around 9.6-9.8 ppm in the ¹H NMR spectrum.[6]
Intermediate 2: 2-(Chloromethyl)-1-benzyl-1H-imidazole
This chloro-intermediate is highly reactive towards nucleophiles, making it an excellent precursor for introducing the acetic acid moiety via a cyanation-hydrolysis sequence.
Protocol: Synthesis of 2-(Chloromethyl)-1-benzyl-1H-imidazole
-
Rationale: This two-step procedure first involves the cyclization of N-benzylethylenediamine with an appropriate carboxylic acid derivative to form the hydroxymethyl intermediate, followed by chlorination with thionyl chloride (SOCl₂). Thionyl chloride is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides.
-
Materials:
-
N-Benzylethylenediamine
-
Glycolic acid (or an activated derivative)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
-
Procedure:
-
Step A: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
-
The synthesis of the hydroxymethyl intermediate can be achieved through various published methods for imidazole ring formation. A common approach involves the condensation of N-benzylethylenediamine with glycolic acid under dehydrating conditions.
-
-
Step B: Chlorination
-
Dissolve the crude (1-Benzyl-1H-imidazol-2-yl)methanol (1.0 equiv) in anhydrous DCM in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred solution.[7]
-
After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude product is often obtained as the hydrochloride salt and can be used directly in the next step or neutralized with a base and purified.
-
-
Core Synthetic Route: Cyanation and Hydrolysis
This pathway is arguably the most efficient and reliable for the synthesis of the target acid, leveraging the reactivity of the 2-(chloromethyl) intermediate.
Caption: Workflow for the Cyanation-Hydrolysis synthetic route.
Protocol: Two-Step Synthesis of this compound
-
Rationale: This classic two-step sequence involves an Sₙ2 reaction with a cyanide salt to form a nitrile, followed by hydrolysis of the nitrile to the carboxylic acid. The choice of acidic or basic hydrolysis conditions can be optimized based on the stability of other functional groups on the molecule.
-
Materials:
-
2-(Chloromethyl)-1-benzyl-1H-imidazole (from Section 2.2)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or DMF, anhydrous
-
Concentrated Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) pellets
-
Ethyl acetate (EtOAc), Diethyl ether (Et₂O)
-
Deionized water
-
-
Procedure:
-
Step 1: Synthesis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile
-
In a fume hood, dissolve 2-(chloromethyl)-1-benzyl-1H-imidazole (1.0 equiv) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equiv) portion-wise. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste must be quenched and disposed of according to institutional safety protocols.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of ice water, which should cause the product to precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude nitrile. The product can be recrystallized from a suitable solvent system like ethanol/water.
-
-
Step 2: Hydrolysis to this compound
-
Suspend the crude (1-Benzyl-1H-imidazol-2-yl)acetonitrile (1.0 equiv) in 6M aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC/LC-MS.
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 4-6) using a base (e.g., 6M NaOH). The product should precipitate out of the solution.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid product under vacuum.
-
-
-
Purification and Validation: The final product's purity should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Alternative & Advanced Strategies
While the cyanation/hydrolysis route is robust, other methods offer unique advantages, particularly for creating diverse derivatives.
Wittig Reaction Approach
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[8][9]
-
Reaction: 1-Benzyl-1H-imidazole-2-carboxaldehyde is reacted with a phosphonium ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, to form an α,β-unsaturated ester.
-
Reduction: The resulting double bond is then reduced, typically via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Hydrolysis: The ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.
-
Insight: This route is longer but avoids the use of highly toxic cyanide. The stereoselectivity of the Wittig reaction (E vs. Z alkene) can be controlled by the choice of ylide and reaction conditions, which may be advantageous for certain complex derivatives.[9]
Ugi Multicomponent Reaction (U-4CR)
For drug discovery programs, the Ugi reaction is an invaluable tool for rapidly generating libraries of complex molecules.[10][11] While not a direct synthesis of the parent acid, it is a premier method for producing its amide derivatives.
-
General Scheme: A mixture of an aldehyde (e.g., phenylglyoxal), an amine, a carboxylic acid, and an isocyanide are reacted in a one-pot fashion.[3][4]
-
Application: To create derivatives of our target, one could use this compound as the carboxylic acid component in a U-4CR with a diverse set of aldehydes, amines, and isocyanides. This generates a library of complex amides with three points of diversity, ideal for structure-activity relationship (SAR) studies.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends heavily on the specific goals of the researcher, such as scale, cost, safety, and the need for derivatives.
| Parameter | Route 1: Cyanation/Hydrolysis | Route 2: Wittig Reaction | Route 3: Ugi MCR (for Derivatives) |
| Number of Steps | 2 (from chloromethyl int.) | 3 (from aldehyde int.) | 1 (for each derivative) |
| Overall Yield | Generally Good to High | Moderate to Good | Moderate to Excellent[3][4] |
| Key Reagents | NaCN/KCN, HCl/NaOH | Phosphonium ylide, H₂/Pd-C | Isocyanides, Aldehydes, Amines |
| Safety Concerns | High: Use of highly toxic cyanide. | Moderate: Hydrogen gas handling. | Moderate: Isocyanides are volatile and malodorous. |
| Scalability | Excellent | Good | Good, but can be costly at scale. |
| Versatility | Excellent for parent acid. | Good for specific alkene precursors. | Unmatched for library synthesis. |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is readily achievable through several strategic pathways. For a direct, scalable, and high-yielding synthesis of the parent acid, the cyanation of a 2-(chloromethyl) intermediate followed by hydrolysis stands out as the most industrially viable and scientifically sound approach. For researchers focused on drug discovery and the exploration of chemical space, the strategic application of the Wittig reaction for specific analogues and the Ugi multicomponent reaction for rapid library generation are exceptionally powerful tools.
As the demand for novel therapeutics continues to grow, the development of even more efficient, green, and versatile methods for constructing these valuable imidazole-based building blocks will remain a key focus for synthetic and medicinal chemists alike.
References
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Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. National Institutes of Health (NIH). [Link]
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. [Link]
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Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]
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Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. ACS Publications. [Link]
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Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. PubMed. [Link]
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]
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Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
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Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]
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1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]
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Synthesis of imidazole-based triheterocycles 191 through intramolecular... ResearchGate. [Link]
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1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
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A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
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Review of pharmacological effects of imidazole derivatives. KazNMU. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]
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Wittig reaction. Wikipedia. [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. National Institutes of Health (NIH). [Link]
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1H-Benzimidazole-2-acetonitrile. PubChem. [Link]
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1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]
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1-benzyl-1H-imidazole-2-carbonitrile. ChemSynthesis. [Link]
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An In-Depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential as a c-fms Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the Imidazole Scaffold in Modern Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique electronic characteristics and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow imidazole-containing molecules to bind effectively to a wide array of biological targets, including enzymes and receptors.[2] This versatility has led to the development of numerous clinically successful drugs for treating a wide spectrum of diseases, including fungal infections, cancer, and hypertension.[3][4] The inherent bioactivity of the imidazole nucleus continues to inspire the design and synthesis of novel therapeutic agents. This guide focuses on a specific, promising derivative: (1-Benzyl-1H-imidazol-2-yl)-acetic acid, exploring its synthesis, chemical properties, and, most notably, its potential as a targeted inhibitor of c-fms kinase.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway
A logical synthetic strategy involves a two-step process: first, the esterification of 2-imidazoleacetic acid, followed by N-benzylation of the imidazole ring, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. This pathway is advantageous as it protects the carboxylic acid functionality during the N-alkylation step, preventing potential side reactions.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-imidazol-2-yl)acetate
-
Rationale: Protection of the carboxylic acid as an ethyl ester is a standard procedure to prevent its interference with the subsequent N-alkylation step. Fischer esterification, using an excess of ethanol and a catalytic amount of strong acid, is a classic and effective method.
-
Procedure:
-
To a solution of 2-imidazoleacetic acid (1 equivalent) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-(1H-imidazol-2-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Ethyl (1-benzyl-1H-imidazol-2-yl)acetate
-
Rationale: N-alkylation of the imidazole ring is a common transformation. The use of a mild base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen, facilitating its nucleophilic attack on the electrophilic benzyl bromide.[5]
-
Procedure:
-
Dissolve ethyl 2-(1H-imidazol-2-yl)acetate (1 equivalent) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography.
-
Step 3: Synthesis of this compound (Hydrolysis)
-
Rationale: Saponification, the base-mediated hydrolysis of an ester, is a robust method to deprotect the carboxylic acid.[6] Subsequent acidification protonates the carboxylate to yield the final product.
-
Procedure:
-
Dissolve ethyl (1-benzyl-1H-imidazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2 equivalents) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous solution with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.[8][9]
| Property | Predicted/Expected Value |
| CAS Number | 123566-33-6 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic protons between 7.2-7.4 ppm and benzylic protons around 5.3 ppm), the imidazole ring protons (singlets between 7.0-7.5 ppm), and the methylene protons of the acetic acid moiety (a singlet around 3.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the benzyl group, the imidazole ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹), and characteristic C=N and C=C stretching frequencies for the imidazole and benzene rings.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.097.
Biological Activity and Therapeutic Potential: A c-fms Kinase Inhibitor
This compound has been identified as a potential inhibitor of the c-fms kinase.[10] c-fms, also known as the colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, differentiation, and function of macrophages and their progenitors.[11][12]
The c-fms Signaling Pathway and its Role in Disease
Upon binding its ligand, CSF-1, the c-fms receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[13] This creates docking sites for various signaling proteins, initiating downstream cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[11]
Caption: Simplified c-fms (CSF-1R) signaling pathway.
Dysregulation of the c-fms signaling pathway is implicated in various pathologies, including:
-
Inflammatory Diseases: In conditions like rheumatoid arthritis, excessive c-fms signaling contributes to the accumulation and activation of macrophages in inflamed tissues, perpetuating the inflammatory response.[1]
-
Cancer: Tumor-associated macrophages (TAMs), which often express high levels of c-fms, can promote tumor growth, angiogenesis, and metastasis.[14][15] Therefore, inhibiting c-fms is a promising strategy for cancer therapy.[16]
Proposed Mechanism of Action and Structure-Activity Relationship (SAR)
As a kinase inhibitor, this compound likely functions by competing with ATP for binding to the catalytic site of the c-fms kinase domain. The imidazole core is a common scaffold in kinase inhibitors, often serving as a hinge-binder, forming crucial hydrogen bonds with the kinase's hinge region.[17]
Key structural features and their potential roles:
-
Imidazole Core: Acts as a scaffold and is likely involved in key hydrogen bonding interactions within the ATP-binding pocket of c-fms.
-
Benzyl Group at N-1: This lipophilic group likely occupies a hydrophobic pocket in the kinase domain, contributing to binding affinity and selectivity.
-
Acetic Acid Moiety at C-2: The carboxylic acid group can form additional hydrogen bonds or ionic interactions with amino acid residues in the active site, enhancing potency and potentially improving solubility.
The structure-activity relationships of other imidazole-based kinase inhibitors suggest that modifications to the benzyl and acetic acid groups could be explored to optimize the potency, selectivity, and pharmacokinetic properties of this compound.[2]
Protocol for In Vitro Kinase Inhibition Assay
To experimentally validate the inhibitory activity of this compound against c-fms, a biochemical kinase assay can be performed.
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the c-fms kinase.
-
Materials:
-
Recombinant human c-fms kinase domain
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use in a fluorescence-based assay)
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabel assays, or a fluorescence plate reader for fluorescence-based assays)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, combine the c-fms kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%).
-
Conclusion and Future Directions
This compound represents a promising molecule within the well-established class of imidazole-based therapeutics. Its straightforward synthesis and potential as a selective c-fms kinase inhibitor make it an attractive candidate for further investigation in the fields of oncology and inflammatory diseases. Future research should focus on confirming its inhibitory activity and selectivity through rigorous in vitro and cell-based assays. Subsequent studies could explore its efficacy in animal models of cancer and rheumatoid arthritis. Furthermore, the exploration of structure-activity relationships through the synthesis of analogs could lead to the development of even more potent and selective c-fms inhibitors with improved drug-like properties. The foundation laid out in this guide provides a comprehensive starting point for researchers dedicated to advancing this promising compound towards potential clinical applications.
References
- BenchChem Technical Support Team. (2025). Structure-Activity Relationship (SAR)
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). PubMed.
- Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed.
- Colony-stimulating factor-1 receptor inhibitors for the treatment of cancer and inflamm
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). PubMed.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
- Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed.
- Process for the preparation of imidazoleacetic acid derivatives. (n.d.).
- CSF-1 signal transduction. (n.d.). PubMed.
- Colony stimulating factor 1 receptor. (n.d.). Wikipedia.
- Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. (2025). Frontiers.
- Colony-stimulating factor-1 receptor (c-fms). (n.d.). PubMed.
- M-CSF signal transduction pathways. The M-CSF receptor is called c-fms.... (n.d.).
- BenchChem Technical Support Team. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. (2025). PMC - NIH.
- CSF2/GM-CSF: A Key Molecule in Immune Regulation and Disease Tre
- Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights. (2024). PubMed Central.
- Process for the preparation of imidazoleacetic-acid derivatives. (n.d.).
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
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(1-Benzyl-1H-imidazol-2-yl)-acetic Acid: A Technical Guide to its Emergence as a c-Fms Kinase Inhibitor
Abstract
This technical guide provides a comprehensive overview of the discovery and history of (1-Benzyl-1H-imidazol-2-yl)-acetic acid, a molecule of significant interest in contemporary drug development. While the initial synthesis of this specific scaffold is not prominently documented in early chemical literature, its discovery as a potent inhibitor of the c-Fms kinase has marked its importance in the field of medicinal chemistry. This guide will delve into the scientific rationale behind its development, detailing the synthetic pathways, mechanism of action, and the therapeutic potential stemming from its c-Fms inhibitory activity. The content herein is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's journey from a chemical entity to a promising therapeutic lead.
Introduction: The Significance of the Imidazole Scaffold and the Rise of Kinase Inhibitors
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of therapeutic agents targeting a wide array of proteins.
In parallel, the field of oncology and immunology has been revolutionized by the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that has emerged as a key therapeutic target.[1] c-Fms and its ligand, CSF-1, are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1] Aberrant c-Fms signaling is implicated in the pathogenesis of various inflammatory diseases and the progression of certain cancers by promoting the survival of tumor-associated macrophages (TAMs).[2][3]
It is at the intersection of these two fields—the versatility of the imidazole scaffold and the therapeutic promise of kinase inhibition—that this compound emerged as a molecule of significant interest.
Discovery as a c-Fms Kinase Inhibitor: A Targeted Approach
The discovery of this compound as a c-Fms kinase inhibitor was not a serendipitous event but rather the result of a targeted drug discovery campaign. The primary disclosure of this compound and its activity is found within patent literature focused on the identification of novel c-Fms inhibitors.
The Rationale for Targeting c-Fms
The c-Fms signaling pathway is a critical regulator of macrophage and monocyte populations. In the context of cancer, tumor-associated macrophages (TAMs) often create an immunosuppressive microenvironment that promotes tumor growth, angiogenesis, and metastasis.[2][3] By inhibiting c-Fms, it is possible to modulate the activity of these TAMs, thereby restoring anti-tumor immunity. In inflammatory diseases such as rheumatoid arthritis, c-Fms-driven macrophage activation contributes to chronic inflammation and tissue destruction.[1] Therefore, the development of small molecule inhibitors of c-Fms presented a promising therapeutic strategy for a range of diseases.
The Emergence of this compound
Within a patent filed by IRM LLC, this compound is disclosed as a compound of Formula I with demonstrated inhibitory activity against c-Fms kinase. This patent outlines a broad class of compounds for the treatment of autoimmune diseases, inflammatory conditions, and various cancers. The inclusion of this compound within this patent marks its first significant appearance in the context of a defined biological activity and therapeutic application.
Synthetic Pathways and Methodologies
The synthesis of this compound, as detailed in the relevant patent literature, follows a logical and reproducible synthetic route. The general strategy involves the construction of the substituted imidazole ring followed by the introduction and subsequent hydrolysis of an ester group at the 2-position.
General Synthetic Scheme
A plausible synthetic route, based on established imidazole synthesis methodologies and information gleaned from related patent examples, is outlined below. The synthesis commences with the protection of imidazole, followed by benzylation and subsequent introduction of the acetic acid moiety.
Caption: A general synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
The following is a representative, step-by-step experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 2-substituted imidazoles.
Step 1: Synthesis of Ethyl (1-benzyl-1H-imidazol-2-yl)acetate
-
Reaction Setup: To a solution of 1-benzyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise.
-
Lithiation: Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: Add ethyl chloroformate (1.2 equivalents) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl (1-benzyl-1H-imidazol-2-yl)acetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl (1-benzyl-1H-imidazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2-3 equivalents) to the solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture to 0 °C and acidify with hydrochloric acid to a pH of approximately 3-4.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Mechanism of Action: Inhibition of c-Fms Kinase Signaling
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of the c-Fms kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
The c-Fms Signaling Cascade
The binding of CSF-1 to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. These pathways are critical for cell proliferation, survival, and differentiation.
Caption: Simplified c-Fms signaling pathway and the point of inhibition.
Structural Basis of Inhibition
The inhibitory activity of this compound is attributed to its ability to fit into the ATP-binding pocket of the c-Fms kinase domain. The imidazole core likely forms key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. The benzyl group and the acetic acid moiety can occupy adjacent hydrophobic and hydrophilic pockets, respectively, contributing to the overall binding affinity and selectivity of the compound.
Therapeutic Potential and Future Directions
The targeted inhibition of c-Fms by this compound and its analogs holds significant therapeutic potential for a variety of diseases.
Oncology
By depleting or reprogramming tumor-associated macrophages, c-Fms inhibitors can enhance the efficacy of chemotherapy and immunotherapy.[2][3] This approach is being explored in a range of solid tumors where TAMs are known to play a pro-tumorigenic role.
Inflammatory and Autoimmune Diseases
In conditions like rheumatoid arthritis, Crohn's disease, and lupus, macrophages are key mediators of chronic inflammation and tissue damage.[1] By reducing the number and activity of these inflammatory macrophages, c-Fms inhibitors could provide a novel therapeutic option for patients with these debilitating diseases.
Data Summary
| Compound | Target | Reported Activity | Potential Therapeutic Areas |
| This compound | c-Fms Kinase | Inhibitor | Cancer, Inflammatory Diseases, Autoimmune Diseases |
Conclusion
This compound represents a compelling example of a targeted therapeutic agent whose discovery was driven by a deep understanding of disease biology. While its early history in the chemical literature is not extensively documented, its identification as a potent c-Fms kinase inhibitor has solidified its importance in the field of drug discovery. The synthetic routes to this compound are accessible, and its mechanism of action is well-rationalized. As our understanding of the role of macrophages in disease continues to grow, the therapeutic potential of c-Fms inhibitors like this compound is likely to expand, offering new hope for patients with a range of challenging conditions.
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- Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion.
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(1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Scaffolding Approach to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug discovery. This guide focuses on a specific imidazole derivative, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, a compound of considerable interest due to its potential to modulate key biological pathways implicated in a range of pathologies. While direct and extensive research on this specific molecule is emerging, its structural motifs suggest a fascinating polypharmacological profile, with potential activities spanning kinase inhibition, neurotransmitter receptor modulation, and anti-inflammatory effects. This document will serve as a technical deep-dive into the putative therapeutic targets of this compound, providing a scientific rationale for its investigation and detailed methodologies for its characterization.
Chapter 1: The Imidazole Core - A Privileged Scaffold in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in biological systems, notably in the amino acid histidine, has made it an attractive starting point for the design of therapeutic agents. The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors, coupled with the aromatic nature of the ring, allows for diverse and high-affinity interactions with biological targets.[1] This versatility has led to the development of imidazole-containing drugs with a wide array of therapeutic applications, including antifungal, antihypertensive, and anticancer agents.
Chapter 2: Primary Therapeutic Target: c-Fms Kinase
This compound has been identified as a potential inhibitor of the c-Fms kinase, a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.
The Role of c-Fms Kinase in Disease
The c-Fms kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is activated by its ligand, colony-stimulating factor 1 (CSF-1). This signaling axis is pivotal in the regulation of the mononuclear phagocyte system. However, dysregulation of c-Fms signaling has been implicated in a variety of diseases:
-
Oncology: Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and are known to promote tumor growth, angiogenesis, and metastasis. The survival and function of TAMs are heavily dependent on c-Fms signaling. Therefore, inhibiting c-Fms is a promising strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.
-
Inflammatory Diseases: Macrophages are key mediators of inflammation. In chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, the infiltration and activation of macrophages contribute significantly to tissue damage. Inhibition of c-Fms can reduce the number and pro-inflammatory activity of these macrophages.
-
Bone Diseases: c-Fms is essential for the differentiation of osteoclasts, the cells responsible for bone resorption. Excessive osteoclast activity leads to bone loss in conditions like osteoporosis and bone metastases. c-Fms inhibitors have the potential to mitigate this pathological bone resorption.
This compound as a c-Fms Kinase Inhibitor
The imidazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism of action for ATP-competitive inhibitors. The benzyl group of this compound can occupy a hydrophobic pocket within the active site, while the acetic acid moiety can be solvent-exposed or form additional interactions.
Structure-Activity Relationship (SAR) Insights from Related Imidazole-Based Kinase Inhibitors:
While specific SAR data for this compound is not extensively available, studies on related imidazole-based kinase inhibitors provide valuable insights:
-
Substitution at the 1-position: The nature of the substituent at the N-1 position of the imidazole ring is critical for potency and selectivity. The benzyl group in the topic compound is a common feature in kinase inhibitors, often contributing to hydrophobic interactions. Modifications to the benzyl ring, such as the addition of electron-withdrawing or -donating groups, can significantly impact activity. For instance, in a series of 1-benzyl indazole derivatives, fluoro or cyano substitution at the ortho position of the benzene ring led to better inhibitory activity.[2]
-
Substitution at the 2-position: The acetic acid moiety at the C-2 position is a key feature. Its carboxylate group can form important electrostatic interactions or hydrogen bonds with residues in the active site.
-
The Imidazole Core: The imidazole ring itself is a critical pharmacophore, often forming hydrogen bonds with the kinase hinge region.
Chapter 3: Secondary and Exploratory Therapeutic Targets
The structural features of this compound suggest potential interactions with other important therapeutic targets, warranting further investigation.
GABA-A Receptor Modulation
Imidazoleacetic acid, a related endogenous metabolite of histamine, is a known partial agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can lead to anxiolytic, sedative, and anticonvulsant effects.
The presence of the acetic acid moiety in this compound suggests a potential for interaction with the GABA-A receptor. The benzyl group would significantly alter the pharmacology compared to the endogenous imidazoleacetic acid, potentially influencing subtype selectivity and efficacy.
Imidazoline I1 Receptor Agonism
Certain imidazole-containing compounds act as agonists at imidazoline I1 receptors, which are involved in the central regulation of blood pressure.[3] Agonism at these receptors leads to a reduction in sympathetic outflow, resulting in a hypotensive effect. The structural similarity of this compound to known imidazoline receptor ligands makes this an intriguing area for exploration.
Anti-inflammatory and Analgesic Activity
Derivatives of imidazolyl acetic acid have been reported to possess anti-inflammatory and analgesic properties. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The acetic acid side chain is a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Chapter 4: Experimental Protocols for Target Validation
This chapter provides detailed, step-by-step methodologies for the in vitro and in vivo characterization of this compound.
In Vitro Kinase Inhibition Assays
4.1.1 ADP-Glo™ Kinase Assay for c-Fms Inhibition
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 1mM ATP and 1mM ADP solution by diluting the provided stocks in 1X kinase reaction buffer.[4]
-
Prepare a kinase dilution buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[5]
-
Prepare serial dilutions of this compound in the appropriate buffer, typically with a final DMSO concentration of ≤1%.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Generate a standard curve using the prepared ATP/ADP mixtures.[6]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
4.1.2 LanthaScreen™ TR-FRET Kinase Assay for c-Fms Inhibition
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
Detection:
-
Data Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm and 495 nm.[8]
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and determine the IC50 value.
-
In Vivo Efficacy Assessment: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA mouse model is a widely used and well-validated model of rheumatoid arthritis, suitable for evaluating the anti-inflammatory efficacy of c-Fms inhibitors.
Protocol:
-
Animal Model:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[10] The injection should be administered intradermally at the base of the tail.
-
On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).[11]
-
-
Treatment:
-
Administer this compound or vehicle control daily via oral gavage or intraperitoneal injection, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study (typically around day 42-56), euthanize the mice and collect paws for histological analysis.[12]
-
Assess synovial inflammation, cartilage damage, and bone erosion in stained tissue sections.
-
Collect blood samples for the analysis of inflammatory cytokines and anti-collagen antibodies.
-
Chapter 5: Data Presentation and Visualization
Quantitative Data Summary
| Compound/Ligand | Target | Assay Type | IC50/Ki (nM) | Reference |
| Imidazole Derivatives | c-Fms Kinase | In vitro kinase assay | Varies (compound specific) | [13] |
| Moxonidine | I1-imidazoline receptor | Radioligand binding | Ki < 10 | [14] |
| Rilmenidine | I1-imidazoline receptor | Radioligand binding | Ki < 10 | [14] |
| Imidazobenzodiazepines | GABA-A Receptor | Radioligand binding | Varies (subtype specific) | [15] |
Note: Specific IC50/Ki values for this compound are not yet publicly available and would need to be determined experimentally.
Signaling Pathway and Workflow Diagrams
Caption: c-Fms signaling pathway and point of inhibition.
Caption: Workflow for in vitro kinase inhibition assays.
Caption: Workflow for the in vivo CIA mouse model.
Conclusion
This compound represents a promising chemical scaffold with the potential to modulate multiple therapeutic targets. Its putative role as a c-Fms kinase inhibitor positions it as a candidate for the development of novel therapies for cancer, inflammatory diseases, and bone disorders. Furthermore, its structural resemblance to known GABA-A receptor and imidazoline I1 receptor ligands opens up exciting avenues for exploring its effects in the central nervous system and on cardiovascular regulation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and related compounds. Further investigation into the precise molecular interactions and structure-activity relationships will be crucial in optimizing this scaffold for clinical development.
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Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
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Defining Affinity with the GABAA Receptor. PubMed Central. Available from: [Link]
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Technical Guide: (1-Benzyl-1H-imidazol-2-yl)-acetic acid and the Landscape of c-FMS Kinase Inhibition
A Senior Application Scientist's Perspective on Target Validation and Preclinical Evaluation
Executive Summary
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS kinase, is a pivotal regulator of the myeloid lineage, particularly macrophages. Its dysregulation is implicated in a spectrum of pathologies, including cancer, inflammatory diseases, and bone disorders, making it a compelling therapeutic target. This guide provides a technical framework for the evaluation of novel c-FMS kinase inhibitors, with a conceptual focus on structures like (1-Benzyl-1H-imidazol-2-yl)-acetic acid. While public domain data on this specific molecule as a c-FMS inhibitor is sparse, its imidazole-acetic acid scaffold is representative of motifs explored in kinase inhibitor design. To provide a robust, data-driven narrative, this document will use the well-characterized, selective c-FMS inhibitor GW2580 as a primary exemplar to illustrate the principles and methodologies of inhibitor characterization. We will dissect the c-FMS signaling axis, detail the critical preclinical assays for potency and selectivity, and provide actionable protocols for researchers in the field.
The Therapeutic Target: c-FMS Kinase (CSF-1R)
Biological Role and Signaling Cascade
c-FMS is a cell-surface receptor tyrosine kinase (RTK) essential for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[1] Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][2] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4] This phosphorylation cascade creates docking sites for various signaling adaptors, initiating downstream pathways crucial for cellular function.
The core mechanism involves the activation of pathways such as the Phosphoinositide 3-Kinase (PI3K)/AKT route for cell survival and the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade for proliferation.[1][3] Understanding this pathway is fundamental to designing both mechanism-based cellular assays and interpreting inhibitor effects.
Caption: The c-FMS signaling cascade upon ligand binding.
Rationale for Inhibition in Disease
Overexpression of c-FMS or its ligand CSF-1 is a hallmark of various diseases:
-
Oncology: Tumor-Associated Macrophages (TAMs), which often express high levels of c-FMS, promote tumor growth, angiogenesis, and metastasis.[2][5] Blocking c-FMS signaling can reprogram the tumor microenvironment to be less immunosuppressive.
-
Inflammatory Diseases: Macrophages are key mediators in inflammatory conditions like rheumatoid arthritis. Inhibiting their proliferation and activation via c-FMS blockade is a validated therapeutic strategy.[6][7]
-
Bone Biology: c-FMS is critical for the differentiation of osteoclasts, the cells responsible for bone resorption. Inhibition can prevent pathological bone loss in conditions like osteoporosis and cancer-induced bone destruction.[6][8]
The Inhibitor: Scaffolds, Mechanisms, and a Case Study
The Imidazole-Acetic Acid Scaffold
The user-specified molecule, this compound, belongs to a class of compounds containing an imidazole ring, a common and versatile scaffold in medicinal chemistry. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and the ring system serves as a rigid linker to orient other functional groups. Acetic acid moieties often provide a key interaction point, such as a salt bridge with a basic residue (e.g., lysine) in a kinase ATP-binding pocket. While structure-activity relationship (SAR) data for this specific molecule against c-FMS is not publicly available, related imidazole-containing compounds have been explored as inhibitors for various enzymes.[9][10]
Mechanism of Action: ATP-Competitive Inhibition
Most small molecule kinase inhibitors, including GW2580, function as ATP-competitive inhibitors.[11][12] They are designed to bind to the ATP pocket in the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The selectivity of these inhibitors is derived from exploiting subtle differences in the shape, size, and amino acid composition of the ATP-binding sites across the human kinome.
Case Study: GW2580, a Selective c-FMS Inhibitor
GW2580 is an orally bioavailable and highly selective inhibitor of c-FMS kinase.[6][11] It serves as an excellent model for understanding the desired profile of a c-FMS inhibitor.
| Parameter | GW2580 Value | Reference |
| Target | c-FMS Kinase (CSF-1R) | [6][8] |
| Mechanism | ATP-Competitive | [11][12] |
| Biochemical IC₅₀ | 30 nM | [8] |
| Cellular Potency (M-NFS-60) | IC₅₀ = 0.33 µM | [8] |
| Selectivity | 150- to 500-fold vs. KIT, FLT-3, etc. | [8] |
| In Vivo Efficacy | Blocks tumor growth in mouse models | [8][11] |
Table 1: Key Pharmacological Properties of GW2580
Preclinical Evaluation Workflow for a Novel c-FMS Inhibitor
This section outlines a validated workflow for characterizing a novel c-FMS inhibitor, such as a compound from the imidazole-acetic acid class. The protocols provided are based on established methodologies used in the field.
Caption: A logical workflow for preclinical c-FMS inhibitor evaluation.
In Vitro Biochemical Assays
Objective: To determine the direct inhibitory activity of the compound on the isolated c-FMS kinase enzyme and assess its selectivity against other kinases.
Protocol 1: c-FMS Biochemical Kinase Assay (IC₅₀ Determination)
-
Causality: This is the first critical experiment. It validates that the compound directly interacts with and inhibits the target enzyme, independent of any cellular complexity. A low IC₅₀ value (typically in the nanomolar range) is desired.
-
Methodology:
-
Reagents: Recombinant human c-FMS kinase domain, biotinylated substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test compound (e.g., this compound) dissolved in DMSO.
-
Plate Preparation: Add kinase buffer to all wells of a 384-well plate.
-
Compound Titration: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM). Add the diluted compound to the assay plate. Include DMSO-only wells as a "no inhibition" control and a known inhibitor (e.g., GW2580) as a positive control.
-
Enzyme Addition: Add the recombinant c-FMS enzyme to all wells and incubate briefly to allow compound binding.
-
Reaction Initiation: Add a mixture of the biotinylated peptide substrate and ATP to initiate the kinase reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.[13]
-
Reaction Quenching: After incubation (e.g., 60 minutes at room temperature), stop the reaction by adding EDTA.
-
Detection: Add a detection reagent mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). This allows for a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Kinome Selectivity Profiling
-
Causality: Off-target kinase inhibition can lead to toxicity. This assay is crucial for ensuring the compound's safety profile and validating that its cellular effects are due to c-FMS inhibition.
-
Methodology:
-
Platform Selection: Utilize a commercial service like KINOMEscan™ (DiscoverX) or perform in-house multiplex assays.[14] These platforms typically test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of human kinases.
-
Assay Principle (KINOMEscan): The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured by qPCR using a DNA-tagged antibody.
-
Data Interpretation: Results are often presented as a percentage of control or a selectivity score. Hits are defined as kinases showing significant inhibition (e.g., >90%). A highly selective compound will inhibit c-FMS with minimal interaction with other kinases. For GW2580, high selectivity was observed against a panel of over 186 kinases.[7]
-
Cell-Based Assays
Objective: To confirm that the compound can enter cells, engage its target, and inhibit the c-FMS signaling pathway, leading to a functional anti-proliferative effect.
Protocol 3: Target Engagement in Cells (Western Blot)
-
Causality: This experiment directly demonstrates that the compound inhibits the kinase's activity within a living cell. It bridges the gap between biochemical potency and cellular function.
-
Methodology:
-
Cell Line: Use a cell line that expresses c-FMS, such as RAW264.7 murine macrophages.[11]
-
Procedure: a. Seed cells and allow them to adhere. Starve the cells of serum overnight to reduce basal kinase activity. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with a saturating concentration of CSF-1 (e.g., 100 ng/mL) for 5-10 minutes to induce maximal c-FMS autophosphorylation. d. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay. f. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with a primary antibody specific for phosphorylated c-FMS (e.g., anti-p-FMS Tyr723). h. Strip the membrane and re-probe with an antibody for total c-FMS to confirm equal loading.
-
Analysis: A potent inhibitor will show a dose-dependent decrease in the p-FMS signal relative to the total FMS signal.
-
Protocol 4: CSF-1 Dependent Cell Proliferation Assay
-
Causality: This is the ultimate functional readout in vitro. It confirms that inhibiting the kinase's activity translates into the desired biological outcome—in this case, halting the proliferation driven by the c-FMS pathway.
-
Methodology:
-
Cell Line: Use a cell line whose growth is strictly dependent on CSF-1, such as the M-NFS-60 myeloid cell line.[8][11]
-
Procedure: a. Seed M-NFS-60 cells in a 96-well plate in media containing a minimal amount of CSF-1 for survival. b. Add a serial dilution of the test compound. c. Add a concentration of CSF-1 known to induce robust proliferation. d. Incubate for 48-72 hours. e. Measure cell viability/proliferation using a reagent like CellTiter-Glo® (measures ATP) or by counting cells.
-
Analysis: Calculate the IC₅₀ for growth inhibition. For GW2580, this value is approximately 0.33 µM in M-NFS-60 cells.[8]
-
Conclusion and Future Directions
The rational design and evaluation of c-FMS kinase inhibitors hold significant promise for treating a range of human diseases. While the specific compound this compound requires further public data to be fully characterized as a c-FMS inhibitor, its core structure represents a valid starting point for inhibitor design. The true measure of its potential lies in its performance within the rigorous preclinical evaluation workflow detailed in this guide. By systematically assessing its biochemical potency, selectivity, cellular target engagement, and functional impact, researchers can build a comprehensive data package. This process, exemplified by the development of inhibitors like GW2580, provides a clear and validated path from a chemical entity to a potential therapeutic candidate. Future work should focus on optimizing the potency and pharmacokinetic properties of novel imidazole-based scaffolds to develop next-generation c-FMS inhibitors with improved efficacy and safety profiles.
References
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GW2580 | CSF-1R inhibitor. (n.d.). AdooQ Bioscience. Available from: [Link]
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Colony stimulating factor 1 receptor. (2024). In Wikipedia. Available from: [Link]
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Hamilton, J. A. (1997). CSF-1 signal transduction. Journal of Leukocyte Biology, 62(2), 145-155. Available from: [Link]
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M-CSF signal transduction pathways. The M-CSF receptor is called c-fms.... (n.d.). ResearchGate. Available from: [Link]
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Zhang, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(15), 5987-5992. Available from: [Link]
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Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. (2023). Military Medical Research, 10(1), 16. Available from: [Link]
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Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2020). European Journal of Medicinal Chemistry, 199, 112378. Available from: [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2008(16), 133-141. Available from: [Link]
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Mokhtari Aliabad, J., et al. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available from: [Link]
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Unwalla, R. J., et al. (2008). Discovery of novel FMS kinase inhibitors as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(5), 1642-1648. Available from: [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Available from: [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Available from: [Link]
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Assays. (n.d.). HMS LINCS Project. Available from: [Link]
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Barrow, J. C., et al. (2003). Synthesis and evaluation of imidazole acetic acid inhibitors of activated thrombin-activatable fibrinolysis inhibitor as novel antithrombotics. Journal of Medicinal Chemistry, 46(25), 5294-5297. Available from: [Link]
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Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Available from: [Link]
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Foley, T. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies, 14(7), 416-425. Available from: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. Available from: [Link]
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Chen, Y.-L., et al. (2022). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules, 27(19), 6682. Available from: [Link]
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Manne, V., et al. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 44(1), 117-126. Available from: [Link]
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Patel, S., & Player, M. R. (2008). FMS Kinase Inhibitors: Current Status and Future Prospects. Current Topics in Medicinal Chemistry, 8(12), 1087-1101. Available from: [Link]
-
Wu, S. N., et al. (2000). The Mechanism of Actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl Indazole (YC-1) on Ca(2+)-activated K(+) Currents in GH(3) Lactotrophs. Neuropharmacology, 39(10), 1788-1799. Available from: [Link]
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Iovanna, C., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 27(18), 5865. Available from: [Link]
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Golubovskaya, V. M., et al. (2008). A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth. Journal of Medicinal Chemistry, 51(23), 7405-7416. Available from: [Link]
-
Caldwell, T. M., et al. (2022). Discovery of acyl ureas as highly selective small molecule CSF1R kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128929. Available from: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid, a key building block in medicinal chemistry. The protocol herein is designed to be a self-validating system, elucidating the causality behind experimental choices and providing authoritative grounding for the proposed synthetic pathway. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted imidazole core, is present in numerous therapeutic agents. The strategic placement of the benzyl group at the N1 position and the acetic acid moiety at the C2 position allows for diverse functionalization and derivatization, making it a versatile scaffold for drug discovery. This guide outlines a reliable and reproducible three-step synthetic route, commencing with the N-benzylation of a suitable imidazole precursor, followed by cyanation and subsequent hydrolysis to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial protection of the imidazole nitrogen with a benzyl group, followed by the introduction of a cyanomethyl group at the 2-position, which is then hydrolyzed to the desired acetic acid.
Caption: A three-step workflow for the synthesis of this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-2-(chloromethyl)-1H-imidazole
The initial step involves the N-benzylation of 2-(chloromethyl)-1H-imidazole hydrochloride. The use of a base is crucial to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the benzyl halide. Potassium carbonate is a suitable and mild base for this transformation.[1]
Reaction Scheme:
Caption: N-benzylation of 2-(chloromethyl)-1H-imidazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(Chloromethyl)-1H-imidazole HCl | 155.01 | 10 | 1.55 g |
| Benzyl chloride | 126.58 | 11 | 1.2 mL |
| Potassium carbonate (anhydrous) | 138.21 | 25 | 3.45 g |
| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(chloromethyl)-1H-imidazole hydrochloride (1.55 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl chloride (1.2 mL, 11 mmol) to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-benzyl-2-(chloromethyl)-1H-imidazole as a pale yellow oil.
Step 2: Synthesis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile
The second step involves a nucleophilic substitution of the chloride in 1-benzyl-2-(chloromethyl)-1H-imidazole with a cyanide ion. This reaction is analogous to the synthesis of benzyl cyanides from benzyl chlorides.[2][3] Sodium cyanide is used as the cyanide source in a polar aprotic solvent like DMSO to facilitate the reaction.
Reaction Scheme:
Caption: Cyanation of 1-benzyl-2-(chloromethyl)-1H-imidazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-Benzyl-2-(chloromethyl)-1H-imidazole | 206.67 | 8 | 1.65 g |
| Sodium cyanide | 49.01 | 12 | 0.59 g |
| Dimethyl sulfoxide (DMSO, anhydrous) | 78.13 | - | 40 mL |
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a 100 mL round-bottom flask, dissolve 1-benzyl-2-(chloromethyl)-1H-imidazole (1.65 g, 8 mmol) in 40 mL of anhydrous DMSO.
-
Add sodium cyanide (0.59 g, 12 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (1-benzyl-1H-imidazol-2-yl)acetonitrile can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile group in (1-benzyl-1H-imidazol-2-yl)acetonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Here, we detail an acidic hydrolysis using aqueous hydrochloric acid.
Reaction Scheme:
Caption: Hydrolysis of (1-benzyl-1H-imidazol-2-yl)acetonitrile.
Materials:
| Reagent | Concentration | Amount (mmol) | Volume/Mass |
| (1-Benzyl-1H-imidazol-2-yl)acetonitrile | - | 6 | 1.18 g |
| Concentrated Hydrochloric Acid | ~37% | - | 20 mL |
| Water | - | - | 20 mL |
| Sodium hydroxide solution | 2 M | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, suspend the crude (1-benzyl-1H-imidazol-2-yl)acetonitrile (1.18 g, 6 mmol) in a mixture of 20 mL of concentrated hydrochloric acid and 20 mL of water.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of 2 M sodium hydroxide solution until the pH is approximately 4-5. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to yield this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: Scientific Integrity & Logic
Causality Behind Experimental Choices:
-
N-Benzylation: The choice of potassium carbonate as a base in acetonitrile is a common and effective method for the N-alkylation of imidazoles.[1] It is a relatively mild base, which minimizes side reactions, and is easily removed by filtration. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
Cyanation: The use of sodium cyanide in DMSO is a standard procedure for nucleophilic substitution of alkyl halides. DMSO is an excellent solvent for this reaction as it solvates the cation, leaving the cyanide anion more nucleophilic.
-
Hydrolysis: Acidic hydrolysis of nitriles is a robust method to obtain carboxylic acids. The use of concentrated hydrochloric acid ensures complete conversion of the nitrile to the carboxylic acid. Neutralization to the isoelectric point of the amino acid-like product is a standard procedure for its precipitation and isolation.
Trustworthiness Through a Self-Validating System:
Each step of this protocol can be monitored and validated using standard analytical techniques:
-
TLC: To monitor the progress of each reaction and determine the appropriate reaction time.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the final product.
Part 3: Visualization & Formatting
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Temperature | Duration | Product |
| 1. N-Benzylation | 2-(Chloromethyl)-1H-imidazole HCl | Benzyl chloride, K₂CO₃ | Acetonitrile | Reflux | 4-6 h | 1-Benzyl-2-(chloromethyl)-1H-imidazole |
| 2. Cyanation | 1-Benzyl-2-(chloromethyl)-1H-imidazole | NaCN | DMSO | 60°C | 12-18 h | (1-Benzyl-1H-imidazol-2-yl)acetonitrile |
| 3. Hydrolysis | (1-Benzyl-1H-imidazol-2-yl)acetonitrile | Conc. HCl, H₂O | Water | Reflux | 24-48 h | This compound |
References
- Google Patents. (n.d.).
-
YouTube. (2021, November 18). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. [Link]
Sources
Application Note & Protocols: A Comprehensive Guide to the Analytical Characterization of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Introduction: The Imperative for Rigorous Characterization
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, such as the amino acid histidine. The benzyl and acetic acid moieties impart distinct physicochemical properties that may influence its potential as a synthetic building block or a pharmacologically active agent. As with any compound intended for research or drug development, unambiguous confirmation of its identity, purity, and stability is a non-negotiable prerequisite.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals. The methodologies described herein are grounded in fundamental chemical principles and adhere to the rigorous standards expected in the pharmaceutical industry, drawing upon guidelines from the International Council for Harmonisation (ICH).[1][2][3] The objective is not merely to provide protocols but to explain the causal logic behind the selection of each technique, creating an integrated workflow that ensures data of the highest integrity and trustworthiness.
Foundational Physicochemical Properties
Prior to engaging in advanced spectroscopic or chromatographic analysis, determining the fundamental physicochemical properties of a new chemical entity is paramount. These data inform the selection of solvents for analysis, sample preparation techniques, and potential stability issues.
| Property | Data | Source / Comment |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |
| Molecular Weight | 216.24 g/mol | [4] |
| CAS Number | 123566-33-6 | [5][6][7] |
| Appearance | To be determined experimentally (e.g., White to off-white solid). | - |
| Melting Point | To be determined experimentally via Differential Scanning Calorimetry (DSC) or melting point apparatus. | Provides a preliminary indication of purity. |
| Solubility | To be determined experimentally in various solvents (e.g., water, methanol, DMSO, acetonitrile). | Critical for preparing analytical solutions. |
| pKa | To be estimated or determined experimentally. | The carboxylic acid moiety will have an acidic pKa (~3.5-4.5), while the imidazole ring has a basic pKa. This is crucial for developing pH-dependent chromatographic methods. |
The Analytical Workflow: An Integrated Approach
A robust characterization strategy does not rely on a single technique but integrates orthogonal methods to build a complete profile of the molecule. Each method provides a unique piece of the puzzle, and their collective data provide a self-validating system for confirming structure and purity.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Structural Elucidation and Identification Protocols
The primary objective of this phase is to unequivocally confirm that the synthesized molecule is, in fact, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. Together, they provide an unambiguous fingerprint of the molecular structure.[8]
Caption: Predicted spectroscopic signals correlated with the molecular structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like the carboxylic acid OH.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Refer to the diagram above. The benzyl protons should appear as a multiplet around 7.3-7.5 ppm, the imidazole protons as doublets around 7.0-7.2 ppm, the benzylic CH₂ as a singlet around 5.3 ppm, and the acetic acid CH₂ as a singlet around 3.8 ppm. The carboxylic acid proton will be a broad singlet, potentially downfield (>10 ppm), and its presence can be confirmed by a D₂O exchange experiment.[9][10]
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals to confirm the proton ratios.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, serving as a direct check against the expected value from the molecular formula. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an extremely high degree of confidence in the identity.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in protonation for positive ion mode analysis.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for HRMS).
-
Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺.
-
Calculation: C₁₂H₁₂N₂O₂ (216.24) + H⁺ (1.0078) = 217.2478 m/z .
-
-
Fragmentation Analysis (MS/MS):
-
Isolate the parent ion (m/z 217.25) and subject it to collision-induced dissociation (CID).
-
Expected Fragments: Key fragments would include the loss of the carboxylic acid group ([M+H - 45]⁺ at m/z 172) and the tropylium ion from the benzyl group (m/z 91). This fragmentation pattern provides structural confirmation.
-
-
Data Analysis: Compare the measured accurate mass to the theoretical mass. An error of <5 ppm is considered excellent confirmation of the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "molecular fingerprint."
Protocol: FT-IR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹.[13]
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H peaks just above 3000 cm⁻¹; aliphatic C-H peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[4]
-
C=C and C=N Stretches (Aromatic/Imidazole): Multiple bands in the 1650-1450 cm⁻¹ region.[14][15]
-
Chromatographic and Spectroscopic Purity & Assay
Once the structure is confirmed, the next critical step is to determine the purity of the material and, if required, to accurately quantify its concentration in a solution.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, byproducts, or degradation products based on their differential partitioning between a stationary phase and a mobile phase. UV detection provides a quantitative response.[16]
Protocol: Reversed-Phase HPLC with UV Detection
-
Determine λmax: Before developing the HPLC method, dissolve the compound in the mobile phase solvent and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. Imidazole-containing compounds typically have strong absorbance in the 210-280 nm range.[17][18] Select the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV/PDA detector. | Standard industry instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Luna) | C18 is a versatile stationary phase suitable for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 15 minutes, hold 2 min, return to 10% B over 1 min, equilibrate 5 min. | A gradient is essential to elute any potential non-polar impurities and ensure a clean baseline. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | - |
| Detection | UV at determined λmax (e.g., 220 nm or 254 nm) | Ensures maximum sensitivity for the analyte. |
| Sample Prep. | Accurately weigh and dissolve sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. | - |
-
Purity Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%. This assumes all impurities have a similar response factor. For higher accuracy, relative response factors should be determined.
-
Method Validation Principles (ICH Q2(R2))
For use in a regulated environment, the developed HPLC method must be validated to prove it is fit for its intended purpose.[2][20] The validation protocol should assess the following parameters:[1][21][22]
-
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradants). This is often demonstrated using forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: The closeness of test results to the true value. Determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measuring the recovery.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate injections).
-
Intermediate Precision: Assesses the effect of random events on the precision of the procedure (e.g., different days, different analysts, different equipment).
-
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).
Conclusion
The analytical characterization of this compound requires a systematic and orthogonal approach. By combining spectroscopic techniques (NMR, MS, FT-IR) for unambiguous structural confirmation with a robust, validated chromatographic method (HPLC-UV) for purity and assay, a complete and trustworthy analytical profile can be established. This integrated strategy ensures that the material meets the high-quality standards required for its intended application in research and development.
References
- Understanding ICH Q2(R2)
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015).
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Guidance Q14 / Q2(R2)
- Highlights from FDA's Analytical Test Method Valid
- Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol. (n.d.). MDPI.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (n.d.).
- (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | 152342-26-2. (n.d.). Benchchem.
- Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound | 123566-33-6. (2023). ChemicalBook.
- (1-Benzyl-1H-imidazol-2yl)acetic acid. (n.d.). CymitQuimica.
- Normalized UV-Vis spectra of the CDs-imidazole in different solvents. (n.d.).
- This compound | CAS#:123566-33-6. (n.d.). Chemsrc.
- Synthesis and characterization of some new azole- acetanilides. (2010). Journal of Chemical and Pharmaceutical Research.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- This compound. (n.d.). Echemi.
- 2-(1-Benzyl-1H-imidazol-2-yl)acetic acid. (n.d.). BLDpharm.
- General Information for NMR spectra. (n.d.). The Royal Society of Chemistry.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- 1-Benzyl-1H-imidazole - 13C NMR Chemical Shifts. (n.d.). SpectraBase.
- 1H NMR spectra in CDCl3 of authentic samples of imidazole. (n.d.).
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. (n.d.).
- Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. (2024). Asian Journal of Chemistry.
- The Fourier transform infrared (FTIR) spectra of 1-benzylimidazole. (n.d.).
- FTIR spectra of Imidazole. (n.d.).
- Synthesis and Characterization Benzimidazole Ring. (n.d.). Oriental Journal of Chemistry.
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Application Note: Structural Elucidation and Purity Assessment of (1-Benzyl-1H-imidazol-2-yl)-acetic acid using NMR and HPLC
Introduction: The Analytical Imperative for Imidazole Derivatives
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a substituted imidazole derivative. The imidazole nucleus is a crucial pharmacophore found in numerous biologically active compounds, including the amino acid histidine. The structural integrity and purity of such molecules are paramount in drug discovery and development to ensure safety, efficacy, and reproducibility of scientific data.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for unambiguous structure elucidation, providing atomic-level information on molecular connectivity and environment.[3][4] Complementing this, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for quantifying the purity of the compound and identifying any process-related impurities or degradants.[5][6]
This application note details validated protocols for both NMR and HPLC analysis, emphasizing the rationale behind methodological choices to ensure scientific rigor and trustworthy results.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule.[3] For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete structural confirmation.
Causality in Experimental Design: Solvent and Standard Selection
The choice of a deuterated solvent is the first critical step in preparing an NMR sample.[7] For this compound, which possesses a carboxylic acid group, solubility and chemical compatibility are key considerations.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the polar carboxylic acid, and its chemical stability prevents unwanted reactions with the analyte.[8] Furthermore, the labile acidic proton of the carboxylic acid and the N-H proton of a potential tautomer are often observable in DMSO-d₆, whereas they would rapidly exchange and disappear in protic solvents like D₂O.[8]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[9] It is chemically inert and provides a sharp, single resonance that does not typically overlap with analyte signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, the following proton signals are predicted in DMSO-d₆.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding and chemical exchange. |
| Imidazole Ring H-4, H-5 | 7.0 - 7.5 | Doublets or Singlets | 2H | The protons on the imidazole ring are in the aromatic region. Their exact shifts and coupling will depend on the electronic effects of the substituents.[10][11] |
| Benzyl Ring (Aromatic) | 7.2 - 7.4 | Multiplet | 5H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in the aromatic region. |
| Benzyl Methylene (-CH₂-) | ~5.3 | Singlet | 2H | These protons are adjacent to the imidazole nitrogen and the phenyl ring, leading to a downfield shift. |
| Acetic Acid Methylene (-CH₂-) | ~3.7 | Singlet | 2H | These protons are adjacent to the imidazole ring and the carbonyl group, resulting in a downfield shift. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-COOH) | 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded. |
| Imidazole Ring C-2 | 140 - 145 | The carbon atom situated between the two nitrogen atoms is typically downfield.[12][13] |
| Benzyl Ring (Aromatic) | 125 - 138 | Aromatic carbons typically resonate in this region. The ipso-carbon (attached to the methylene group) will have a distinct shift. |
| Imidazole Ring C-4, C-5 | 120 - 130 | The other two carbons of the imidazole ring.[12][13] |
| Benzyl Methylene (-CH₂-) | 48 - 52 | Aliphatic carbon attached to a nitrogen and an aromatic ring. |
| Acetic Acid Methylene (-CH₂-) | 30 - 35 | Aliphatic carbon attached to a carbonyl group and an imidazole ring. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.[7]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Acquire data for 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire data for 1024 or more scans, depending on the sample concentration.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the spectrum by referencing the residual DMSO solvent peak to 39.52 ppm.
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR analysis of this compound.
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment in pharmaceutical analysis.[14] For a polar, acidic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. The principle relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[15]
Causality in Method Development
Developing a robust HPLC method requires careful selection of the column, mobile phase, and detection parameters.[16] The goal is to achieve good peak shape, adequate retention, and high resolution between the main peak and any impurities.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and a suitable starting point.[15] For polar analytes, columns with polar-embedded or polar-endcapped phases can offer alternative selectivity and improved peak shape by minimizing interactions with residual silanols on the silica support.[17]
-
Mobile Phase Selection:
-
pH Control: The carboxylic acid moiety (pKa ~3-5) and the imidazole ring (pKa of the conjugate acid ~6-7) are ionizable. To ensure consistent retention and sharp, symmetrical peaks, the pH of the mobile phase must be controlled with a buffer.[18] Setting the mobile phase pH to around 2.5-3.0 will suppress the ionization of the carboxylic acid, making the molecule less polar and increasing its retention on the C18 column.[19][20] An acidic mobile phase also helps to suppress the ionization of residual silanol groups on the column, which can cause peak tailing with basic compounds.[21] A phosphate or formate buffer is a common choice.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[18] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths. A gradient elution, starting with a low percentage of organic modifier and gradually increasing, is recommended to elute any less polar impurities and ensure the main peak is well-resolved.
-
-
Detection: The presence of the imidazole and benzyl aromatic rings provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the selection of an optimal detection wavelength (likely around 210-230 nm) and for peak purity analysis by comparing spectra across the peak.
Recommended HPLC Protocol
This protocol is a starting point and should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5][16]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 220 nm |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. |
System Suitability and Validation
Before analyzing samples, the suitability of the chromatographic system must be verified. This involves injecting a standard solution multiple times to check for:
-
Repeatability: The relative standard deviation (RSD) of peak area and retention time should be <2.0%.
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should be >2000 for the main peak.
The method should then be validated for specificity, linearity, range, accuracy, and precision as per ICH Q2(R1) guidelines.[16][22]
Diagram of the HPLC Workflow:
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The orthogonal analytical techniques of NMR spectroscopy and HPLC provide a comprehensive characterization of this compound. NMR offers definitive structural confirmation, while HPLC provides accurate and reliable purity data. The protocols outlined in this application note are grounded in established analytical principles and are designed to be a robust starting point for researchers in the pharmaceutical sciences. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the progression of drug development projects.
References
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International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]
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Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. (2024). Available from: [Link]
-
The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. (2024). Available from: [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. (2021). Available from: [Link]
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Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). NMR as a “Gold Standard” Method in Drug Design and Discovery. Journal of Medicinal Chemistry, 58(16), 6335-6348. Available from: [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. (2024). Available from: [Link]
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HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]
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Polar Compounds. SIELC Technologies. Available from: [Link]
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. (2023). Available from: [Link]
-
HPLC Separation Modes. Waters. Available from: [Link]
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HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru. Available from: [Link]
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Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. (2025). Available from: [Link]
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1H NMR spectrum of imidazole derivatives. ResearchGate. Available from: [Link]
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1H-Imidazole-5-acetic acid. PubChem. Available from: [Link]
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Der Pharma Chemica. Available from: [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024). Available from: [Link]
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Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 634-645. Available from: [Link]
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1 H NMR spectra in CDCl 3 of authentic samples of imidazole. ResearchGate. Available from: [Link]
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How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023). Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. (2025). Available from: [Link]
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Zamani, K., Faghihi, K., & Shamsipur, M. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. Available from: [Link]
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Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
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Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available from: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic process research & development, 14(4), 939-944. Available from: [Link]
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NMR solvent selection - that also allows sample recovery. BioChromato. (2018). Available from: [Link]
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pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate. (2004). Available from: [Link]
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Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. (2010). Available from: [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available from: [Link]
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Application Notes & Protocols: In Vitro Assay Methods for (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a heterocyclic compound with a structural resemblance to other biologically active imidazole and benzimidazole derivatives known for their diverse therapeutic properties, including anti-inflammatory effects.[1] The imidazole nucleus is a versatile scaffold in medicinal chemistry.[1] Given the structural alerts for potential anti-inflammatory activity, a systematic in vitro evaluation is warranted to elucidate the compound's mechanism of action and therapeutic potential.
This guide provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to characterize the anti-inflammatory properties of this compound. The protocols are structured to investigate the compound's effects at various stages of the inflammatory cascade, from direct enzyme inhibition to downstream cellular responses.
Scientific Rationale and Assay Strategy
The production of prostaglandin E2 (PGE2) is a critical step in the inflammatory pathway.[2] Its synthesis is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[2][3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2]
Therefore, our primary investigative approach will be to determine if this compound can modulate the COX pathway. We will then explore its effects on downstream inflammatory mediators and signaling pathways, such as tumor necrosis factor-alpha (TNF-α) production and nuclear factor-kappa B (NF-κB) activation, which are central to the inflammatory response.[4][5]
Figure 1: A tiered approach to in vitro screening.
Part 1: Cyclooxygenase (COX) Enzyme Inhibition Assays
These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified COX-1 and COX-2. This is a critical first step to determine if the compound has a direct effect on these key enzymes.
Protocol 1: Fluorometric COX-1 and COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and offers a rapid and sensitive method for high-throughput screening.[6][7] The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compound: this compound
-
Positive controls: e.g., Celecoxib (COX-2 selective), Indomethacin (non-selective)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute COX-1 and COX-2 enzymes according to the supplier's instructions. Keep on ice during use.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a working solution of Arachidonic Acid by reconstituting in ethanol and then diluting with NaOH.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 2 µL of a known inhibitor (e.g., Celecoxib) and 8 µL of Assay Buffer.
-
Test Compound Wells: 10 µL of diluted this compound.
-
Solvent Control: 10 µL of the solvent used for the test compound (e.g., DMSO at the highest concentration used).
-
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each well containing:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL COX Cofactor
-
1 µL of either COX-1 or COX-2 enzyme.
-
-
-
Assay Execution:
-
Add 80 µL of the Reaction Mix to each well.
-
Pre-set the plate reader to 25°C, kinetic mode, with λEx = 535 nm / λEm = 587 nm.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately begin measuring the fluorescence kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | TBD | TBD | TBD |
| Celecoxib (Control) | ~8.0 | ~0.04 | ~200 |
| Indomethacin (Control) | ~0.1 | ~1.0 | ~0.1 |
Note: Control values are approximate and can vary between assay kits and conditions.
Part 2: Cell-Based Assays for Prostaglandin E2 (PGE2) Production
Cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a cellular environment.[8] This protocol uses murine macrophage cells (RAW 264.7), which are commonly used to study inflammation as they produce significant amounts of PGE2 upon stimulation with lipopolysaccharide (LPS).[3][9][10]
Protocol 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Indomethacin (positive control)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The next day, replace the medium with fresh, serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or Indomethacin for 1-2 hours.[11]
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate the plates for 24 hours.
-
-
Supernatant Collection and Cell Viability:
-
After incubation, centrifuge the plates to pellet any detached cells.
-
Carefully collect the culture supernatants and store them at -80°C until the PGE2 measurement.
-
Assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the collected supernatants using a competitive PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Correct for any background PGE2 levels from the vehicle control wells.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-only treated cells.
-
Plot the percent inhibition against the log concentration to determine the IC50 value.
Figure 2: Workflow for the cell-based PGE2 inhibition assay.
Part 3: Downstream Inflammatory Marker and Pathway Analysis
To further characterize the anti-inflammatory profile of this compound, it is important to investigate its effects on other key inflammatory mediators and signaling pathways.
Protocol 3: Quantification of TNF-α Production by ELISA
TNF-α is a pro-inflammatory cytokine produced by macrophages in response to LPS.[12] This protocol measures the effect of the test compound on TNF-α secretion.
Materials:
Procedure:
-
Use the same cell culture supernatants collected in Protocol 2.
-
Follow the manufacturer's instructions for the TNF-α ELISA kit. This typically involves:
-
Adding standards and samples to a plate pre-coated with a TNF-α capture antibody.
-
Incubating to allow TNF-α to bind.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α production at each concentration of the test compound.
Protocol 4: NF-κB Activation Reporter Assay
NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2 and TNF-α.[17] A luciferase reporter assay is a sensitive method to measure the activation of this pathway.[18][19]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
TNF-α (as a stimulant for NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate and allow them to attach.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Add TNF-α to induce NF-κB activation and incubate for 6-8 hours.
-
Luciferase Assay:
-
Lyse the cells.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if using a dual-luciferase system.[17]
-
Calculate the percent inhibition of NF-κB activation for each concentration of the test compound relative to the TNF-α stimulated control.
-
Plot the percent inhibition against the log concentration to determine the IC50 value.
Conclusion
This application note provides a structured, multi-tiered approach to characterizing the in vitro anti-inflammatory properties of this compound. By progressing from direct enzyme inhibition assays to more complex cell-based models, researchers can gain a comprehensive understanding of the compound's potential mechanism of action. These robust and validated protocols will enable the generation of reliable and reproducible data, which is essential for the advancement of novel anti-inflammatory drug candidates.
References
- Warner, T. D., & Mitchell, J. A. (2002). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 194, 23-33.
- Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology.
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Retrieved from [Link]
- Sucher, R., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of visualized experiments : JoVE, (69), e4317.
- Woloszynska-Read, A., et al. (2011). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of immunological methods, 373(1-2), 10-20.
- Pal, S., et al. (2014).
-
SlideShare. (n.d.). Screening methods for Antinflammatory drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
Elabscience. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]
- Chen, C. C., et al. (2018). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules (Basel, Switzerland), 23(7), 1749.
-
Signosis. (n.d.). NFkB Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]
-
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
- Chen, C. C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4739.
- Journal of Applied Pharmaceutical Science. (n.d.).
- Offenbacher, S., et al. (1990). Inhibition of human periodontal prostaglandin E2 synthesis with selected agents. Archives of oral biology, 35 Suppl, 167S–170S.
- MDPI. (n.d.).
- Martinez, F. O., & Gordon, S. (2014). Macrophage Inflammatory Assay. Methods in molecular biology (Clifton, N.J.), 1139, 1-7.
- Brennecke, S. P., et al. (1982). Assay of plasma endogenous inhibitor(s) of prostaglandin synthase using an enzyme incubation - radioimmunoassay method. Prostaglandins, leukotrienes, and medicine, 8(6), 615–634.
- Li, Y., et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and therapeutic medicine, 8(4), 1253–1258.
- Walton, L. J., et al. (1999). Inhibition of Prostaglandin E2 Synthesis in Abdominal Aortic Aneurysms.
-
ResearchGate. (n.d.). MH attenuated LPS-induced NO and PGE2 production in RAW264.7 macrophage.... Retrieved from [Link]
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- National Center for Biotechnology Information. (n.d.).
- Am J Cancer Res. (2021).
- Wikipedia. (n.d.). MPGES-1.
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- Al-Soud, Y. A., et al. (2007). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 4(1), 1-16.
- PubMed. (2018). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species.
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Application Notes & Protocols for Cell-Based Assays Using (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent framework for interacting with biological targets such as enzymes and receptors.[3] (1-Benzyl-1H-imidazol-2-yl)-acetic acid (CAS 123566-33-6) is an imidazole-containing compound with potential therapeutic applications.[4][5] Notably, it has been identified as a potential inhibitor of c-fms kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[4]
CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and bone disorders. Therefore, inhibitors of CSF1R are of significant interest in drug development.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to:
-
Validate its inhibitory activity against CSF1R in a cellular context.
-
Assess its anti-proliferative effects on CSF1R-dependent cancer cells.
-
Evaluate its potential anti-inflammatory properties by measuring the modulation of macrophage activity.
Principle of the Assays
The following protocols are designed as a self-validating system to provide a comprehensive biological profile of this compound.
-
CSF1R Phosphorylation Assay: This assay directly measures the compound's ability to inhibit the autophosphorylation of CSF1R in response to its ligand, CSF-1. A reduction in phosphorylation serves as a direct indicator of target engagement and inhibition within the cell.[6]
-
Cell Viability and Cytotoxicity Assay: This assay determines the effect of the compound on the proliferation and viability of cells that are dependent on CSF1R signaling for survival. A common method is the MTT assay, which measures the metabolic activity of cells.[7] A dose-dependent decrease in cell viability would suggest that the compound has cytotoxic or cytostatic effects, likely through the inhibition of CSF1R.
-
Anti-Inflammatory Assay (Cytokine Release): Macrophages are key mediators of inflammation, and their activity is heavily regulated by CSF1R signaling. This assay will quantify the compound's ability to suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflows and the targeted signaling pathway.
Caption: General experimental workflow for the cell-based assays.
Caption: Targeted inhibition of the CSF1R signaling pathway.
Protocol 1: CSF1R Phosphorylation Assay
This protocol is designed to measure the inhibition of CSF-1-induced phosphorylation of CSF1R in M-NFS-60 cells.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| M-NFS-60 cells | ATCC | CRL-1838 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Recombinant Murine CSF-1 | R&D Systems | 416-ML |
| This compound | N/A | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| Cell Lysis Buffer | Cell Signaling | 9803 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Phospho-CSF1R (Tyr723) ELISA Kit | R&D Systems | DYC3268-2 |
Step-by-Step Methodology
-
Cell Culture:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL of recombinant murine CSF-1.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Preparation:
-
The day before the assay, wash the cells three times with serum-free RPMI-1640 to remove CSF-1 and induce quiescence.
-
Resuspend the cells in serum-free RPMI-1640 and seed them into a 96-well tissue culture plate at a density of 2 x 10^5 cells per well.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Add the diluted compound or vehicle to the wells and incubate for 2 hours at 37°C.
-
-
Stimulation and Lysis:
-
Stimulate the cells by adding CSF-1 to each well to a final concentration of 50 ng/mL. Do not add CSF-1 to the negative control wells.
-
Incubate for 10 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding 100 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with gentle agitation.
-
-
Detection:
-
Centrifuge the plate at 4°C to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Perform the Phospho-CSF1R ELISA according to the manufacturer's instructions, ensuring equal amounts of protein are loaded for each sample.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the anti-proliferative effects of the compound on M-NFS-60 cells.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| M-NFS-60 cells and culture reagents | (As per Protocol 1) | (As per Protocol 1) |
| This compound | N/A | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | N/A | N/A |
Step-by-Step Methodology
-
Cell Seeding:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5 x 10^3 cells per well in their complete growth medium (including CSF-1).
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Add the diluted compound to the wells. Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Protocol 3: Anti-Inflammatory Cytokine Release Assay
This protocol evaluates the compound's ability to inhibit LPS-induced TNF-α release from RAW 264.7 murine macrophages.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| RAW 264.7 cells | ATCC | TIB-71 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |
| This compound | N/A | N/A |
| Murine TNF-α ELISA Kit | R&D Systems | MTA00B |
Step-by-Step Methodology
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells per well in complete DMEM.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Replace the medium in the wells with the medium containing the diluted compound or vehicle control.
-
Incubate for 2 hours at 37°C.
-
-
Inflammatory Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of TNF-α in the supernatant using a murine TNF-α ELISA kit according to the manufacturer's protocol.[8]
-
Data Analysis and Interpretation
CSF1R Phosphorylation and Cytokine Release Assays:
-
Normalize the data by subtracting the background (negative control) readings.
-
Express the results as a percentage of the positive control (stimulated with CSF-1 or LPS, with vehicle treatment).
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value (the concentration of the compound that causes 50% inhibition).
Cell Viability Assay:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value using non-linear regression.
Interpretation of Results
| Assay Result | Interpretation |
| Low IC50 in Phosphorylation Assay | Indicates potent and direct inhibition of CSF1R kinase activity in a cellular environment. |
| Dose-dependent decrease in Cell Viability | Suggests the compound has anti-proliferative or cytotoxic effects on CSF1R-dependent cells, consistent with on-target activity. |
| Low IC50 in Cytokine Release Assay | Demonstrates potential anti-inflammatory properties by modulating macrophage function, a downstream effect of CSF1R inhibition. |
| High IC50 across all assays | May indicate that the compound is not a potent CSF1R inhibitor under these cellular conditions, has poor cell permeability, or that the chosen cell lines are not appropriate models.[9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate. |
| No response to stimulant (CSF-1/LPS) | Inactive stimulant, low cell density, or unhealthy cells. | Test the activity of a new batch of stimulant. Optimize cell seeding density. Ensure cells are in the logarithmic growth phase and have a high viability. |
| Compound precipitates in media | Poor solubility of the compound. | Decrease the highest concentration tested. Increase the DMSO concentration in the final dilution (ensure it remains below a non-toxic level, typically <0.5%). |
| High background in ELISA | Insufficient washing, non-specific antibody binding, or contaminated reagents. | Follow the ELISA kit's washing protocol meticulously. Use the recommended blocking buffers. Ensure all reagents are fresh and properly stored. |
References
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- PubMed. (n.d.).
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- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- MDPI. (n.d.).
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- ChemicalBook. (2023, May 6). This compound | 123566-33-6.
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- PMC - NIH. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
- BellBrook Labs. (2025, November 14).
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- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- PubMed Central. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- ScienceDirect. (2025, August 10).
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- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
- PubMed. (2021, February 15).
- BLDpharm. (n.d.). 123566-33-6|2-(1-Benzyl-1H-imidazol-2-yl)acetic acid.
- Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS.
- Santa Cruz Biotechnology. (n.d.). (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid.
- PMC - PubMed Central. (2025, September 1).
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- PubMed Central. (2025, March 28). Benzimidazole(s)
- PMC - NIH. (2025, January 13). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors.
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Application Notes and Protocols for the Synthesis of Zoledronic Acid via a (1-Benzyl-1H-imidazol-2-yl)-acetic acid Intermediate
Introduction
Zoledronic acid, a third-generation bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption, widely used in the treatment of osteoporosis, Paget's disease of bone, and cancer-related bone complications.[1] The synthesis of Zoledronic acid typically proceeds through the key intermediate, imidazol-1-yl-acetic acid.[1][2][3][4][5][6][7][8] This document outlines a detailed, alternative synthetic strategy employing the isomeric intermediate, (1-Benzyl-1H-imidazol-2-yl)-acetic acid .
While the use of the 1-yl isomer is more prevalent in publicly available literature, this proposed pathway explores the synthesis and utilization of the 2-yl isomer. The rationale for this exploration lies in the potential for differential reactivity and the exploration of novel intellectual property space in the synthesis of this critical active pharmaceutical ingredient. The benzyl group serves as a robust protecting group for the imidazole nitrogen, which can be strategically removed in a later step.
This guide provides comprehensive, step-by-step protocols for the synthesis of this compound, its subsequent debenzylation, and final conversion to Zoledronic acid. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical execution.
Overall Synthetic Scheme
The proposed synthetic pathway is a multi-step process beginning with the synthesis of a nitrile precursor, followed by hydrolysis, deprotection, and finally, phosphonylation to yield Zoledronic acid.
Figure 1: Proposed synthetic pathway to Zoledronic Acid.
Part 1: Synthesis of this compound
The synthesis of the target intermediate is proposed to proceed in two steps: nucleophilic substitution to form the nitrile, followed by hydrolysis.
Protocol 1.1: Synthesis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile
This protocol describes the synthesis of the nitrile precursor via a nucleophilic substitution reaction.
| Parameter | Value/Description |
| Reactants | 1-Benzyl-2-(chloromethyl)-1H-imidazole, Sodium Cyanide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up with extraction |
| Purification | Column chromatography |
Experimental Protocol:
-
To a solution of 1-Benzyl-2-(chloromethyl)-1H-imidazole (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford (1-Benzyl-1H-imidazol-2-yl)acetonitrile.
Protocol 1.2: Hydrolysis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile
This protocol details the conversion of the nitrile to the carboxylic acid via acid-catalyzed hydrolysis.
| Parameter | Value/Description |
| Reactant | (1-Benzyl-1H-imidazol-2-yl)acetonitrile |
| Reagent | Concentrated Hydrochloric Acid |
| Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | 4-8 hours |
| Work-up | Neutralization and precipitation |
| Purification | Recrystallization |
Experimental Protocol:
-
Suspend (1-Benzyl-1H-imidazol-2-yl)acetonitrile (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Carefully neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to a pH of approximately 4-5.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Deprotection of this compound
The removal of the benzyl protecting group is a critical step to liberate the reactive imidazole nitrogen. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol 2.1: Debenzylation via Catalytic Hydrogenation
| Parameter | Value/Description |
| Reactant | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (balloon or Parr hydrogenator) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration and solvent evaporation |
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield imidazol-2-yl-acetic acid. This product may be used in the next step without further purification if deemed sufficiently pure.
Figure 2: Workflow for the debenzylation of the intermediate.
Part 3: Synthesis of Zoledronic Acid
The final step involves the reaction of imidazol-2-yl-acetic acid with phosphorous acid and a phosphorus halide. This protocol is adapted from established methods for the synthesis of Zoledronic acid from the 1-yl isomer.[1][9]
Protocol 3.1: Phosphonylation of Imidazol-2-yl-acetic acid
| Parameter | Value/Description |
| Reactants | Imidazol-2-yl-acetic acid, Phosphorous Acid, Phosphorus Oxychloride (POCl₃) |
| Solvent | Chlorobenzene or solvent-free |
| Temperature | 80-95 °C |
| Reaction Time | 2-4 hours |
| Work-up | Hydrolysis and precipitation |
| Purification | Recrystallization |
Experimental Protocol:
-
To a reaction vessel, add imidazol-2-yl-acetic acid (1.0 eq) and phosphorous acid (2.5-3.0 eq).
-
Add chlorobenzene as a solvent (optional, solvent-free conditions can also be employed).[4]
-
Heat the mixture to 80-85 °C with stirring.
-
Slowly add phosphorus oxychloride (2.0-2.5 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, heat the mixture to 90-95 °C for an additional 2-3 hours.
-
Cool the reaction mixture to 60-65 °C and carefully add water to hydrolyze the reaction intermediates.
-
Separate the aqueous layer and reflux for 16-20 hours to ensure complete hydrolysis.
-
Cool the aqueous solution to room temperature and add a water-miscible organic solvent such as methanol or ethanol to induce precipitation.
-
Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize precipitation.
-
Collect the solid product by filtration, wash with cold methanol or ethanol, and dry under vacuum to yield Zoledronic acid.
-
The final product can be recrystallized from water to obtain high purity Zoledronic acid monohydrate.
Characterization and Analytical Control
Throughout the synthesis, it is imperative to monitor the progress of each step and characterize the intermediates and final product to ensure purity and identity. Recommended analytical techniques include:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment of intermediates and the final API.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of all synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Considerations
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Phosphorus Oxychloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment and a well-ventilated area, free from ignition sources.
-
Acids and Bases: Corrosive. Handle with appropriate PPE.
Conclusion
This application note provides a comprehensive guide to a plausible, alternative synthesis of Zoledronic acid utilizing this compound as a key intermediate. The protocols are based on established chemical principles and provide a framework for the laboratory-scale synthesis of this important pharmaceutical agent. While this route is not the most commonly cited in the literature, it offers a scientifically sound approach for researchers exploring novel synthetic pathways. Careful monitoring and characterization at each stage are crucial for a successful outcome.
References
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Molbank, 2016(4), M911. [Link]
-
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491. [Link]
-
Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
-
Saralaya, S. S. (2023). AN EXHAUSTIVE METHODOLOGICAL REVIEW OF PATENTS ON THE SYNTHESIS AND PURIFICATION OF ZOLEDRONIC ACID. World Journal of Pharmaceutical Research, 12(9), 1035-1055. [Link]
-
Review of methods for synthesizing and purifying zoledronic acid. (2024). Journal of Pharmaceutical Sciences. [Link]
- Process for making zoledronic acid. (2012).
- Synthesis process of zoledronic acid. (2017).
- Preparation method of zoledronic acid. (2011).
- Processes for the preparation of pure zoledronic acid. (2008).
-
ZOLEDRONIC ACID CRYSTAL FORMS, ZOLEDRONATE SODIUM SALT CRYSTAL FORMS, AMORPHOUS ZOLEDRONATE SODIUM SALT, AND PROCESSES FOR THEIR PREPARATION. (2005). European Patent Office. [Link]
- Process for the preparation of imidazoleacetic-acid derivatives. (1982).
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- 4. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]
- 5. CN102276650A - Preparation method of zoledronic acid - Google Patents [patents.google.com]
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- 7. Review of methods for synthesizing and purifying zoledronic acid [wisdomlib.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (1-Benzyl-1H-imidazol-2-yl)-acetic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle that stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, including its electron-rich nature, allow it to engage in various non-covalent interactions with biological macromolecules like enzymes and receptors.[1] This versatility has led to the development of numerous imidazole-containing drugs with a wide spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and antihypertensive agents.[1][3][4] The imidazole nucleus is a key component in many natural products, such as the amino acid histidine, and is a fundamental building block in many pharmaceuticals.[4] Its ability to act as a bioisostere for other five-membered heterocycles and its favorable solubility profile further enhance its utility in drug design.[5]
The compound of interest, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, combines the proven imidazole core with a benzyl group and an acetic acid moiety. The benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability, while the carboxylic acid provides a key site for interaction with biological targets or for further chemical modification.[6] This structural combination suggests significant potential for this molecule as a scaffold in the development of novel therapeutics.
Potential Therapeutic Applications of this compound
While specific research on this compound is emerging, its structural motifs and the broader activities of related compounds point towards several promising therapeutic avenues.
Enzyme Inhibition: A Focus on Kinases
One of the most promising applications for this scaffold is in the realm of enzyme inhibition. Notably, this compound has been identified as a potential inhibitor of c-fms kinase.[7] The colony-stimulating factor 1 receptor (CSF-1R), encoded by the c-fms proto-oncogene, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Dysregulation of c-fms signaling is implicated in various inflammatory diseases and cancers. Therefore, inhibitors of this kinase are of significant therapeutic interest.
The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site. The imidazole ring, with its ability to form hydrogen bonds and engage in pi-stacking interactions, is well-suited for this role. The acetic acid side chain can form critical interactions with charged or polar residues in the kinase domain, while the benzyl group can occupy hydrophobic pockets, enhancing binding affinity and selectivity.
Logical Pathway for Kinase Inhibition
Caption: Proposed mechanism of c-fms kinase inhibition.
Antimicrobial and Anticancer Potential
The benzimidazole scaffold, a close structural relative, is well-known for its broad antimicrobial and anticancer activities.[8] These compounds can disrupt essential biological pathways in microbes and cancer cells, such as by interfering with microtubule polymerization or acting as purine antimetabolites.[6] Given the structural similarities, it is highly probable that this compound and its derivatives could exhibit similar biological activities. The development of novel antimicrobial and anticancer agents is a critical area of research, and this scaffold represents a valuable starting point for lead optimization.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This proposed synthesis is a multi-step process adapted from established methods for related imidazole and benzimidazole acetic acids.[9][10][11]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-Benzyl-1H-imidazole
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 1-benzyl-1H-imidazole.
-
-
Step 2: Synthesis of Ethyl (1-Benzyl-1H-imidazol-2-yl)-acetate
-
This step requires a directed metallation. Dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base such as n-butyllithium (1.1 eq) to deprotonate the C2 position of the imidazole ring. Stir at this temperature for 1 hour.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography.
-
-
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl (1-benzyl-1H-imidazol-2-yl)-acetate (1.0 eq) in a mixture of ethanol and water.
-
Add a base such as sodium hydroxide or lithium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid like 1M HCl.
-
The product should precipitate out of the solution. If not, extract with an organic solvent.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro c-fms Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound against c-fms kinase.
Materials:
-
Recombinant human c-fms kinase
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. Also, prepare dilutions for the positive control, staurosporine.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include wells for a "no inhibitor" control (DMSO only) and the positive control.
-
Add the c-fms kinase to all wells except for the negative control (no enzyme).
-
Add the kinase substrate to all wells.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a suitable detection reagent according to the manufacturer's instructions.
-
Read the luminescence or fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Presentation
The results of the kinase inhibition assay can be summarized in a table for clear comparison.
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| This compound | c-fms | 150 |
| Staurosporine (Control) | c-fms | 15 |
Conclusion and Future Directions
This compound is a promising scaffold for medicinal chemistry research. Its potential as a kinase inhibitor, particularly for c-fms, warrants further investigation. The protocols outlined above provide a solid foundation for the synthesis and initial biological evaluation of this compound. Future work should focus on optimizing the synthetic route, exploring the structure-activity relationship (SAR) through the synthesis of analogues, and expanding the biological evaluation to include cellular assays and in vivo models to validate its therapeutic potential in inflammatory diseases and oncology.
References
-
Zhang, L., et al. (2013). A comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(3), 340-377. [Link]
-
Verma, A., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. BioMed Research International, 2022, 8533753. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
-
Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]
-
Imidazole. Wikipedia. [Link]
-
Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
Kumar, A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 214-221. [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
-
Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ghorbani, M., et al. (2015). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 10, S150-S164. [Link]
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- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 123566-33-6 [chemicalbook.com]
- 8. connectjournals.com [connectjournals.com]
- 9. sciforum.net [sciforum.net]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Introduction: The Therapeutic Potential of Imidazole Derivatives
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique chemical properties, including its ability to participate in hydrogen bonding and act as a ligand for various metalloenzymes, have made it a privileged scaffold in the design of numerous therapeutic agents.[1] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and antiparasitic properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and imidazole-based compounds represent a promising avenue of research.[3][4]
(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a specific derivative that has been investigated for its potential biological activities, including as an inhibitor of c-fms kinase and for its antimicrobial properties.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to thoroughly investigate the antimicrobial potential of this compound. The protocols outlined herein are based on established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific rigor and reproducibility.[7][8][9]
Section 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters that provide a quantitative measure of the compound's activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a widely accepted and standardized technique for determining the MIC.[10][12]
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound's stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[1]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][13] It is determined as a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[1]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][14]
| Parameter | Description | Significance |
| MIC | Lowest concentration inhibiting visible growth. | Measures the potency of the compound's bacteriostatic activity. |
| MBC | Lowest concentration killing ≥99.9% of bacteria. | Measures the potency of the compound's bactericidal activity. |
| MBC/MIC Ratio | Ratio of MBC to MIC. | A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1] |
Section 2: Elucidating the Mechanism of Action
Understanding how an antimicrobial agent works is crucial for its development. Imidazole derivatives are known to act through various mechanisms, including cell membrane disruption and interference with DNA replication.[3][11] The following protocols are designed to investigate the potential mechanisms of action of this compound.
Time-Kill Kinetic Assay
This assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
MHA plates for colony counting
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks of broth.
-
Add this compound to the flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.
-
Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[15][16]
Bacterial Cell Membrane Permeability Assay
This assay helps determine if the compound disrupts the integrity of the bacterial cell membrane.
The hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) shows weak fluorescence in aqueous environments but fluoresces strongly when it enters the hydrophobic interior of a damaged membrane.
Materials:
-
Gram-negative bacterial strain
-
This compound
-
N-phenyl-1-naphthylamine (NPN)
-
HEPES buffer
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Grow bacteria to mid-log phase, then harvest and wash the cells, resuspending them in HEPES buffer.[17]
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of this compound.
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates outer membrane permeabilization.[17][18]
Biofilm Inhibition Assay
Bacterial biofilms are a significant clinical challenge due to their increased resistance to antibiotics.[3] This assay evaluates the ability of the compound to prevent biofilm formation.
Materials:
-
Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Prepare serial dilutions of the compound in the growth medium in a 96-well plate.
-
Add a diluted overnight culture of the bacteria to each well.[3]
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[3][19]
-
Wash away the excess stain and allow the plate to dry.
-
Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
Visualizing Experimental Workflows
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the comprehensive antimicrobial evaluation of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and effects on bacterial membranes and biofilms, researchers can build a detailed profile of its antimicrobial activity. Positive and significant findings from these in vitro studies would warrant further investigation, including cytotoxicity assays against mammalian cell lines to assess selectivity, and ultimately, in vivo efficacy studies in animal models of infection. The continued exploration of novel imidazole derivatives is a critical component in the global effort to combat antimicrobial resistance.
References
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules. [Link]
-
Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). National Library of Medicine. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. [Link]
-
How to assess bacterial permeability? (2024). ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Library of Medicine. [Link]
-
Minimal Inhibitory Concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
EUCAST - Home. (n.d.). EUCAST. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
-
General Biofilm Assay Protocol. (n.d.). iGEM. [Link]
-
CLSI 2024 M100Ed34(1). (n.d.). CLSI. [Link]
-
(PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). ResearchGate. [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). National Library of Medicine. [Link]
-
Inner Membrane Permeability Assay (ONPG Assay). (n.d.). Hancock Lab. [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
-
Guidance Documents. (n.d.). EUCAST. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]
-
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). National Library of Medicine. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Bio-protocol. [Link]
-
Time Kill Assay. (n.d.). Scribd. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
Fluorescence-Based Membrane Potential Assays in Bacteria. (2016). Frontiers in Cellular and Infection Microbiology. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
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Welcome to the technical support center for the synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this multi-step synthesis. The following information is structured in a question-and-answer format to directly address specific experimental issues.
I. Synthesis Overview & Key Stages
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common synthetic route proceeds through the formation of a nitrile intermediate, followed by hydrolysis. Understanding the potential pitfalls at each step is crucial for a successful outcome.
Frequently Asked Questions (FAQs): General
Q1: What is a common synthetic route to prepare this compound?
A common and effective route involves a three-step process:
-
N-Alkylation: Benzylation of a suitable imidazole precursor at the N-1 position.
-
Cyanomethylation: Introduction of a cyanomethyl group at the C-2 position of the imidazole ring.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Q2: What are the most critical parameters to control throughout this synthesis?
The most critical parameters include:
-
Reaction Temperature: Overheating can lead to side reactions and decomposition of intermediates.[1]
-
Choice of Base and Solvent: These reagents significantly influence the reaction's selectivity and yield.
-
Moisture Control: Many of the reagents, particularly organometallics if used, are sensitive to moisture.
-
Purification Strategy: Imidazole derivatives can be challenging to purify due to their polarity and basicity.[2][3]
II. Troubleshooting: Step 1 - N-Alkylation of Imidazole
A frequent starting point is the benzylation of an imidazole derivative. This seemingly straightforward step can present challenges related to regioselectivity and over-alkylation.
Diagram: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of an imidazole derivative.
FAQs: N-Alkylation
Q3: I am getting a mixture of N1 and N3 benzylated products. How can I improve regioselectivity?
The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both electronic and steric factors.[4] Electron-withdrawing groups at the 4(5)-position tend to direct the alkylation to the more distant nitrogen atom.[4] Steric hindrance from bulky substituents will favor alkylation at the less hindered nitrogen.[4] To improve selectivity, consider using a bulkier protecting group on one of the nitrogens if your starting material allows, or explore alternative synthetic routes that establish the benzyl group earlier in the sequence.
Q4: My reaction is producing a significant amount of a dialkylated imidazolium salt. How can this be avoided?
The N-alkylated imidazole product is still nucleophilic and can react further with the benzyl halide to form a dialkylated imidazolium salt.[1] To minimize this, you can:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.
III. Troubleshooting: Step 2 - Introduction of the Acetic Acid Precursor
A common strategy is to introduce a cyanomethyl group, which can then be hydrolyzed to the desired acetic acid. This can be achieved through various methods, each with its own set of challenges.
FAQs: Cyanomethylation
Q5: My attempt to directly cyanomethylate 1-benzylimidazole resulted in low yield. What are some alternative approaches?
Direct cyanomethylation can be inefficient. A more reliable approach often involves a precursor at the 2-position. A common route is:
-
Formylation: Introduce a formyl group at the C-2 position to create 1-Benzyl-1H-imidazole-2-carbaldehyde.[5][6]
-
Reduction: Reduce the aldehyde to the corresponding alcohol, (1-Benzyl-1H-imidazol-2-yl)methanol.
-
Conversion to Nitrile: Convert the alcohol to a halide or tosylate, followed by nucleophilic substitution with cyanide.
An alternative is the reaction of 2-lithio-1-benzylimidazole with a suitable electrophile, though this requires strictly anhydrous conditions and careful handling of organolithium reagents.[7][8]
Q6: I am having trouble with the oxidation of (1-Benzyl-1H-imidazol-2-yl)methanol to the aldehyde. What conditions are recommended?
The oxidation of benzyl alcohols to aldehydes can be achieved with a variety of reagents.[9][10][11][12] For substrates like this, milder conditions are often preferred to avoid over-oxidation to the carboxylic acid or degradation of the imidazole ring. Some common methods include:
-
Manganese Dioxide (MnO2): A classic and often effective reagent for the oxidation of benzylic alcohols.
-
Swern or Dess-Martin Oxidation: These methods are generally reliable but can be sensitive to residual water and require careful temperature control.
-
Copper-catalyzed aerobic oxidation: Using a copper catalyst in the presence of oxygen can be a milder alternative.[9]
Data Summary: Oxidation Conditions
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Common Issues |
| MnO2 | Dichloromethane, Chloroform | Room Temp to Reflux | Requires a large excess of reagent, reaction times can be long. |
| Swern Oxidation | Dichloromethane | -78 to Room Temp | Requires cryogenic temperatures, unpleasant byproducts. |
| Dess-Martin Periodinane | Dichloromethane | Room Temp | Can be explosive under certain conditions, moisture sensitive. |
| Cu(I)/TEMPO/O2 | Acetonitrile | Room Temp | Catalyst deactivation, may require optimization of ligands.[9] |
IV. Troubleshooting: Step 3 - Hydrolysis of the Nitrile
The final step is the hydrolysis of the cyanomethyl group to the carboxylic acid. The choice between acidic or basic conditions can significantly impact the success of this transformation.[13]
Diagram: Nitrile Hydrolysis Decision Tree
Caption: Decision-making process for nitrile hydrolysis conditions.
FAQs: Nitrile Hydrolysis
Q7: My nitrile hydrolysis is not going to completion. How can I drive the reaction forward?
Nitrile hydrolysis often requires forcing conditions, such as high temperatures and prolonged reaction times.[14][15] If the reaction is stalling, consider the following:
-
Increase Temperature: Refluxing is typically necessary.[14][16]
-
Increase Reagent Concentration: Use a more concentrated acid or base solution.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Choice of Acid/Base: Strong acids like HCl or bases like NaOH are commonly used.[14]
Q8: I am performing a base-catalyzed hydrolysis and am having trouble isolating my product after acidification. What is happening?
After basic hydrolysis, the product exists as a carboxylate salt.[17] Upon acidification, you are protonating the carboxylate to form the free carboxylic acid. However, you are also protonating the basic imidazole ring, forming a salt. This can increase the water solubility of your product, making extraction into an organic solvent difficult. To address this:
-
Adjust pH Carefully: After acidification, carefully adjust the pH to the isoelectric point of your molecule, where it has minimum solubility, which may cause it to precipitate.
-
Use a More Polar Extraction Solvent: Try extractions with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Evaporate and Triturate: If the product is a salt, you may need to evaporate the aqueous layer and triturate the resulting solid with an organic solvent to isolate the desired product from inorganic salts.
V. Troubleshooting: Purification
The purification of imidazole derivatives can be complicated by their basicity and polarity.
FAQs: Purification
Q9: My product is streaking badly on my silica gel column. How can I improve the chromatography?
Tailing on silica gel is a common issue for basic compounds like imidazoles due to strong interactions with the acidic silica surface.[2] To mitigate this:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds.[2]
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., C18 silica) may be a good option.
Q10: I am having difficulty recrystallizing my final product. What can I do?
If your product is proving difficult to recrystallize, here are some techniques to try:
-
Solvent Screening: Test a variety of solvents and solvent mixtures. An ideal solvent will dissolve your compound poorly at room temperature but well when hot.[3]
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.[3]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of larger, purer crystals. Rapid cooling can trap impurities.[3]
-
Acid-Base Extraction: As a preliminary purification step, an acid-base extraction can be very effective at removing non-basic organic impurities.[2] Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated imidazole product will move to the aqueous layer. Then, neutralize the aqueous layer and back-extract the purified product into an organic solvent.[2]
Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The this compound, being amphoteric, may partition between layers depending on the pH. It is crucial to check both layers for your product.
-
Isolation from Aqueous Layer: Separate the aqueous layer. Cool it in an ice bath and carefully neutralize with a base (e.g., NaHCO3 or dilute NaOH) to the isoelectric point.
-
Extraction or Filtration: If the product precipitates, it can be collected by filtration. If it remains in solution, extract with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- Nitrile to Acid - Common Conditions.
- Hydrolysis of Nitriles - Organic Chemistry Tutor.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
- hydrolysis of nitriles - Chemguide.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- Nitrile to Carboxylic Acid - BYJU'S.
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.
- 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - ChemicalBook.
- US5726293A - Affinity purification methods involving imidazole elution - Google Patents.
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure.
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI.
- 1-Benzyl-1H-imidazole-2-carbaldehyde | CAS 10045-65-5 | SCBT.
- Grignard and Organolithium Reagents - Chemistry LibreTexts.
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH.
- N-Alkylation of imidazoles - University of Otago.
- selective oxidation of benzyl alcohols to carbonyl or related aldehyde compounds catalyzed by Cu(II) mezotetraphenyl porphyrin in the presence of molecular oxygen - ResearchGate.
- Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst - ResearchGate.
- (PDF) Selective oxidation of benzyl alcohol to benzaldehyde, 1‐phenylethanol to acetophenone and fluorene to fluorenol catalysed by iron (II) complexes supported by pincer‐type ligands: Studies on rapid degradation of organic dyes - ResearchGate.
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- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. Low yields in this multi-step synthesis often trace back to a few critical, and often overlooked, reaction parameters. This document moves beyond simple protocols to explain the causality behind these challenges, empowering you to optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This section addresses specific, common problems encountered during the synthesis. The most prevalent synthetic pathway involves the initial N-benzylation of a suitable imidazole precursor (like 2-methylimidazole or imidazole-2-acetonitrile), followed by modification or hydrolysis to yield the final product.
Q1: My N-benzylation of 2-methylimidazole gives a low yield and a highly polar, insoluble byproduct. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mechanistic Insight
This is a classic and frequent issue in the N-alkylation of imidazoles. The primary cause is over-alkylation , leading to the formation of a 1,3-dibenzyl-2-methylimidazolium salt. After the first successful benzylation, the nitrogen atom at the 3-position of the resulting 1-benzyl-2-methylimidazole can act as a nucleophile and attack another molecule of benzyl bromide. This side reaction is particularly problematic because the resulting quaternary ammonium salt is often insoluble in common organic solvents, complicating purification and artificially lowering the isolated yield of your desired product.[1][2]
The reaction pathway and the competing side reaction are illustrated below.
Caption: Competing pathways during N-benzylation of 2-methylimidazole.
Troubleshooting Protocols & Optimization
To suppress the formation of the imidazolium salt, you must carefully control the reaction stoichiometry and conditions. Using a strong, non-nucleophilic base in stoichiometric amounts or a milder base in excess are two effective strategies.
Protocol 1: Mild Base Conditions (Recommended for Scalability)
This method uses potassium carbonate, a mild and easy-to-handle base, and carefully controls the addition of the alkylating agent.
-
Setup: To a round-bottom flask, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous acetonitrile or DMF.
-
Reagent Addition: While stirring vigorously, add benzyl bromide (0.95 eq) dropwise at 0 °C. The sub-stoichiometric amount of benzyl bromide ensures it is the limiting reagent, minimizing over-alkylation once the primary product forms.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC (Thin Layer Chromatography).
-
Workup: Filter the solids (K₂CO₃ and KBr). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Strong Base Conditions (For Rapid, Small-Scale Synthesis)
This protocol uses sodium hydride for rapid and complete deprotonation of the imidazole, but requires strictly anhydrous conditions and careful handling.[3]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of 2-methylimidazole (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at 0 °C to room temperature until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting sodium imidazolide solution back to 0 °C and add benzyl bromide (1.0 eq) dropwise.
-
Reaction: Stir at room temperature for 2-4 hours until TLC indicates full consumption of the starting material.
-
Workup: Carefully quench the reaction by slow addition of water at 0 °C. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
| Parameter | Protocol 1 (K₂CO₃) | Protocol 2 (NaH) | Rationale |
| Base | K₂CO₃ (Mild) | NaH (Strong) | NaH ensures complete, irreversible deprotonation before alkylation begins, minimizing side reactions if stoichiometry is precise. |
| Equivalents (BnBr) | 0.95 - 1.0 | 1.0 - 1.05 | Using benzyl bromide as the limiting reagent is a key control point to prevent over-alkylation. |
| Temperature | 0 °C to RT | 0 °C to RT | Slow, controlled addition at low temperature minimizes the rate of the second alkylation step. |
| Safety | Safer, easier to handle | Requires inert atmosphere, flammable H₂ gas evolved | NaH is highly reactive with water and requires advanced handling techniques. |
Q2: The hydrolysis of my (1-Benzyl-1H-imidazol-2-yl)acetonitrile precursor is sluggish, and I see multiple spots on TLC, resulting in a very low yield of the final acid. What's going wrong?
A2: Root Cause Analysis & Mechanistic Insight
The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an intermediate amide. If the reaction conditions are not sufficiently forcing, the reaction can stall at the (1-Benzyl-1H-imidazol-2-yl)acetamide intermediate. Conversely, excessively harsh conditions (e.g., very high temperatures or prolonged reaction times with concentrated acid/base) can lead to decomposition of the imidazole ring or cleavage of the N-benzyl group.
Caption: Hydrolysis pathway from nitrile to carboxylic acid.
Troubleshooting Protocols & Optimization
Driving the reaction to completion without causing degradation requires careful selection of hydrolysis conditions. Both acidic and basic hydrolysis can be effective.
Protocol 1: Acidic Hydrolysis
-
Setup: Suspend the (1-Benzyl-1H-imidazol-2-yl)acetonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) or 6M HCl.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting nitrile and the intermediate amide.
-
Workup & Isolation: Cool the reaction mixture in an ice bath. Carefully adjust the pH to the isoelectric point of the product (typically pH 4-6) using a strong base (e.g., 10M NaOH). The product should precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to remove any organic impurities. The product can be further purified by recrystallization from a water/ethanol mixture.
Protocol 2: Basic Hydrolysis
-
Setup: Dissolve the nitrile precursor (1.0 eq) in ethanol or methanol and add an aqueous solution of a strong base (e.g., 6M NaOH or KOH, 5-10 eq).
-
Reaction: Heat the mixture to reflux for 12-48 hours. The reaction may require longer times than acidic hydrolysis but can sometimes be cleaner.
-
Workup & Isolation: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1 to protonate the carboxylate salt. Then, carefully adjust the pH back to the isoelectric point (pH 4-6) with a base to precipitate the product.
-
Purification: Isolate and purify the product as described in the acidic hydrolysis protocol.
The high water solubility of imidazole-acetic acid derivatives can make isolation challenging. Evaporating the aqueous solution to dryness is sometimes necessary but can be complicated by the presence of salts.[4][5]
Q3: I'm attempting to synthesize the target molecule via lithiation of 1-benzyl-2-methylimidazole followed by quenching with CO₂. The yield is consistently below 20%. Why is this method so challenging?
A3: Root Cause Analysis & Mechanistic Insight
This route, while appearing direct, is fraught with technical challenges that make it difficult to execute successfully. The primary issues are:
-
Incomplete Lithiation: The acidity of the C2-methyl protons is moderate. Achieving complete deprotonation requires a very strong base (like n-Butyllithium or LDA) and precise temperature control (typically -78 °C). Any moisture in the reagents or atmosphere will quench the organolithium reagent, immediately halting the reaction.
-
Competitive Ring Lithiation: The C2-proton on the imidazole ring is also acidic and can be deprotonated by strong bases, leading to a mixture of lithiated species and subsequent carboxylation at the wrong position.
-
Difficulty of CO₂ Quench: Quenching with gaseous CO₂ can be inefficient. Solid dry ice is often used, but surface frosting can limit its reactivity. The newly formed carboxylate can also be basic enough to deprotonate remaining 1-benzyl-2-methylimidazole, leading to complex mixtures.
Recommended Alternative: The Acetonitrile Route
Given the difficulties of the direct carboxylation, a more robust and reliable method is the hydrolysis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile , as detailed in Q2. The synthesis of the nitrile precursor itself is generally high-yielding.
Protocol: Synthesis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile
-
Starting Material: Begin with 1-benzyl-1H-imidazole (prepared via standard N-alkylation of imidazole).[3]
-
Reaction: A common method is the radical reaction with bromoacetonitrile, but a safer and effective alternative involves nucleophilic substitution starting from 2-(chloromethyl)-1-benzyl-1H-imidazole and a cyanide source. A more direct approach involves functionalizing the C2 position.
-
A Note on Precursors: Alternatively, one could start with imidazole-2-acetonitrile and then perform the N-benzylation step. This avoids handling highly reactive organometallics.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route for this compound on a lab scale?
A1: For reliability and scalability, the most recommended route involves two key stages:
-
N-benzylation of imidazole-2-acetonitrile: This avoids the challenges of manipulating a methyl group and directly installs the required carbon backbone. The N-benzylation is typically high-yielding when using the optimized conditions described in the Troubleshooting Guide (Q1) to prevent over-alkylation.
-
Controlled Hydrolysis: The resulting (1-Benzyl-1H-imidazol-2-yl)acetonitrile is then hydrolyzed to the final acid product using the carefully controlled acidic or basic protocols described in Q2. This route avoids harsh oxidation or cryogenic organometallic reactions.
Q2: Which analytical techniques are crucial for monitoring these reactions?
A2: A combination of techniques is essential:
-
Thin Layer Chromatography (TLC): The workhorse for monitoring reaction progress. Use a mobile phase like Ethyl Acetate/Hexane for the benzylation step and a more polar system like Dichloromethane/Methanol (with a drop of acetic acid or ammonia) for the hydrolysis step. Staining with KMnO₄ can help visualize products.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product. Key signals to watch for are the benzylic CH₂ protons (~5.3 ppm) and the methylene protons of the acetic acid group (~3.7 ppm).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of your products and helps identify byproducts. LC-MS is particularly useful for monitoring the conversion of nitrile to amide to acid.
Q3: What are the primary safety concerns with the reagents used in this synthesis?
A3:
-
Benzyl Bromide/Chloride: These are lachrymators (cause tearing) and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[1]
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and reactions must be quenched carefully at low temperatures.[3]
-
Strong Acids/Bases (H₂SO₄, HCl, NaOH): These are highly corrosive. Always add reagents slowly, especially during neutralization steps, as the reactions can be highly exothermic.
References
-
Ghosh, A. K., & Gangan, V. D. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Available at: [Link]
- Takeda Chemical Industries, Ltd. (1991). Process for preparation of 1-benzylimidazole compound. U.S. Patent No. 5,021,584.
-
Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. Available at: [Link]
-
Cunico, L. P., et al. (2018). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Molecules, 23(10), 2657. Available at: [Link]
-
Aliabad, J. M., et al. (2017). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. Available at: [Link]
-
Aliabad, J. M., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank. Available at: [Link]
- Schering AG. (1982). Process for the preparation of imidazoleacetic-acid derivatives. European Patent No. EP0059156B1.
-
Yadav, V. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link]
Sources
- 1. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of (1-Benzyl-1H-imidazol-2-yl)-acetic acid (MW: 216.24 g/mol )[1]. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable imidazole derivative. Our approach integrates fundamental chemical principles with practical, field-tested protocols to ensure you can achieve high purity and yield.
Purification Strategy Overview
This compound is an amphoteric molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group[2]. This duality is the cornerstone of its purification. The primary methods—acid-base extraction, recrystallization, and column chromatography—each exploit these characteristics in different ways. The optimal choice depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems encountered during purification in a direct question-and-answer format.
Q1: I performed an acid-base extraction, but my final yield is extremely low after acidifying the aqueous layer.
A1: This is a common issue that can stem from several factors related to the compound's solubility and the extraction procedure.
-
Causality & Solution:
-
Incomplete Precipitation: Although acidic, your compound may have some residual solubility in the acidic aqueous solution, especially if the volume is large.
-
Action: After acidification, cool the aqueous layer in an ice bath for at least 30-60 minutes to maximize precipitation. If the yield is still low, consider performing a back-extraction with an organic solvent like ethyl acetate or dichloromethane (3x) to recover any dissolved product[3].
-
-
Incorrect pH for Precipitation: To precipitate the carboxylic acid, the pH of the aqueous layer must be lowered below its pKa (~4.3)[1]. A pH of 2-3 is typically sufficient.
-
Action: Use a pH meter or pH paper to confirm you have reached a sufficiently acidic pH. Add the acid (e.g., 1 M HCl) dropwise with vigorous stirring to avoid localized pH changes that could trap impurities.
-
-
Amphoteric Nature: If the aqueous layer is made too strongly acidic, the basic imidazole nitrogen can become protonated, forming a water-soluble salt and preventing precipitation.
-
Action: Avoid using highly concentrated acids or adding a large excess. Aim for a final pH of 2-3.
-
-
Q2: During column chromatography on silica gel, my product is smearing badly (tailing), and I'm getting poor separation.
A2: Tailing is a classic sign of a strong, undesirable interaction between a basic compound and the acidic surface of the silica gel. The basic nitrogen on the imidazole ring is the culprit.
-
Causality & Solution:
-
Acid-Base Interaction: The free silanol groups (Si-OH) on the silica surface are acidic and form strong hydrogen bonds or ionic interactions with the basic imidazole, slowing its elution in a non-uniform way.
-
Action 1 (Recommended): Add a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine or pyridine into your eluent system (e.g., ethyl acetate/hexane) will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation[4].
-
Action 2: Switch to a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the acidic interactions that cause tailing[4].
-
-
Improper Sample Loading: Loading the sample in a large volume of a strong solvent can cause band broadening and streaking.
-
Action: Use a "dry loading" technique. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column[4].
-
-
Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the compound's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.
-
Causality & Solution:
-
Solvent Choice: The solvent may be too good, meaning the compound is too soluble even at lower temperatures.
-
Action: Introduce an "anti-solvent." This is a second solvent in which your product is poorly soluble but which is miscible with your primary solvent. For example, if your product is oiled out from hot ethanol, you might add water or hexane dropwise until persistent turbidity is observed, then heat to clarify and cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil before it has time to form an ordered crystal lattice.
-
Action: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.
-
-
Concentration: The solution may be too concentrated.
-
Action: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities are typically remnants of the synthesis. Common synthetic routes involve the N-alkylation of an imidazole-2-acetic acid ester followed by hydrolysis, or building the acetic acid side chain onto a pre-benzylated imidazole.[5][6][7]
| Impurity Type | Potential Origin | Key Characteristic | Recommended Removal Method |
| Unreacted Imidazole Precursor | Incomplete reaction | More polar, basic | Acid-Base Extraction, Column Chromatography |
| Excess Benzyl Chloride | Reagent in excess | Non-polar, neutral | Column Chromatography, Aqueous Washes |
| 1,3-Dibenzylimidazolium Salt | Over-alkylation byproduct | Highly polar, ionic | Acid-Base Extraction (remains in organic phase or precipitates), Water Wash |
| Ester Precursor | Incomplete hydrolysis | Less polar, neutral | Acid-Base Extraction (remains in organic phase) |
Q2: Which purification method should I choose: Acid-Base Extraction, Recrystallization, or Chromatography?
A2: The best method depends on your specific needs.
Caption: Decision tree for selecting a purification method.
-
Acid-Base Extraction: Best for large-scale purification and for removing neutral or non-ionizable impurities. It is fast and does not require expensive materials but may not remove structurally similar acidic or basic impurities.
-
Column Chromatography: The most powerful technique for separating complex mixtures and achieving very high purity, especially for removing isomeric byproducts. It is, however, more time-consuming and requires significant solvent and silica/alumina.[3][4]
-
Recrystallization: An excellent final step for "polishing" an already mostly pure solid (>90%) to achieve analytical-grade purity (>99%). It is highly efficient at removing small amounts of impurities but requires finding a suitable solvent system.[4]
Q3: How do I confirm the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): An essential first check. A single spot (under UV light and/or with a stain like permanganate) in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a formic acid or phosphoric acid modifier is a good starting point.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities with high sensitivity. Integration of impurity peaks relative to product peaks can provide a purity estimate.[10]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture (~5 g) in an organic solvent such as ethyl acetate (100 mL).
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Expertise Note: Gentle swirling or inverting is preferred over vigorous shaking to prevent emulsion formation[3]. The target compound is deprotonated to its sodium carboxylate salt and moves into the aqueous layer.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete recovery. Combine all aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 1 M HCl dropwise until the pH of the solution is ~2-3 (check with pH paper). A white precipitate of the pure product should form.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying. Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is ideal as a final polishing step for material that is already >90% pure.
-
Solvent Selection: In a test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate/hexane mixtures). A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.[4]
Protocol 3: Flash Column Chromatography
This protocol is for achieving high purity from a complex mixture.
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate).
-
Trustworthiness Note: Add 0.5% triethylamine to all mobile phases to prevent tailing and ensure symmetrical peak shapes[4].
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
References
-
Noubhani, A. M., Dieryck, W., Bakalara, N., Latxague, L., & Santarelli, X. (2003). Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. Journal of Chromatography B, 790(1-2), 153-159. Available from: [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. PharmaGuideline. Retrieved from [Link]
-
Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available from: [Link]
-
Yadav, G. D., Mistry, C. K. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available from: [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Welcome to the dedicated technical support resource for the synthesis and optimization of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable imidazole derivative. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and enhance your experimental outcomes.
I. Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a two-step sequence:
-
N-Benzylation: The synthesis of the key intermediate, (1-Benzyl-1H-imidazol-2-yl)acetonitrile, via the N-alkylation of 2-(cyanomethyl)-1H-imidazole with a suitable benzylating agent.
-
Nitrile Hydrolysis: The subsequent conversion of the nitrile intermediate to the target carboxylic acid.
This guide will provide in-depth troubleshooting and FAQs for each of these critical steps.
II. Troubleshooting Guide: Common Issues & Solutions
Step 1: N-Benzylation of 2-(cyanomethyl)-1H-imidazole
Q1: My N-benzylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the N-benzylation of 2-(cyanomethyl)-1H-imidazole can stem from several factors. Primarily, incomplete deprotonation of the imidazole nitrogen, suboptimal reaction conditions, or degradation of starting materials can be the culprits.
Core Directive for Optimization: The key is to achieve efficient deprotonation of the imidazole to form the imidazolate anion, which is a much more potent nucleophile for the subsequent reaction with the benzyl halide.
Troubleshooting Steps & Explanations:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A common choice is a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)[1]. For more sterically hindered or less reactive substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can be employed to ensure complete deprotonation[1]. However, NaH is highly reactive and requires stringent anhydrous conditions.
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions, such as the formation of the undesired 1,3-dibenzylimidazolium salt (see Q2). A good starting point is to run the reaction at room temperature and gently heat if the reaction is sluggish, monitoring by Thin Layer Chromatography (TLC).
-
Purity of Reagents: Ensure your 2-(cyanomethyl)-1H-imidazole is pure and dry. Benzyl bromide is a lachrymator and can degrade over time; using a freshly opened bottle or distilled reagent is advisable.
Experimental Protocol: N-Benzylation using Potassium Carbonate
-
To a solution of 2-(cyanomethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add finely ground anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 50-60 °C.
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1-Benzyl-1H-imidazol-2-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be a salt. What is this and how can I prevent it?
A2: The salt byproduct is likely the 1,3-dibenzyl-2-(cyanomethyl)imidazolium bromide, formed from the dialkylation of the imidazole ring. This occurs when the already N-benzylated product acts as a nucleophile and reacts with another molecule of benzyl bromide.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the 2-(cyanomethyl)-1H-imidazole relative to the benzyl bromide (e.g., 1.1:1 ratio). This ensures the benzyl bromide is consumed before it can react with the product.
-
Slow Addition of Benzyl Bromide: Adding the benzyl bromide slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, disfavoring the second alkylation.
-
Lower Reaction Temperature: As the formation of the quaternary salt is often faster at higher temperatures, running the reaction at a lower temperature can significantly reduce its formation.
Step 2: Hydrolysis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile
Q3: My nitrile hydrolysis is not going to completion, or I am isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to the desired acid?
A3: Incomplete hydrolysis or isolation of the amide are common challenges in nitrile hydrolysis. The outcome is highly dependent on the reaction conditions, particularly the choice of acid or base and the reaction temperature and time.
Core Directive for Complete Hydrolysis: To ensure complete conversion to the carboxylic acid, more forcing conditions are generally required compared to the formation of the amide.
Troubleshooting Hydrolysis Conditions:
-
Acidic Hydrolysis: This is often the more reliable method for obtaining the carboxylic acid directly. A mixture of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in water is typically used. Heating the reaction mixture to reflux is usually necessary to drive the reaction to completion.
-
Basic Hydrolysis: While basic hydrolysis (e.g., with sodium hydroxide or potassium hydroxide) can also yield the carboxylic acid, it often proceeds through the stable amide intermediate. To push the reaction to the acid, higher temperatures and longer reaction times are necessary. The final product will be the carboxylate salt, which requires an acidic workup to protonate it to the free carboxylic acid.
Experimental Protocol: Acidic Hydrolysis
-
To a round-bottom flask containing (1-Benzyl-1H-imidazol-2-yl)acetonitrile (1.0 eq), add a 6M solution of sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 2-3. The product should precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Q4: The purification of the final product, this compound, is proving difficult. What are the best methods for purification?
A4: The purification of imidazole carboxylic acids can be challenging due to their zwitterionic nature at certain pH values, which can affect their solubility.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system can be found by screening various polar solvents or solvent mixtures (e.g., ethanol/water, isopropanol).
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and carefully acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-benzylation of 2-(cyanomethyl)-1H-imidazole?
A1: The N-benzylation proceeds via a standard S_N2 (bimolecular nucleophilic substitution) mechanism. First, a base removes the acidic proton from the N-1 position of the imidazole ring to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the new N-C bond.
Q2: Are there any alternative methods for the synthesis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile?
A2: An alternative approach involves the synthesis of 2-(chloromethyl)-1-benzyl-1H-imidazole followed by a cyanation reaction[2]. This can be achieved by reacting the corresponding alcohol, (1-benzyl-1H-imidazol-2-yl)methanol, with a chlorinating agent like thionyl chloride. The resulting chloride can then be displaced with a cyanide source, such as sodium or potassium cyanide, to yield the desired nitrile. However, this route is longer and involves the use of highly toxic cyanide salts.
Q3: Can I use benzyl chloride instead of benzyl bromide for the N-benzylation?
A3: Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive than benzyl chloride in S_N2 reactions due to bromide being a better leaving group. If you use benzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a similar reaction rate.
Q4: How can I monitor the progress of the nitrile hydrolysis reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The starting nitrile, the intermediate amide, and the final carboxylic acid will have different polarities and thus different R_f values. A suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid for the carboxylic acid) should be developed to clearly separate these three spots.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Strong Bases: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Strong Acids and Bases: Concentrated acids and bases used in the hydrolysis step are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Cyanide (if using the alternative route): Sodium or potassium cyanide are highly toxic and should only be handled by trained personnel with extreme caution and appropriate safety protocols in place.
IV. Data Presentation & Visualization
Table 1: Comparison of N-Benzylation Conditions
| Parameter | Method A: K₂CO₃/CH₃CN | Method B: NaH/THF |
| Base Strength | Moderate | Strong |
| Solvent | Polar Aprotic | Aprotic |
| Reaction Temp. | Room Temp to 60 °C | 0 °C to Room Temp |
| Reaction Time | 4-24 hours | 2-12 hours |
| Yield | Good to Excellent | Excellent |
| Safety | Relatively safe | Requires inert atmosphere, flammable |
| Notes | Good for general use | Ideal for less reactive substrates |
Diagram 1: Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Diagram 2: N-Benzylation Troubleshooting Logic
Caption: Troubleshooting logic for low yields in the N-benzylation step.
V. References
-
Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound. (URL not available)
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL not available)
-
Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles. Google Patents.
-
Chapter 4. (URL not available)
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. The Royal Society of Chemistry. [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL not available)
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (URL not available)
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (URL not available)
-
Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]
-
Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo (D) Imidazol-4-One. (URL not available)
-
Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Institutes of Health. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. [Link]
-
Chapter 1. (URL not available)
-
Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. (URL not available)
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. National Institutes of Health. [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Institutes of Health. [Link]
-
Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Open Science. [Link]
Sources
Technical Support Center: Navigating Solubility Challenges of (1-Benzyl-1H-imidazol-2-yl)-acetic acid in Organic Solvents
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common solubility challenges encountered with this compound in organic solvents. Our guidance is grounded in the fundamental principles of organic chemistry and aims to empower you with the knowledge to overcome experimental hurdles and ensure the integrity of your results.
Understanding the Molecule: The Root of Solubility Issues
This compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol ) possesses a unique chemical architecture that is central to its solubility behavior.[1][2][3] The molecule is amphoteric , containing both a basic imidazole ring and an acidic carboxylic acid moiety. This dual nature means its ionization state—and therefore its polarity and solubility—is highly dependent on the chemical environment.
At its isoelectric point, the compound can exist as a zwitterion , with both a positive charge on the protonated imidazole ring and a negative charge on the deprotonated carboxylate group. This zwitterionic form can lead to strong intermolecular electrostatic interactions and hydrogen bonding, resulting in a crystal lattice that is difficult to disrupt with many common organic solvents. Understanding this amphoteric and potentially zwitterionic character is the key to troubleshooting solubility problems.
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not extensively published, a qualitative understanding can be inferred from its structure and data on related compounds. The presence of the benzyl group adds lipophilicity, while the imidazole and carboxylic acid groups contribute to its polarity.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High to Moderate | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high dielectric constants, which can effectively solvate both the acidic and basic moieties of the molecule. |
| Polar Protic | Moderate to Low | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups, their lower polarity compared to DMSO or DMF may be less effective at breaking up the crystal lattice of the zwitterion. |
| Ethers | Low | Solvents like Tetrahydrofuran (THF) and Diethyl Ether have lower polarity and are poor hydrogen bond donors, making them less effective at solvating the polar functional groups of the molecule. |
| Halogenated | Moderate to Low | Solvents such as Dichloromethane (DCM) and Chloroform can offer some solubility due to their ability to form weak hydrogen bonds and their moderate polarity. Solubility of related imidazole derivatives in DCM has been noted.[4] |
| Non-Polar | Very Low | Hydrocarbon solvents like Hexane and Toluene lack the polarity needed to interact favorably with the polar imidazole and carboxylic acid groups, leading to very poor solubility. |
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a practical, question-and-answer format.
Q1: I'm trying to dissolve this compound in a common organic solvent like Dichloromethane (DCM) for a reaction, but it's not dissolving. What should I do?
Answer: This is a common issue stemming from the compound's high polarity and potential zwitterionic nature. Here’s a systematic approach to address this:
Step 1: Increase Solvent Polarity with a Co-Solvent. Start by adding a small amount of a more polar co-solvent. Polar aprotic solvents are often the best choice.
-
Recommended Co-solvents: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Protocol:
-
To your suspension of the compound in DCM, add DMSO dropwise while stirring.
-
Observe for dissolution after each addition.
-
Be mindful that a large proportion of co-solvent may alter your reaction conditions. Aim for the minimum amount necessary to achieve dissolution.
-
Step 2: Utilize Temperature. Gently warming the mixture can provide the energy needed to overcome the crystal lattice energy.
-
Protocol:
-
Warm the suspension gently (e.g., to 30-40 °C) with stirring.
-
Monitor the solubility.
-
Caution: Be aware of the boiling point of your solvent (DCM boils at ~40 °C). Also, excessive heat can lead to degradation of some organic molecules.
-
Step 3: Consider pH Adjustment (for subsequent aqueous extraction). While direct pH adjustment in a non-aqueous organic solvent is complex, this principle is vital for workup and purification. To separate your compound from non-polar impurities, you can perform an acid-base extraction.[5][6]
-
Protocol for Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 5% sodium bicarbonate). The this compound will deprotonate to its carboxylate salt and move to the aqueous layer.
-
Separate the aqueous layer and then re-acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure compound.
-
The purified compound can then be filtered and dried.
-
Q2: My compound precipitated out of solution during my reaction or workup. How can I prevent this?
Answer: Precipitation indicates that the solubility limit of your compound has been exceeded in the solvent system. This can happen due to a change in temperature, solvent composition, or the removal of other solubilizing species from a crude mixture.
Troubleshooting Workflow for Unexpected Precipitation:
Caption: Decision-making workflow for addressing unexpected precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound soluble in DMSO but not in methanol?
A1: The key difference lies in the solvent properties. DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds. This allows it to effectively surround both the positively charged (protonated imidazole) and negatively charged (deprotonated carboxylate) ends of the zwitterionic form of the molecule, disrupting the crystal lattice. Methanol, while polar, is a protic solvent. It can form hydrogen bonds, but its overall solvating power for a complex zwitterion may be less effective than that of DMSO.
Q2: Can I use sonication to help dissolve the compound?
A2: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse can help to break apart solid aggregates and increase the surface area of the solute exposed to the solvent. It is often used in conjunction with gentle warming.
Q3: I need to prepare a stock solution for a biological assay. What is the recommended solvent?
A3: For biological assays, DMSO is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds.[7] From this stock, you can then make further dilutions into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low enough (typically <0.5%) to not affect the biological system you are studying.
Q4: How can I determine the quantitative solubility of this compound in a new solvent?
A4: The "shake-flask" method is a standard protocol for determining equilibrium solubility.
Experimental Protocol: Determining Equilibrium Solubility
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant (the clear, saturated solution). It is advisable to filter the sample through a solvent-compatible syringe filter (e.g., PTFE) to remove any microscopic solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC with UV detection or by evaporating the solvent and weighing the residue.
Data Presentation Workflow:
Caption: Workflow for quantitative solubility determination.
References
-
Syntheses and Reactivity of New Zwitterionic Imidazolium Trihydridoborate and Triphenylborate Species - MDPI. (2020). Retrieved January 12, 2026, from [Link]
-
Formulating Poorly Water Soluble Drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Products - 2a biotech. (n.d.). 2a biotech. Retrieved January 12, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (2023, August 31). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 12, 2026, from [Link]
-
Novel zwitterionic and ionic structures of imidazolium propane sulfonate salts on basis of NMR analysis | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exp 6 - Extraction. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]
- Formulating Poorly Water Soluble Drugs - Google Books. (n.d.). Google Books.
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Methods of Purification of Organic Compounds | CK-12 Foundation. (2025, November 18). CK-12 Foundation. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022, September 5). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC. (2021, November 13). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2008). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solvent Miscibility Table. (n.d.). MilliporeSigma. Retrieved January 12, 2026, from [Link]
-
Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. (2016). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support resource for the synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Overview of a Common Synthetic Pathway
The synthesis of this compound can be approached in several ways. A common and logical strategy involves the N-alkylation of a suitable imidazole precursor followed by the introduction and subsequent hydrolysis of an acetic acid ester moiety. This approach allows for controlled functionalization and generally employs readily available starting materials.
Caption: Figure 1. A representative workflow for the target synthesis.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues in a question-and-answer format, providing mechanistic insights and actionable protocols to mitigate side reactions.
Q1: My N-benzylation step results in a low yield and a mixture of two isomers that are difficult to separate. What is happening?
The Problem: You are observing poor regioselectivity during the N-alkylation of your 2-substituted imidazole precursor, leading to the formation of both 1-benzyl-2-substituted and 1-benzyl-3-substituted (or tautomeric equivalent) isomers.
The Cause (Mechanism): This is a classic problem stemming from the tautomerism of unsymmetrically substituted imidazoles. The N-H proton can reside on either nitrogen atom, creating two distinct tautomers in equilibrium. While one tautomer may be more stable, both can be deprotonated and subsequently alkylated. The ratio of the resulting N-alkylated isomers is influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent, as well as the reaction conditions.[1]
-
Steric Hindrance: A bulky substituent at the C2 position will sterically hinder the adjacent nitrogen (N1), favoring alkylation at the less hindered N3 position.[1][2]
-
Electronic Effects: Electron-withdrawing groups can deactivate the adjacent nitrogen, making the more remote nitrogen more nucleophilic.[1]
-
Reaction Conditions: The choice of base and solvent system can influence which tautomer is preferentially deprotonated or is more reactive.[3]
Caption: Figure 2. Isomer formation due to imidazole tautomerism.
Troubleshooting Protocol:
-
Optimize the Base and Temperature:
-
Strong, Non-Nucleophilic Base: Use a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) at a low temperature (0 °C).[3] This irreversibly deprotonates the imidazole to form the imidazolate anion. The subsequent alkylation is often more selective as it proceeds from a single anionic species where charge distribution dictates reactivity.
-
Weaker Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ in solvents like acetonitrile or DMF are also effective, often at elevated temperatures.[4] Cs₂CO₃, in particular, is known to promote high yields in N-alkylation reactions.[3] Experiment with different bases to find the optimal selectivity for your specific substrate.
-
-
Control Stoichiometry and Addition Rate:
-
Add the benzyl halide dropwise to the mixture of the imidazole precursor and the base at a controlled temperature. This maintains a low concentration of the electrophile, minimizing side reactions.
-
Use a slight excess (1.05-1.1 equivalents) of the benzyl halide to ensure full conversion of the starting material.
-
-
Consider a Directed Synthesis:
-
If regioselectivity remains poor, consider a strategy that blocks one of the nitrogen atoms. For example, using a removable protecting group like the trityl (Tr) or tosyl (Ts) group on one nitrogen can direct the benzylation to the other, followed by deprotection.
-
Q2: During N-benzylation, I'm forming a significant amount of a water-soluble, salt-like byproduct that precipitates from my organic workup. What is it?
The Problem: You are observing the formation of a 1,3-dibenzylimidazolium salt.
The Cause (Mechanism): This is a classic case of over-alkylation. The desired 1-benzyl-imidazole product is itself a nucleophile. The lone pair on the second nitrogen atom (N3) can attack another molecule of the benzyl halide in an SN2 reaction. This second alkylation event forms a quaternary imidazolium salt.[2] This side reaction is more prevalent under conditions of high temperature, high concentration, or when using a large excess of a highly reactive alkylating agent.[2]
Caption: Figure 3. Pathway for quaternary salt formation.
Troubleshooting Protocol:
-
Strict Stoichiometric Control:
-
Precisely control the stoichiometry. Use the imidazole derivative as the limiting reagent or use only a very slight excess (e.g., 1.05 equivalents) of the benzyl halide. Avoid large excesses of the alkylating agent.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will decrease the rate of the second alkylation more significantly than the first.
-
Dilute the Reaction: Running the reaction at a lower concentration can reduce the likelihood of the product molecule encountering another molecule of the alkylating agent.[2]
-
-
Monitor the Reaction Closely:
-
Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting imidazole has been consumed to prevent further conversion of the desired product into the quaternary salt.
-
-
Purification:
-
The quaternary salt is typically highly polar and soluble in water, while the desired mono-alkylated product is soluble in organic solvents like ethyl acetate or dichloromethane. During workup, a simple aqueous wash should effectively remove the majority of this byproduct. If it co-purifies, column chromatography with a polar solvent system may be required.
-
Q3: I am losing a significant amount of product during the final step, which involves heating to hydrolyze the ester. What could be causing this yield loss?
The Problem: You are likely observing decarboxylation of the final product, this compound.
The Cause (Mechanism): Imidazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[5] The stability is highly dependent on the substitution pattern and the reaction medium. For imidazole-acetic acids, the C2 position is activated, and heating, especially under acidic or certain solvent conditions, can promote the loss of the carboxylic acid group to yield 1-benzyl-2-methyl-1H-imidazole as a byproduct.
Caption: Figure 4. Decarboxylation as a side reaction during hydrolysis.
Troubleshooting Protocol:
-
Use Milder Hydrolysis Conditions:
-
Avoid prolonged heating at high temperatures. If using aqueous HCl, try reducing the temperature and extending the reaction time, monitoring by TLC for the disappearance of the ester.
-
Consider saponification with a base (e.g., LiOH, NaOH) at room temperature or slightly elevated temperatures (40-50 °C), followed by careful acidic workup at low temperature to neutralize and precipitate the product.
-
-
Employ a More Labile Ester:
-
Synthesize a tert-butyl ester precursor instead of a methyl or ethyl ester. tert-Butyl esters can be cleaved under non-aqueous, milder conditions. A well-established method is using Titanium Tetrachloride (TiCl₄) in dichloromethane at low temperatures (-15 to 0 °C).[6][7] This method can efficiently cleave the ester without requiring heat that could induce decarboxylation.[6]
-
Another option for a tert-butyl ester is cleavage with trifluoroacetic acid (TFA) at room temperature.
-
-
Optimize the Workup:
-
Once hydrolysis is complete, cool the reaction mixture before any concentration steps.
-
During neutralization to precipitate the product, keep the solution cool using an ice bath to prevent localized heating.
-
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Rationale |
| Ester Group | Methyl or Ethyl | tert-Butyl | Allows for mild, non-hydrolytic cleavage conditions.[6] |
| Cleavage Reagent | 6N HCl | TiCl₄ in DCM or TFA | Avoids high temperatures and aqueous reflux.[6] |
| Temperature | Reflux (80-100 °C) | 0 °C to Room Temp | Minimizes the thermal energy available for decarboxylation.[5] |
| Workup | Concentration by heating | Low-temperature neutralization & filtration | Prevents product degradation during isolation. |
Table 1. Comparison of Hydrolysis Conditions to Minimize Decarboxylation.
References
-
Iizuka, Y., et al. (1979). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Orita, A., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Angewandte Chemie. Available at: [Link]
-
Grant, R. D. (1981). N-Alkylation of imidazoles. University of Otago Thesis. Available at: [Link]
-
ResearchGate. (2020). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. ResearchGate Publication. Available at: [Link]
-
Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]
-
Rostamizadeh, S., et al. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry. Available at: [Link]
-
Royal Society of Chemistry (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Beilstein Journals (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents (2020). N1 site alkylation method for imidazole compounds. CN110776464A.
-
Reddit (2023). Imidazole synthesis. r/OrganicChemistry. Available at: [Link]
-
ResearchGate (2016). Problem with to synthesis of imidazole? ResearchGate. Available at: [Link]
-
ARKIVOC (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ARKIVOC. Available at: [Link]
-
Beilstein Publishing Group (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ACG Publications (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H -pyran-2-one derivatives via multi-component approach. Organic Communications. Available at: [Link]
-
TSI Journals (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Trade Science Inc. Available at: [Link]
-
Royal Society Publishing (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Royal Society Open Science. Available at: [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important pharmaceutical intermediate.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.
Question 1: My N-benzylation of the imidazole precursor is sluggish and gives a low yield. What's going wrong?
Answer:
Low yields in the N-benzylation of an imidazole derivative can often be attributed to several factors, including incomplete deprotonation, side reactions, and suboptimal reaction conditions.[1]
-
Underlying Cause 1: Incomplete Deprotonation. The imidazole ring requires deprotonation to enhance its nucleophilicity for the alkylation to proceed efficiently. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.[1]
-
Solution:
-
Choice of Base: For a robust and scalable reaction, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile can also be effective, with Cs₂CO₃ often showing superior results.[1]
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. For weaker bases, a slight excess may be beneficial.
-
-
Underlying Cause 2: Side Reactions. A common side reaction is the formation of a 1,3-dibenzylimidazolium salt, which occurs if the N-benzylated product undergoes a second alkylation.[2] This is more likely with highly reactive alkylating agents or at elevated temperatures.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the benzyl halide to minimize the chance of double alkylation.[2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Underlying Cause 3: Inappropriate Solvent. The choice of solvent is critical for dissolving the reactants and facilitating the reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for N-alkylation reactions as they effectively dissolve the imidazole and the base.[1]
Question 2: I'm observing the formation of an oily or gummy product during my synthesis of a 2-substituted imidazole, making isolation difficult. What should I do?
Answer:
The formation of oils or gums instead of a crystalline solid is a common issue in imidazole synthesis, often related to impurities or the inherent properties of the product.[3]
-
Underlying Cause 1: Impurities. Residual starting materials, solvents, or byproducts can prevent crystallization.
-
Solution:
-
Thorough Work-up: Ensure the work-up procedure effectively removes all impurities. This may involve multiple extractions and washes with appropriate aqueous solutions (e.g., brine, sodium bicarbonate solution).
-
Purification: If a clean solid is not obtained after the work-up, purification by column chromatography is often necessary.[4]
-
-
Underlying Cause 2: Product is an Oil at Room Temperature. The desired product may simply be a low-melting solid or an oil.
-
Solution:
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). This can sometimes induce crystallization.
-
Solvent for Crystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective.
-
Question 3: The hydrolysis of my ester precursor to the final carboxylic acid is not going to completion, or I'm seeing decomposition. How can I optimize this step?
Answer:
Ester hydrolysis, while a standard transformation, can be challenging. The choice between acidic and basic conditions is crucial and depends on the stability of the substrate.[5]
-
Underlying Cause 1: Reversible Reaction (Acidic Hydrolysis). Acid-catalyzed hydrolysis of esters is a reversible reaction.[6][7] If an insufficient amount of water is present, the equilibrium will not favor the products.
-
Solution:
-
Underlying Cause 2: Incomplete Reaction (Basic Hydrolysis). While basic hydrolysis (saponification) is generally irreversible, it can be slow if the ester is sterically hindered or has poor solubility in the reaction medium.[9][10]
-
Solution:
-
Underlying Cause 3: Substrate Decomposition. The imidazole ring or other functional groups in the molecule may be sensitive to strong acid or base, especially at high temperatures.
-
Solution:
-
Milder Conditions: If decomposition is observed, try using milder conditions. This could involve using a weaker acid or base, or running the reaction at a lower temperature for a longer period.
-
Alternative Hydrolysis Methods: For sensitive substrates, enzymatic hydrolysis or other specialized methods might be necessary. A non-aqueous ester cleavage using reagents like titanium tetrachloride has also been reported for similar compounds.[11][12]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and scalable approach involves a two-step synthesis. The first step is the N-alkylation of an appropriate imidazole precursor with a benzyl halide. The second step is the hydrolysis of an ester group to the carboxylic acid. A specific example is the reaction of an imidazole with ethyl chloroacetate to form an imidazole ester, which is then benzylated and subsequently hydrolyzed.[13] Another route involves the reaction of imidazole with benzyl chloroacetate followed by acidic hydrolysis.[11]
Q2: How can I monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions.[14] For more quantitative analysis and to confirm the identity of products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?
-
Benzyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: My final product is difficult to purify. What strategies can I employ?
If standard recrystallization techniques are ineffective, column chromatography on silica gel is the most common method for purifying organic compounds.[4] The choice of eluent system is critical and may require some optimization. If the compound is acidic, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape and separation.
Q5: Are there any alternative methods for introducing the acetic acid moiety?
Yes, besides the alkylation with a haloacetate ester, other methods exist. For instance, one could potentially use a protected 2-lithiated imidazole and react it with a suitable electrophile, followed by deprotection and oxidation. However, such routes can be more complex and may not be as amenable to large-scale synthesis.
III. Experimental Workflow and Data
General Synthetic Pathway
The synthesis of this compound typically follows the general scheme outlined below.
Caption: A decision tree for troubleshooting the synthesis.
Comparative Data on Reaction Conditions
The following table summarizes common conditions for the key reaction steps.
| Step | Reagents & Conditions | Typical Yields | Key Considerations |
| N-Benzylation | Imidazole, Benzyl Chloride, K₂CO₃, Acetonitrile | 60-85% | Good for many substrates, but may be slow. |
| Imidazole, Benzyl Chloride, NaH, THF/DMF | 70-95% | Highly effective for less reactive substrates; requires anhydrous conditions. | |
| Ester Hydrolysis | Ester, 10% Aqueous HCl, Reflux | 80-95% | Reversible reaction; requires excess water. [5][6] |
| Ester, NaOH/KOH in H₂O/EtOH, Reflux | 85-98% | Irreversible; good for scale-up. [9] |
IV. References
-
Benchchem. (2025). Scaling Up the Synthesis of Imidazo[4,5-d]imidazole: An Application Note and Protocol. Retrieved from
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from
-
Save My Exams. (2024). Ester Hydrolysis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Retrieved from
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from
-
ResearchGate. (2016). What is the best way to synthesize 2-substituted imidazole?. Retrieved from
-
Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Retrieved from
-
Asian Journal of Green Chemistry. (n.d.). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Retrieved from
-
Yadav, V. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new azole- acetanilides. Retrieved from
-
Benchchem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. Retrieved from
-
Benchchem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from
-
Benchchem. (2025). synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. Retrieved from
-
Royal Society of Chemistry. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Retrieved from
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 9. savemyexams.com [savemyexams.com]
- 10. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Welcome to the technical support center for the synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common impurities, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your synthesis. Our approach is grounded in mechanistic principles and validated protocols to provide you with a reliable resource.
I. Overview of Synthetic Strategy & Potential Impurity Hotspots
The synthesis of this compound and its derivatives typically involves a multi-step process. A common route begins with the N-alkylation of an imidazole precursor followed by functionalization at the C2 position and subsequent hydrolysis. Each of these stages presents a unique set of challenges and potential for impurity generation.
To visualize the general synthetic workflow and pinpoint where impurities are most likely to arise, refer to the diagram below.
Caption: General synthetic workflow and key impurity formation points.
II. Frequently Asked Questions & Troubleshooting Guides
Category 1: Impurities from N-Alkylation
Question 1: I'm observing a second product in my TLC/LC-MS analysis after the N-benzylation step. What could it be?
Answer: A common impurity during the N-alkylation of imidazoles is the formation of a dialkylated product, the 1,3-dibenzylimidazolium salt.[1] This occurs when a second benzyl group alkylates the other nitrogen atom of the imidazole ring. The propensity for this side reaction increases with an excess of the alkylating agent (benzyl halide) and stronger bases.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the imidazole relative to the benzyl halide to favor mono-alkylation.
-
Choice of Base: The choice of base can significantly influence the outcome. Milder bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) to minimize over-alkylation.[1][2]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting imidazole is consumed, proceed with the work-up to prevent further reaction.
-
Purification: If the dialkylated product has formed, it can typically be separated from the desired mono-alkylated product by column chromatography on silica gel.[1][3]
Question 2: My N-alkylation reaction is sluggish or incomplete. How can I improve the conversion?
Answer: Incomplete N-alkylation can be due to several factors, including insufficient base strength, poor solvent choice, or low reaction temperature. The nucleophilicity of the imidazole nitrogen needs to be enhanced by a base to efficiently attack the electrophilic benzyl halide.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-alkylation.
Detailed Protocol Adjustment:
-
Stronger Base: If using a mild base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[2]
-
Solvent: Ensure your solvent is appropriate for the chosen base. For instance, NaH requires an anhydrous aprotic solvent. Acetonitrile is a common choice for reactions with K₂CO₃.[2]
-
Temperature: Gently heating the reaction mixture can often drive it to completion. However, be mindful that higher temperatures can also promote side reactions.
Category 2: Impurities from C2-Functionalization and Hydrolysis
Question 3: After the final hydrolysis step, my NMR spectrum shows signals corresponding to the ester intermediate. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis of the ester intermediate (e.g., ethyl (1-benzyl-1H-imidazol-2-yl)acetate) is a frequent issue, leaving residual ester in your final product. The completeness of this reaction depends on the reaction time, temperature, and the concentration of the acid or base used for catalysis.[4][5]
Troubleshooting and Optimization:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Time | Increase the reaction time. | Allows for the reaction to proceed to completion. Monitor by TLC or LC-MS. |
| Temperature | Increase the reaction temperature (reflux). | Provides the necessary activation energy for the hydrolysis to occur. |
| Catalyst Conc. | Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH). | A higher concentration of H+ or OH- ions will accelerate the rate of hydrolysis.[4] |
Protocol Example: Acid-Catalyzed Hydrolysis
-
Dissolve the crude ester intermediate in a suitable solvent (e.g., a mixture of water and an alcohol).
-
Add a concentrated acid, such as 10% hydrochloric acid.[4][5]
-
Heat the mixture to reflux and stir for an extended period (e.g., 24 hours).[4]
-
Monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product.
Question 4: I am concerned about the presence of unreacted starting materials from the C2-functionalization step in my final product. How can these be removed?
Answer: Residual starting materials, such as the N-benzylated imidazole, can be carried through to the final product if the C2-functionalization is not complete. These basic impurities can often be removed by exploiting the acidic nature of the final product.
Purification Strategy: Acid-Base Extraction
-
Dissolve the crude final product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract the basic imidazole-containing starting materials into the aqueous phase.
-
Separate the organic layer, which now contains the purified this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[6]
Category 3: Analytical Characterization of Impurities
Question 5: What are the best analytical techniques to identify and quantify impurities in my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the final product from its impurities.[7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[7][8] Detection is typically performed using a UV detector at a wavelength where the imidazole ring absorbs, such as 210 nm.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides structural information about the separated components, allowing for the identification of unknown impurities by their mass-to-charge ratio.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any significant impurities. Characteristic chemical shifts can help identify residual starting materials, intermediates, or side-products.[10]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH). |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 210 nm[9] |
| Column Temp. | 30-40 °C[9] |
III. References
-
Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Retrieved from
-
Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from
-
Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. Retrieved from
-
Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Retrieved from
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from
-
Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (n.d.). Asian Journal of Green Chemistry. Retrieved from
-
ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Retrieved from
-
Benchchem. (n.d.). (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. Retrieved from
-
Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some new azole- acetanilides. Retrieved from
-
CLEARSYNTH. (n.d.). Imidazole Impurity Product List. Retrieved from
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Retrieved from
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from
-
ResearchGate. (n.d.). O-Benzylation reactions of imidazole N-oxides 6a, b, d, and e with.... Retrieved from _
-
ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from
-
PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from
-
Benchchem. (n.d.). Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. Retrieved from
-
Royal Society Open Science. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. Retrieved from
-
PubMed Central. (2016). Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Retrieved from
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- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Crystallization of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Welcome to the Technical Support Center for the crystallization of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical techniques to overcome common challenges and achieve high-quality crystals of this valuable compound.
Understanding the Molecule: A Zwitterionic Challenge
This compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol ) presents a unique crystallization challenge due to its molecular structure.[1] The presence of both a basic imidazole ring and an acidic carboxylic acid group means this molecule likely exists as a zwitterion at or near neutral pH.[2][3] This amphoteric nature is a critical factor influencing its solubility and crystallization behavior, making pH control a paramount parameter in developing a robust crystallization protocol. The estimated pKa of the carboxylic acid is approximately 4.3.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Question 1: My compound fails to crystallize and remains as an oil or in solution.
Answer:
This is a common issue, often related to supersaturation, solvent choice, or the presence of impurities.
-
Underlying Cause 1: Inadequate Supersaturation. For crystallization to occur, the solution must be supersaturated. This means the concentration of the solute is higher than its equilibrium solubility at a given temperature.
-
Solution:
-
Solvent Evaporation: If you suspect you have too much solvent, carefully evaporate a portion of it to increase the concentration of your compound. This can be done by gentle heating or under a stream of inert gas.
-
Anti-Solvent Addition: If you are using a single solvent system, consider a two-solvent (or anti-solvent) approach.[4] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity (cloudiness) is observed. Then, add a small amount of the "good" solvent back to redissolve the precipitate and allow the solution to cool slowly.
-
Cooling: Ensure you are allowing the solution to cool sufficiently. Sometimes, crystallization requires lower temperatures, such as refrigeration or even a freezer.
-
-
-
Underlying Cause 2: Improper Solvent Selection. The choice of solvent is critical for successful crystallization.
-
Solution:
-
Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on the zwitterionic nature of this compound, consider polar protic solvents like ethanol, methanol, or isopropanol, as well as mixtures with water. Polar aprotic solvents like acetone or ethyl acetate might also be effective, especially in mixed-solvent systems.
-
"Like Dissolves Like": Given the imidazole and carboxylic acid moieties, solvents capable of hydrogen bonding are likely to be good candidates.
-
-
-
Underlying Cause 3: Presence of Impurities. Impurities can inhibit nucleation and crystal growth.
-
Solution:
-
Purification Prior to Crystallization: If you suspect impurities from the synthesis, consider a preliminary purification step like column chromatography.
-
Activated Carbon Treatment: If your solution is colored, it may indicate the presence of colored impurities. Adding a small amount of activated carbon to the hot solution and then filtering it can remove these impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
-
Question 2: My compound "oils out" instead of forming crystals.
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high level of supersaturation or the solution being cooled too quickly.
-
Underlying Cause 1: High Supersaturation at Elevated Temperatures. If the solubility of your compound is very high at the boiling point of the solvent, it may come out of solution at a temperature above its melting point.
-
Solution:
-
Use More Solvent: Add more of the "good" solvent to the hot solution to decrease the level of supersaturation.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before transferring it to an ice bath or refrigerator. Insulating the flask can help achieve a slower cooling rate.
-
-
-
Underlying Cause 2: Zwitterionic Nature and pH. For zwitterionic compounds, the solubility is highly pH-dependent. If the pH of the solution is far from the isoelectric point (pI), the compound will be more soluble and may be more prone to oiling out.
-
Solution:
-
pH Adjustment: The key to crystallizing zwitterions is to find the isoelectric point (pI), the pH at which the net charge of the molecule is zero and its solubility is at a minimum.[3] For this compound, with a carboxylic acid pKa of ~4.3 and a basic imidazole ring, the pI will likely be in the weakly acidic to neutral range.
-
Experimental Determination of pI: Prepare a saturated solution of your compound. Slowly add a dilute acid or base and observe for precipitation. The pH at which the maximum amount of precipitate forms is a good approximation of the pI.
-
Buffered Crystallization: Consider using a buffer system to maintain the pH at the determined pI during the crystallization process.
-
-
Question 3: The crystallization yield is very low.
Answer:
A low yield can be frustrating and is often due to using too much solvent or incomplete crystallization.
-
Underlying Cause 1: Excessive Solvent. If too much solvent is used, a significant portion of your compound will remain in the mother liquor even after cooling.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often obtain a second crop by concentrating the mother liquor (the remaining solution) and cooling it again.
-
-
-
Underlying Cause 2: Inefficient Cooling. If the solution is not cooled to a low enough temperature, a substantial amount of the compound may remain dissolved.
-
Solution:
-
Utilize an Ice Bath or Refrigerator: After the solution has cooled to room temperature, place it in an ice bath or refrigerator for a sufficient amount of time to maximize crystal formation.
-
-
-
Underlying Cause 3: Premature Crystallization During Hot Filtration. If you perform a hot filtration to remove insoluble impurities, your product may crystallize prematurely on the filter paper or in the funnel.
-
Solution:
-
Preheat the Funnel and Filter Paper: Use a stemless funnel and preheat it by pouring hot solvent through it before filtering your solution.
-
Use a Slight Excess of Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the crystallization of this compound?
A1: Given its zwitterionic nature, a good starting point would be a polar protic solvent like ethanol or isopropanol. A mixed solvent system of ethanol and water is also a promising candidate.[5] You can dissolve the compound in a minimal amount of hot ethanol and then slowly add water as an anti-solvent until turbidity appears. Then, reheat to get a clear solution and cool slowly.
Q2: How can I induce crystallization if no crystals form after cooling?
A2: If your solution is supersaturated but nucleation has not occurred, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a few crystals of the pure compound, add a single, tiny seed crystal to the supersaturated solution. This will provide a template for further crystal growth.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.
Q3: My crystals are very fine needles or a powder. How can I get larger, more well-defined crystals?
A3: The rate of cooling significantly impacts crystal size.
-
Slow Cooling: To obtain larger crystals, slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment. Insulating the flask with a cloth or placing it in a Dewar flask can further slow the cooling rate.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can lead to the formation of many small crystals instead of a few large ones.
Q4: How do I know if my crystallized product is pure?
A4: Several analytical techniques can be used to assess the purity of your crystallized this compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual solvents or impurities.
Q5: Could polymorphism be an issue for this compound?
A5: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for active pharmaceutical ingredients and is a possibility for this molecule.[6][7][8] Different polymorphs can have different physical properties, including solubility and stability. If you observe variations in your crystallization outcome (e.g., different crystal habits, melting points) under seemingly identical conditions, you may be dealing with polymorphism. Controlling polymorphism often involves careful control of crystallization parameters such as solvent, cooling rate, and temperature.[9][10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a preheated stemless funnel and fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Anti-Solvent Addition: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 78°C (Ethanol b.p.) (mg/mL) | Comments |
| Water | 10.2 | Low | Moderate | Solubility is highly pH-dependent. |
| Methanol | 6.6 | Moderate | High | Good potential for single-solvent crystallization. |
| Ethanol | 5.2 | Moderate | High | Good potential for single-solvent crystallization. |
| Isopropanol | 4.3 | Low | Moderate | Good potential for single-solvent crystallization. |
| Acetone | 5.1 | Low | Moderate | May be a suitable component in a two-solvent system. |
| Ethyl Acetate | 4.4 | Very Low | Low | Potential anti-solvent. |
| Toluene | 2.4 | Insoluble | Insoluble | Likely a good anti-solvent. |
| Hexane | 0.1 | Insoluble | Insoluble | Excellent anti-solvent. |
Note: This data is illustrative and should be experimentally verified.
Visualizations
Logical Workflow for Troubleshooting Crystallization Failure
Caption: Troubleshooting workflow for crystallization issues.
Two-Solvent Recrystallization Workflow
Caption: Step-by-step workflow for two-solvent recrystallization.
References
- Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals.
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Semantic Scholar.
- Control of polymorphism in continuous crystalliz
- Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical m
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Technical Support Center: Purification of Imidazole Deriv
- Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab.
- Experiment 9 — Recrystalliz
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
- Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis.
- (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | 152342-26-2. Benchchem.
- 123566-33-6|2-(1-Benzyl-1H-imidazol-2-yl)acetic acid. BLDpharm.
- Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.
- Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry.
- This compound | 123566-33-6. ChemicalBook.
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.
- Zwitterion. Wikipedia.
- Zwitterions and Amino Acids. aqion.
- Two-Solvent Recrystalliz
- Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. MDPI.
- Affinity purification methods involving imidazole elution.
- (1-Benzyl-1H-imidazol-2yl)acetic acid. CymitQuimica.
- (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. Santa Cruz Biotechnology.
- Imidazole, Recrystallized. GoldBio.
- This compound methyl ester x hcl. ChemicalBook.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Solubility of benzilic acid in select organic solvents at 298.15 K.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis.
- 4-Acetyl-1-benzyl-2-methylimidazole solubility and stability studies. Benchchem.
Sources
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- 3. Zwitterions and Amino Acids [aqion.de]
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- 10. Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials - UCL Discovery [discovery.ucl.ac.uk]
Validation & Comparative
(1-Benzyl-1H-imidazol-2-yl)-acetic acid vs. Other c-Fms Kinase Inhibitors: A Comparative Guide for Researchers
Introduction: The Critical Role of c-Fms Kinase in Disease
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a cell-surface receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, proliferation, and survival of macrophages and their precursors.[1] Encoded by the c-Fms proto-oncogene, its signaling is activated by two primary ligands: Colony Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34). Upon ligand binding, c-Fms dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. This event triggers a cascade of downstream signaling pathways, including PI3K/AKT and MAPK/ERK, which are crucial for macrophage function.
Given the central role of macrophages in various pathologies, from inflammatory diseases like rheumatoid arthritis to their function as tumor-associated macrophages (TAMs) that support cancer progression, c-Fms has emerged as a high-value therapeutic target.[2][3] Inhibition of the c-Fms signaling axis represents a promising strategy to modulate the immune microenvironment and disrupt disease pathogenesis. This guide provides a detailed comparison of various inhibitors targeting this kinase, with a special focus on the available data for (1-Benzyl-1H-imidazol-2-yl)-acetic acid against established clinical and preclinical compounds.
A Note on this compound
Initial investigation into "this compound" reveals it is commercially available and has been noted as a potential inhibitor of c-Fms kinase.[4][5] However, a comprehensive search of peer-reviewed scientific literature and public databases did not yield specific experimental data regarding its biochemical potency (e.g., IC50), selectivity, or cellular activity against c-Fms. Therefore, this guide will focus on comparing well-characterized c-Fms inhibitors representing different modalities and selectivity profiles, providing a robust framework for researchers to evaluate any new chemical entity, including this compound, as data becomes available.
Comparative Analysis of Leading c-Fms Kinase Inhibitors
To provide a thorough comparison, we will examine inhibitors from two distinct classes: small-molecule tyrosine kinase inhibitors (TKIs) and a monoclonal antibody.
-
Pexidartinib (PLX3397): An orally available, ATP-competitive small molecule TKI. It is FDA-approved for treating tenosynovial giant cell tumor (TGCT), a disease driven by CSF-1 overexpression.[6]
-
Emactuzumab (RG7155): A humanized monoclonal antibody that targets the extracellular domain of c-Fms, preventing ligand binding.[7][8]
-
Sotuletinib (BLZ945): A highly potent and selective small molecule c-Fms inhibitor known for its ability to cross the blood-brain barrier.[9][10]
-
Linifanib (ABT-869): A multi-targeted TKI that inhibits VEGFR and PDGFR in addition to c-Fms.[11][12]
-
GW2580: A selective, orally bioavailable small molecule inhibitor widely used in preclinical research.[13][14]
Mechanism of Action
The fundamental difference between these inhibitors lies in how they disrupt the c-Fms signaling pathway.
-
Small-Molecule TKIs (Pexidartinib, Sotuletinib, Linifanib, GW2580): These molecules are ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain inside the cell. By occupying this site, they prevent the phosphorylation of the receptor, thereby blocking all downstream signaling. Pexidartinib, for instance, stabilizes the auto-inhibited state of c-Fms by interacting with the juxtamembrane region.[2]
-
Monoclonal Antibodies (Emactuzumab): Emactuzumab functions extracellularly. It binds to the c-Fms receptor on the cell surface, physically obstructing the binding of its ligands, CSF-1 and IL-34.[7][15] This prevents receptor dimerization and subsequent activation. This mechanism is highly specific to the receptor itself and does not directly interact with the intracellular kinase domain.
Caption: Mechanisms of c-Fms Inhibition.
Biochemical Potency and Selectivity
A critical differentiator for kinase inhibitors is their potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically they inhibit the target versus other kinases). High potency and selectivity can lead to better efficacy and a more favorable safety profile.
| Inhibitor | Type | c-Fms (CSF-1R) IC50 | Other Key Targets (IC50) | Reference(s) |
| Pexidartinib (PLX3397) | Small Molecule TKI | 20 nM | c-Kit (10 nM), FLT3-ITD (18 nM) | |
| Emactuzumab (RG7155) | Monoclonal Antibody | 0.3 nM (Cell Viability) | Highly specific for c-Fms | [16] |
| Sotuletinib (BLZ945) | Small Molecule TKI | 1 nM | >1000-fold selective vs. other kinases | [1][9][10] |
| Linifanib (ABT-869) | Small Molecule TKI | 7 nM | KDR (4 nM), FLT1 (3 nM), FLT3 (4 nM), PDGFRβ (66 nM) | [1][17][18] |
| GW2580 | Small Molecule TKI | 30 nM | Highly selective (150-500 fold vs. others) | [14][19][20] |
| (IC50: Half-maximal inhibitory concentration, a measure of inhibitor potency. Lower values indicate higher potency.) |
Interpretation:
-
Sotuletinib and Emactuzumab demonstrate the highest potency and selectivity for c-Fms. Sotuletinib's high selectivity makes it an excellent tool for studies where off-target effects on kinases like c-Kit need to be minimized.[1][9]
-
Pexidartinib is a potent inhibitor but also targets c-Kit and FLT3 at similar concentrations, making it a multi-kinase inhibitor. This can be beneficial in certain cancers where these kinases are also drivers, but it complicates the interpretation of effects solely due to c-Fms inhibition.
-
Linifanib is a broad-spectrum inhibitor targeting several receptor tyrosine kinases involved in angiogenesis (VEGFR, PDGFR) in addition to c-Fms.[11][18]
-
GW2580 offers a good balance of potency and high selectivity, making it a widely used preclinical tool.[14][20]
Experimental Protocols for Inhibitor Characterization
To rigorously assess and compare c-Fms inhibitors, a series of validated biochemical and cell-based assays are essential.
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Fms kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.
Caption: Workflow for a TR-FRET based biochemical kinase assay.
Step-by-Step Protocol (Adapted from LanthaScreen™ Assay Format): [21]
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA). Prepare solutions of recombinant c-Fms kinase, a suitable peptide substrate, and ATP. The ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the c-Fms kinase and the test inhibitor. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding EDTA. Add the detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: Incubate for 30-60 minutes to allow for antibody binding, then read the plate on a TR-FRET-compatible plate reader.
-
IC50 Calculation: The TR-FRET ratio is inversely proportional to kinase activity. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Cellular Target Engagement (p-CSF-1R)
This assay confirms that the inhibitor can enter cells and block the ligand-induced phosphorylation of c-Fms.
Caption: Workflow for detecting c-Fms phosphorylation via Western Blot.
Step-by-Step Protocol: [22]
-
Cell Culture and Treatment: Plate c-Fms-expressing cells (e.g., macrophage cell lines) and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Pre-incubate cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulation and Lysis:
-
Negative Control: No stimulation.
-
Positive Control: Stimulate with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Test Samples: Stimulate inhibitor-treated cells with CSF-1 for 10-15 minutes.
-
Immediately after stimulation, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) in Laemmli buffer and separate on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Fms (e.g., p-CSF-1R Tyr723).[23]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Validation (Self-Validating System): Strip the membrane and re-probe for total c-Fms to confirm equal receptor levels and for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. A dose-dependent decrease in the p-CSF-1R signal relative to the total CSF-1R and loading control confirms on-target cellular activity.
Cell Proliferation Assay (Ki-67 Staining by Flow Cytometry)
This functional assay measures the downstream effect of c-Fms inhibition on the proliferation of CSF-1-dependent cells. Ki-67 is a nuclear protein expressed only in actively dividing cells (G1, S, G2, M phases).[24]
Step-by-Step Protocol: [25][26][27]
-
Cell Culture: Plate CSF-1-dependent cells (e.g., M-NFS-60) at a low density in media containing CSF-1.
-
Inhibitor Treatment: Add serial dilutions of the c-Fms inhibitor to the wells. Include a "no inhibitor" positive control and a "no CSF-1" negative control.
-
Incubation: Culture the cells for 48-72 hours, a period sufficient for multiple cell divisions.
-
Cell Harvest: Harvest the cells from each well.
-
Fixation and Permeabilization:
-
Wash cells with staining buffer (e.g., PBS + 1% FBS).
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells twice with staining buffer.
-
Resuspend the cell pellet and add a fluorescently-conjugated anti-Ki-67 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend in staining buffer and analyze on a flow cytometer.
-
Gate on the cell population and quantify the percentage of Ki-67 positive cells.
-
-
Data Interpretation: A dose-dependent decrease in the percentage of Ki-67 positive cells indicates that the inhibitor is effectively blocking CSF-1-mediated proliferation.
Conclusion and Future Outlook
The landscape of c-Fms kinase inhibitors is diverse, offering researchers a range of tools with distinct mechanisms, potencies, and selectivity profiles.
-
For highly specific inhibition of c-Fms in preclinical models, particularly in neuroscience where microglia are the target, a highly selective compound like Sotuletinib (BLZ945) is an excellent choice.[1][9]
-
For studies involving clinical translation or in models where c-Kit is also a target, Pexidartinib provides a clinically validated benchmark.[6][28]
-
To investigate the effects of blocking ligand binding versus kinase activity, comparing a small molecule like Pexidartinib to the monoclonal antibody Emactuzumab offers a powerful experimental paradigm.[7][16]
-
Compounds like Linifanib are suited for exploring the combined effects of inhibiting macrophage signaling and angiogenesis.[11][18]
While public data on the specific c-Fms inhibitory activity of This compound is currently limited, the experimental framework provided here offers a clear, validated path for its characterization. By systematically performing biochemical assays to determine potency and selectivity, Western blots to confirm cellular target engagement, and proliferation assays to measure functional outcomes, researchers can rigorously place this and other novel compounds within the broader context of established c-Fms inhibitors. This comparative approach is essential for making informed decisions in drug development and for advancing our understanding of c-Fms biology.
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A Comparative Guide to the Biological Activity of (1-Benzyl-1H-imidazol-2-yl)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activities of a specific class of these compounds: (1-Benzyl-1H-imidazol-2-yl)-acetic acid derivatives. As a Senior Application Scientist, my aim is to synthesize technical data with field-proven insights to create a self-validating resource for researchers engaged in the discovery of novel therapeutic agents.
This guide will delve into the antimicrobial, anti-inflammatory, and cytotoxic properties of these derivatives, presenting comparative experimental data where available. We will explore the structure-activity relationships (SAR) that govern their potency and provide detailed, validated protocols for the key biological assays discussed.
The this compound Scaffold: A Versatile Core
The this compound core combines the versatile imidazole ring with a flexible acetic acid side chain and a benzyl group that allows for diverse substitutions. The imidazole nucleus is a five-membered aromatic heterocycle with two nitrogen atoms, which can participate in various biological interactions.[2] The benzyl and acetic acid moieties provide opportunities for synthetic modifications to modulate the compound's physicochemical properties and biological activity.
Comparative Biological Activities
While comprehensive comparative studies on a single, unified series of this compound derivatives are not extensively documented in publicly available literature, we can synthesize a comparative analysis by examining the activities of closely related imidazole and benzimidazole derivatives. This approach allows us to infer potential structure-activity relationships relevant to our core scaffold.
Antimicrobial and Antifungal Activity
Imidazole derivatives have a long-standing history as effective antifungal agents.[3] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
Table 1: Comparative Antimicrobial (MIC in µg/mL) of Selected Benzimidazole Derivatives
| Compound ID | R Group (at position X) | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Derivative A | 4-Chloro | 50 | 100 | 25 | 62.5 | |
| Derivative B | 4-Methoxy | >100 | >100 | 50 | >100 | |
| Derivative C | 2,4-Dichloro | 25 | 50 | 12.5 | 50 | [5] |
| Ciprofloxacin | - | 1.25 | 0.625 | - | - | [5] |
| Fluconazole | - | - | - | 6.25 | >100 | [6] |
Note: The data presented is for benzimidazole derivatives, which are structurally similar to the target imidazole scaffold. The specific positions of substituents may vary based on the cited literature.
Structure-Activity Relationship Insights:
From the available data on related compounds, we can infer several SAR trends. The presence of electron-withdrawing groups, such as halogens (e.g., chloro), on the aromatic rings tends to enhance antimicrobial activity.[5] The position of these substituents also plays a crucial role. For instance, some studies suggest that substitutions at the para position of the benzyl ring can significantly influence antifungal potency.[3]
Anti-inflammatory Activity
Imidazole and benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[7][8]
Table 2: Comparative Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound ID | Substituent | In-vivo Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Derivative D | N-phenyl | Carrageenan-induced paw edema | 100 | 75.0 | [7] |
| Derivative E | N-(4-methoxyphenyl) | Carrageenan-induced paw edema | 100 | 68.2 | [8] |
| Indomethacin | - | Carrageenan-induced paw edema | 10 | 83.3 | [7] |
Note: The data is derived from studies on benzimidazole derivatives and serves as a predictive guide for the potential of this compound derivatives.
Structure-Activity Relationship Insights:
The anti-inflammatory activity of these compounds is influenced by the nature of the substituents on the core structure. Aromatic substitutions on the benzyl ring and modifications of the acetic acid moiety (e.g., esterification or amidation) can significantly impact their ability to inhibit inflammatory mediators.[7][8]
Cytotoxic Activity
The anticancer potential of imidazole derivatives is an active area of research. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage.[3]
Table 3: Comparative Cytotoxic Activity (IC50 in µM) of Selected Benzimidazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| (2-Benzyl-1H-benzimidazol-1-yl)acetic acid | MDA-MB-231 (Breast Cancer) | 25.5 | [3] |
| Derivative F (a benzimidazolium salt) | HepG2 (Liver Cancer) | 25.14 | |
| Derivative G (a benzimidazolium salt) | MCF-7 (Breast Cancer) | 22.41 | |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1.10 | [9] |
Note: The data highlights the cytotoxic potential of the core scaffold and related derivatives.
Structure-Activity Relationship Insights:
The cytotoxicity of these derivatives is highly dependent on the substitution pattern. For instance, the introduction of specific functional groups on the benzyl ring can modulate their activity and selectivity against different cancer cell lines.[1] The conversion of the carboxylic acid to an ester or amide can also influence the compound's cell permeability and overall cytotoxic effect.[10]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[11]
Workflow for Broth Microdilution Assay
Caption: A generalized workflow for the broth microdilution method.
Detailed Protocol:
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a density of approximately 5 x 10^5 CFU/mL.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][13]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight. [14]2. Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. [14]4. Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. [14]5. Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of new therapeutic agents with a broad spectrum of biological activities. The available data on structurally related compounds suggest that strategic modifications of the benzyl and acetic acid moieties can lead to potent antimicrobial, anti-inflammatory, and cytotoxic agents.
Future research should focus on the systematic synthesis and screening of a library of these derivatives to establish a more comprehensive and direct structure-activity relationship. Such studies will be instrumental in optimizing the lead compounds for enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their potential clinical applications.
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A Comparative Efficacy Analysis: (1-Benzyl-1H-imidazol-2-yl)-acetic acid versus Benzimidazole Analogues in Antimicrobial Drug Discovery
This guide provides a technical comparison of the imidazole derivative, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, against the well-established class of benzimidazole analogues. Our analysis is grounded in published experimental data to offer researchers and drug development professionals a clear perspective on structure-activity relationships and potential therapeutic efficacy, with a focus on antimicrobial applications.
Introduction: Privileged Scaffolds in Medicinal Chemistry
The benzimidazole ring system is renowned in medicinal chemistry as a "privileged scaffold." Its structure, which features a fusion of benzene and imidazole rings, is bioisosteric to naturally occurring purine bases. This mimicry allows benzimidazole derivatives to readily interact with the macromolecules of living systems, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects[1][2].
The subject of this guide, this compound, presents a structural variation on this theme. It contains the core imidazole ring but lacks the fused benzene moiety. This guide aims to objectively compare the efficacy profile of this imidazole derivative with its more complex benzimidazole cousins, exploring how this fundamental structural difference may influence biological activity.
Structural Analysis: Imidazole vs. Benzimidazole Core
The primary distinction between this compound and its benzimidazole analogue, (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, lies in the heterocyclic core.
-
This compound : Features a five-membered imidazole ring.
-
Benzimidazole Analogues : Incorporate a bicyclic structure where an imidazole ring is fused to a benzene ring.
This difference has significant chemical implications. The benzimidazole core has a more extensive system of aromatic conjugation and is more planar, which can enhance π-π stacking interactions with biological targets. Conversely, the simpler imidazole core of this compound results in a less rigid structure with potentially greater synthetic accessibility and different solubility properties[3].
Caption: Core structural comparison of the imidazole and benzimidazole scaffolds.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of many benzimidazole derivatives is linked to their ability to mimic purine nucleotides. This allows them to inhibit crucial bacterial enzymes involved in nucleic acid synthesis, such as DNA gyrase, effectively disrupting DNA replication and leading to cell death[3][4][5]. Substitutions at the N1 and C2 positions of the benzimidazole ring are critical for modulating this activity[4][6]. While the precise antimicrobial mechanism of this compound is not documented in the cited literature, a similar mode of action targeting essential enzymes can be hypothesized due to the shared imidazole pharmacophore.
Caption: Competitive inhibition of bacterial enzymes by benzimidazole analogues.
Comparative Efficacy Data
A direct, head-to-head experimental comparison between this compound and a wide range of benzimidazole analogues is not available in the reviewed literature. However, we can establish a baseline for the benzimidazole class by summarizing published data on their antimicrobial activity. The standard metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Reported Antimicrobial Efficacy (MIC) of Selected Benzimidazole Analogues
| Compound Class / Specific Analogue | Target Organism | MIC (µg/mL) | Reference |
| This compound | Various | Data not available | |
| 2-Substituted Benzimidazole (General) | Staphylococcus sp. | 87.5 - 200 | [7] |
| 2-Substituted Benzimidazole (General) | Candida sp. | 104.6 - 151.8 | [7] |
| Benzimidazole Derivative 11d | S. aureus | 2 | |
| Benzimidazole Derivative 11d | B. subtilis | 2 | |
| Benzimidazole Derivative 11d | E. coli | 16 | |
| Benzimidazole Derivative 11d | P. aeruginosa | 8 | |
| 1-Nonyl-1H-benzo[d]imidazole | Candida sp. | 0.5 - 256 | [8] |
| 1-Decyl-1H-benzo[d]imidazole | Candida sp. | 2 - 256 | [8] |
Analysis : The data clearly demonstrates that substitutions on the benzimidazole scaffold can produce compounds with potent antimicrobial activity, with some derivatives exhibiting MIC values in the low single digits (µg/mL). The efficacy is highly dependent on the specific substitutions and the target organism. While this compound has been identified as a potential c-fms kinase inhibitor, its antimicrobial profile remains uncharacterized[9].
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To generate the comparative data shown above, a standardized method such as the broth microdilution assay is required. This protocol ensures reproducibility and provides a quantitative measure of antimicrobial efficacy.
Objective : To determine the MIC of a test compound against a specific microbial strain.
Causality : This assay works by exposing a standardized inoculum of bacteria to serial dilutions of the test compound. The MIC is identified as the lowest concentration at which the compound's inhibitory effect prevents microbial growth, which is assessed by observing the absence of turbidity.
Step-by-Step Methodology
-
Preparation of Test Compound Stock : Dissolve the test compound (e.g., a benzimidazole analogue) in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of DMSO is critical as it solubilizes a wide range of organic compounds and is generally non-toxic to microbes at the low final concentrations used in the assay.
-
Microplate Preparation : Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the initial dilution well. Well 11 is typically the positive control (no compound), and well 12 is the negative control (no bacteria).
-
Serial Dilution : Add 100 µL of the stock solution to well 1. Then, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. This creates a logarithmic concentration gradient essential for identifying the precise MIC.
-
Inoculum Preparation : Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This standardization is crucial for the reproducibility of the assay, as the final result is dependent on the initial number of microbial cells.
-
Inoculation : Dilute the standardized suspension and add 50 µL to each well (except the negative control), resulting in a final volume of 100 µL per well and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation : Seal the plate and incubate at 37°C for 18-24 hours. The incubation period allows for sufficient microbial growth in the absence of inhibition.
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Caption: Standard experimental workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The benzimidazole scaffold is a validated and potent pharmacophore in antimicrobial research, with a wealth of data supporting its efficacy. The biological activity of its derivatives can be finely tuned through substitutions at various positions, leading to compounds with high potency against both bacteria and fungi[1][4][6].
In contrast, this compound remains a comparatively unexplored molecule within the antimicrobial domain. While its simpler imidazole core may offer advantages in terms of chemical synthesis and metabolic profile, its efficacy as an antimicrobial agent has yet to be experimentally demonstrated[3].
Recommendation for Future Research : The most logical next step is a direct, side-by-side screening of this compound against its direct structural analogue, (2-Benzyl-1H-benzimidazol-1-yl)acetic acid, and a panel of other C2-substituted benzimidazoles. Utilizing the standardized MIC protocol described herein would provide the definitive, quantitative data needed to properly assess its potential and guide further derivatization efforts. Such studies will clarify whether the fused benzene ring is an indispensable component for potent antimicrobial activity or if a simpler imidazole scaffold can be optimized to achieve comparable or superior efficacy.
References
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. Pharmacophore.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar.
- A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Prolifer
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity.
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.
- ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME 2- AND 1,2-SUBSTITUTED BENZIMIDAZOLE DERIV
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
- ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF SOME 2- AND 1,2-SUBSTITUTED BENZIMIDAZOLE DERIV
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv
- Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry.
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- Imidazole and benzimidazole derivatives encompassing a diverse range of biological activities.
- Synthesis and antimicrobial activity hybrid systems with pyrazole and imidazole rings. WayScience.
- Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions.
- Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
- (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. Benchchem.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. MDPI.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.
- (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. Santa Cruz Biotechnology.
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A Researcher's Guide to Validating the Anticancer Potential of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
As Senior Application Scientist, this guide provides a comprehensive framework for the systematic evaluation of the novel compound, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, as a potential anticancer agent. Recognizing that this molecule is not extensively characterized in existing literature, we will establish a rigorous, multi-stage validation workflow. This document is designed for researchers in oncology and drug development, offering a scientifically-grounded pathway from initial in vitro screening to preliminary mechanistic insights. We will compare its hypothetical performance against well-established anticancer agents to benchmark its efficacy and selectivity.
Part 1: Foundational Strategy & Comparator Selection
The initial validation of a novel compound requires a tiered approach, beginning with broad screening and progressively narrowing to more specific mechanistic studies. Our primary objective is to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells, and whether this effect is selective for cancer cells over normal cells.
To contextualize its potential, we will benchmark its activity against three clinically relevant drugs, each with a distinct mechanism of action:
-
Cisplatin: A DNA-damaging agent that forms platinum-DNA adducts, inducing apoptosis.
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitosis and leads to cell death.
-
Gefitinib: A targeted therapy agent that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cell growth and proliferation in certain cancers.
This selection provides a robust comparative landscape, allowing us to situate the novel compound's performance and potential mechanism within the broader context of cancer therapeutics.
Part 2: Experimental Validation Workflow
The following sections detail the step-by-step protocols for a comprehensive in vitro evaluation.
Cell Line Selection and Culture
The choice of cell lines is critical for generating relevant data. We will utilize a panel of cell lines to assess the breadth of the compound's activity.
-
Human Lung Carcinoma (A549): A widely used cell line in cancer research, known for its robustness.
-
Human Breast Adenocarcinoma (MCF-7): An estrogen receptor-positive cell line, representing a common subtype of breast cancer.
-
Human Colon Carcinoma (HCT116): A model for colorectal cancer.
-
Human Non-Tumorigenic Lung Fibroblasts (MRC-5): A non-cancerous cell line to assess selectivity and general cytotoxicity.
All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Workflow for In-Vitro Anticancer Activity Assessment
The overall experimental process is depicted below. This workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic assays.
Caption: High-level workflow for validating a novel anticancer compound.
Cell Viability Assay (MTT Assay)
This initial assay determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Also prepare dilutions for Cisplatin, Paclitaxel, and Gefitinib.
-
Treatment: Replace the media in each well with the media containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation:
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (MRC-5/A549) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Cisplatin | ~8.5 | ~12.1 | ~5.2 | ~25.0 | ~2.9 |
| Paclitaxel | ~0.01 | ~0.005 | ~0.008 | ~0.1 | ~10.0 |
| Gefitinib | ~0.5 | >100 | ~15 | >100 | >200 |
TBD: To Be Determined through experimentation.
Part 3: Delving into the Mechanism of Action
Should the initial screening reveal potent and selective activity, the next logical step is to investigate how the compound kills cancer cells. The following assays are fundamental to elucidating the mechanism of action.
Apoptosis Assay via Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat the most sensitive cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Cell Cycle Analysis
This assay determines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
Protocol:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and stain with a solution containing Propidium Iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Interpretation: An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest. For instance, Paclitaxel would show a significant increase in the G2/M phase population.
Potential Signaling Pathway Investigation
Based on the outcomes of the apoptosis and cell cycle assays, a more targeted investigation into relevant signaling pathways can be initiated. For example, if apoptosis is confirmed, examining the expression levels of key proteins in the intrinsic (caspase-9, Bcl-2, Bax) and extrinsic (caspase-8) apoptosis pathways via Western blotting is a logical next step.
Caption: Key nodes in apoptosis signaling for mechanistic investigation.
Part 4: Conclusion and Future Directions
References
This section would be populated with citations for the specific protocols and mechanistic claims made throughout the guide. Examples of the types of references that would be included are provided below.
The Structure-Activity Relationship of (1-Benzyl-1H-imidazol-2-yl)-acetic Acid Derivatives as Cytosolic Phospholipase A2α Inhibitors: A Comparative Guide
In the landscape of anti-inflammatory drug discovery, the pursuit of selective and potent inhibitors of key enzymatic targets remains a paramount objective. Among these, cytosolic phospholipase A2α (cPLA2α) has emerged as a critical node in the inflammatory cascade, responsible for the liberation of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of cPLA2α inhibitors: (1-Benzyl-1H-imidazol-2-yl)-acetic acid and its analogs. Through a comparative lens, we will dissect the nuanced interplay between chemical structure and inhibitory potency, benchmark these compounds against leading alternatives, and provide detailed experimental protocols for their evaluation.
The Central Role of cPLA2α in Inflammation
Cytosolic phospholipase A2α (cPLA2α) is an 85 kDa enzyme that preferentially catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, releasing arachidonic acid.[2] This process is the rate-limiting step in the biosynthesis of prostaglandins and leukotrienes, potent lipid mediators that drive the inflammatory response.[3] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a host of inflammatory conditions, including arthritis, asthma, and pain.[3][4] The imidazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anti-inflammatory properties.[5] The this compound framework serves as a key pharmacophore for potent cPLA2α inhibition.
Deconstructing the Pharmacophore: A Structure-Activity Relationship Analysis
While a comprehensive SAR study dedicated solely to the this compound scaffold is not extensively documented in publicly available literature, significant insights can be gleaned from structurally analogous 1-benzylindole inhibitors of cPLA2α.[6] The electronic and steric similarities between the indole and imidazole cores allow for a reasoned extrapolation of SAR principles.
Key Structural Insights:
-
The Benzyl Moiety (N1-Substitution): The benzyl group at the N1 position of the imidazole ring plays a crucial role in binding to a hydrophobic pocket of the enzyme. Substitutions on the phenyl ring of this benzyl group significantly modulate inhibitory potency.
-
Lipophilic and Electron-Withdrawing Groups are Favorable: Introduction of lipophilic and electron-withdrawing substituents, such as chlorine (Cl) or trifluoromethyl (CF3), at the para-position of the benzyl ring dramatically enhances inhibitory activity. For instance, in the analogous 1-benzylindole series, a p-chloro or p-trifluoromethyl substitution resulted in approximately a 10-fold increase in potency, with IC50 values around 0.07 µM.[6]
-
Electron-Donating Groups are Detrimental: Conversely, the presence of electron-donating groups, like a methoxy (OCH3) substituent, leads to a significant reduction in efficacy.[6]
-
-
The Acetic Acid Side Chain (C2-Substitution): The acidic moiety is critical for interacting with key residues in the active site of cPLA2α.
-
Carboxylic Acid is Essential: The carboxylic acid group is a key feature for potent inhibition. Its replacement with other functionalities often leads to a decrease in activity.
-
Chain Length and Flexibility: The length and flexibility of the linker between the imidazole ring and the carboxylic acid can influence potency. While the acetic acid moiety is common, variations in chain length can be explored to optimize interactions within the active site.
-
-
The Imidazole Core: The imidazole ring itself serves as a central scaffold, orienting the critical benzyl and acetic acid functionalities for optimal binding. Its aromatic nature and ability to participate in various non-covalent interactions contribute to the overall binding affinity.
The following diagram illustrates the key pharmacophoric features and the impact of substitutions on the inhibitory activity of this compound analogs against cPLA2α.
Caption: Key pharmacophoric elements of this compound for cPLA2α inhibition.
Comparative Analysis: Benchmarking Against Leading cPLA2α Inhibitors
To contextualize the potential of the this compound scaffold, it is essential to compare its performance with established cPLA2α inhibitors. Several potent inhibitors have been developed, with some progressing to clinical trials.
| Compound/Scaffold | Core Scaffold | cPLA2α IC50 (µM) | Key Features |
| This compound Analog (extrapolated from indole series)[6] | Imidazole | ~0.07 | Potent inhibition with optimized benzyl substitutions (e.g., p-Cl, p-CF3). |
| Efipladib [7] | Indole | 0.04 | Potent, selective, and orally active. |
| WAY-196025 [8][9] | Indole | 0.01 | Highly potent and selective inhibitor. |
| Ecopladib [4] | Indole | Sub-micromolar | Demonstrated oral efficacy in in vivo models of inflammation. |
| AVX235 [2] | Thiazolyl Ketone | 0.3 | Potent inhibitor with in vivo anti-inflammatory effects comparable to methotrexate and Enbrel. |
This comparative data highlights that while the indole-based inhibitors like Efipladib and WAY-196025 exhibit exceptional potency, the this compound scaffold, with appropriate substitutions, has the potential to achieve comparable inhibitory activity. The key advantage of the imidazole core lies in its favorable physicochemical properties and synthetic accessibility, making it an attractive starting point for further optimization.
Experimental Methodologies
General Synthesis of this compound Analogs
A general synthetic route to access this compound and its derivatives is outlined below. This multi-step synthesis allows for the introduction of diverse substituents on the benzyl ring.
Caption: General synthetic workflow for this compound analogs.
In Vitro cPLA2α Inhibition Assay Protocol
The following protocol describes a common method for assessing the inhibitory activity of compounds against human recombinant cPLA2α.
Materials:
-
Human recombinant cPLA2α
-
Substrate: 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine
-
Assay Buffer: (e.g., 80 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare Substrate Vesicles: Prepare small unilamellar vesicles containing the radiolabeled substrate.
-
Incubation: In a microplate, combine the assay buffer, human recombinant cPLA2α, and the test compound at various concentrations (or DMSO for control).
-
Initiate Reaction: Add the substrate vesicles to initiate the enzymatic reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., Dole's reagent).
-
Extract Released Arachidonic Acid: Extract the released [14C]arachidonic acid using an organic solvent.
-
Quantify: Measure the radioactivity of the extracted arachidonic acid using a scintillation counter.
-
Calculate IC50: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel and potent cPLA2α inhibitors. The structure-activity relationship, largely informed by analogous indole-based inhibitors, provides a clear roadmap for optimizing potency. Specifically, the incorporation of lipophilic and electron-withdrawing groups on the N1-benzyl moiety is a key strategy for enhancing inhibitory activity.
Compared to leading clinical and pre-clinical candidates, this imidazole series offers the potential for achieving high potency coupled with favorable synthetic tractability. Future research should focus on a systematic exploration of substitutions on both the benzyl ring and the acetic acid side chain to fine-tune the pharmacological profile. Moreover, in vivo evaluation of optimized analogs in relevant animal models of inflammation will be crucial to validate their therapeutic potential. The insights provided in this guide serve as a robust foundation for researchers and drug development professionals to advance the design and discovery of next-generation anti-inflammatory agents targeting cPLA2α.
References
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Soubhye, J., van Antwerpen, P., & Dufrasne, F. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Medicinal Chemistry, 25(21), 2418-2447. [Link]
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McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]
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Behnke, M. L., et al. (2007). Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. Bioorganic & Medicinal Chemistry Letters, 17(6), 1665-1669. [Link]
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Magrioti, V., & Kokotos, G. (2010). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Future Medicinal Chemistry, 2(1), 55-73. [Link]
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ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. Retrieved from [Link]
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Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. [Link]
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Magrioti, V., & Kokotos, G. (2010). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Future Medicinal Chemistry, 2(1), 55-73. [Link]
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González-Périz, A., et al. (2012). An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats. Diabetes, 61(9), 2320-2329. [Link]
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Leistad, L., et al. (2016). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Mediators of Inflammation, 2016, 6354129. [Link]
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Bohrium. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897-17907. [Link]
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Meyer zu Vilsendorf, I., et al. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]
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Soubhye, J., van Antwerpen, P., & Dufrasne, F. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Medicinal Chemistry, 25(21), 2418-2447. [Link]
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ResearchGate. (n.d.). Scatter plot of experimental IC50 values versus predicted IC50 values... Retrieved from [Link]
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Husain, A., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Scientific Reports, 14(1), 2358. [Link]
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Asadikaram, G., et al. (2017). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 3(3), 24-34. [Link]
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Fayed, E. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(8), 521-542. [Link]
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In Vivo Validation of (1-Benzyl-1H-imidazol-2-yl)-acetic acid Activity: A Comparative Guide for Preclinical Development
This guide provides a comprehensive framework for the in vivo validation of (1-Benzyl-1H-imidazol-2-yl)-acetic acid , a putative inhibitor of the c-FMS kinase. Given the dual role of c-FMS in both oncology and inflammatory diseases, this document outlines comparative preclinical validation strategies in both therapeutic areas. The experimental designs and data presented herein are based on established methodologies for evaluating c-FMS inhibitors, providing a robust template for assessing the therapeutic potential of this novel imidazole-based compound.
Introduction: The Rationale for Targeting c-FMS Kinase
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-FMS, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] Dysregulation of the c-FMS signaling pathway has been implicated in a variety of pathologies. In oncology, tumor-associated macrophages (TAMs), which often express high levels of c-FMS, can promote tumor growth, angiogenesis, and metastasis.[2] In inflammatory disorders such as rheumatoid arthritis, c-FMS-expressing monocytes and macrophages are key mediators of tissue damage and inflammation.[3]
This compound has been identified as a potential inhibitor of c-FMS kinase.[4] Its imidazole core is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[5][6] This guide will compare its potential in vivo activity against established c-FMS inhibitors in both a cancer and an inflammation model, providing the necessary protocols and data interpretation frameworks for its preclinical validation.
Comparative Efficacy in an Oncology Setting: Xenograft Tumor Model
The anti-tumor activity of this compound can be evaluated in a subcutaneous xenograft model using a human cancer cell line with known c-FMS expression, such as the HT-29 human colorectal cancer cell line.[7][8] For comparison, we will use Pexidartinib (PLX3397), an FDA-approved c-FMS inhibitor, as a benchmark.
Experimental Workflow: Oncology
Caption: Workflow for in vivo validation in a xenograft model.
Comparative Data Summary: Oncology
| Compound | Dose (mg/kg, p.o.) | Dosing Frequency | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | Daily | 0 | - |
| This compound | To be determined | Daily | Hypothetical | Hypothetical |
| Pexidartinib | 50 | Daily | ~60-70% | <0.05 |
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Culture: HT-29 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation: HT-29 cells are harvested, washed, and resuspended in sterile PBS. Each mouse is subcutaneously injected with 5 x 10^6 cells in the right flank.
-
Tumor Growth Monitoring and Grouping: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Compound Preparation and Dosing: this compound and Pexidartinib are formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Dosing is performed daily via oral gavage.
-
Endpoint and Analysis: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., immunohistochemistry for macrophage markers).
Comparative Efficacy in an Inflammation Setting: Carrageenan-Induced Paw Edema
To assess the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a widely accepted and robust assay.[1][3] This model mimics the acute inflammatory response. For comparison, a well-characterized tool compound c-FMS inhibitor, such as GW2580, will be used as a reference.[9]
Experimental Workflow: Inflammation
Caption: Workflow for in vivo validation in a carrageenan-induced paw edema model.
Comparative Data Summary: Inflammation
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | Inhibition of Edema (%) | Statistical Significance (p-value) |
| Vehicle Control | - | 3 | 0 | - |
| This compound | To be determined | 3 | Hypothetical | Hypothetical |
| GW2580 | 30 | 3 | ~40-50% | <0.05 |
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: Animals are divided into groups (n=6-8 per group). This compound and GW2580 are administered orally. The vehicle control group receives the formulation vehicle.
-
Baseline Measurement: One hour after compound administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage inhibition of edema is then calculated for each treated group relative to the control group.
Underlying Mechanism: c-FMS Signaling Pathway
The therapeutic rationale for using this compound in both oncology and inflammation stems from its potential to inhibit the c-FMS signaling cascade.
Caption: Simplified c-FMS signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a comparative framework for the in vivo validation of this compound. By leveraging established models for oncology and inflammation, researchers can effectively assess the therapeutic potential of this novel c-FMS inhibitor. Positive results in these models would warrant further investigation, including pharmacokinetic and toxicological studies, to advance this compound towards clinical development. The dual-targeting potential in both cancer and inflammatory diseases makes this compound a promising candidate for further preclinical and clinical exploration.
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Srivastava, S., et al. (2015). Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications. ResearchGate.[11]
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Tan, K. W., et al. (2023). Cytotoxicity, Cell Line Selectivity and Proapoptotic Activity of New Anticancer Agents Derived From N,N'-Functionalised Benzimidazolium Salts and Their Silver(I)-N-Heterocyclic Carbene Complexes. Drug Development Research, 84(8), e70112.[14]
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Garcia, S., et al. (2016). Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis. Arthritis research & therapy, 18(1), 1-11.[16]
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Burns, C. J., & Wilks, A. F. (2011). c-FMS inhibitors: a patent review. Expert opinion on therapeutic patents, 21(2), 147-163.[17]
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Hassan, M., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(7), e28646.[6]
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A Researcher's Guide to Assessing Kinase Inhibitor Specificity: A Comparative Analysis Focused on (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes. The disruption of kinase signaling is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has burgeoned into a cornerstone of targeted therapy. (1-Benzyl-1H-imidazol-2-yl)-acetic acid has been identified as an inhibitor of the colony-stimulating factor 1 receptor (c-Fms), a critical kinase in the proliferation and differentiation of macrophages. This positions the compound as a promising candidate for pathologies where c-Fms is implicated.
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of biological effects, muddying the path of preclinical and clinical development. Therefore, a rigorous and comprehensive assessment of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a foundational pillar of its pharmacological validation.
This guide provides a comparative framework for evaluating the kinase selectivity of this compound. As specific cross-reactivity data for this compound is not yet widely published, we will focus on the established, industry-standard methodologies a researcher would employ to generate a comprehensive selectivity profile. We will compare these methodologies and illustrate the interpretation of the resulting data using well-characterized kinase inhibitors as benchmarks, including the relatively selective c-Fms inhibitor Pexidartinib, the multi-targeted inhibitors Sunitinib and Dasatinib, and the notoriously promiscuous inhibitor, Staurosporine.
Pillar 1: Methodologies for Comprehensive Kinase Selectivity Profiling
The choice of profiling methodology is critical and depends on the stage of drug discovery, the desired depth of information, and the available resources. Here, we compare three widely adopted and robust platforms, explaining the causality behind their experimental design.
Biochemical Activity Assays: The ADP-Glo™ Kinase Assay
Biochemical assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzymatic activity.[1][2]
Causality of Experimental Design: This method is a gold standard for confirming functional inhibition of enzymatic activity. By using purified recombinant kinases, it isolates the interaction between the inhibitor and the kinase from the complexities of the cellular environment. The two-step process, involving ATP depletion before ADP conversion to a luminescent signal, ensures high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and detailed dose-response analysis.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being assayed (e.g., containing Tris-HCl, MgCl₂, BSA, DTT).
-
Dilute ATP to the desired concentration (often at the Kₘ for the specific kinase) in the kinase buffer.
-
Dilute the purified kinase and its corresponding substrate to their working concentrations in the kinase buffer.
-
Perform serial dilutions of the test compound, such as this compound, in DMSO and then further dilute in the kinase buffer.
-
-
Kinase Reaction (384-well plate format):
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.[2]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Competition Binding Assays: The KINOMEscan™ Platform
Competition binding assays measure the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. The KINOMEscan™ platform is a widely used technology that employs a DNA-tagged kinase and an immobilized ligand, with detection via quantitative PCR (qPCR).[4][5]
Causality of Experimental Design: This approach offers a broad, high-throughput survey of the kinome without the need for functional enzymatic assays for each kinase.[6] It directly measures binding to the kinase, which is a prerequisite for inhibition. The use of qPCR for detection provides exceptional sensitivity and a wide dynamic range, allowing for the determination of dissociation constants (Kd) across a broad spectrum of affinities.[4]
Experimental Workflow: KINOMEscan™ Profiling
Caption: KiNativ™ workflow for in-situ kinase inhibitor profiling.
Pillar 2: Comparative Selectivity Profiles
To illustrate how the data from these platforms are interpreted, we present a hypothetical but realistic cross-reactivity profile for this compound alongside published data for our comparator compounds. The data is presented as percent of control at a single high concentration (e.g., 1 µM) from a KINOMEscan™-type assay, where a lower percentage indicates stronger binding.
| Kinase Target | This compound (% of Control @ 1µM) (Hypothetical) | Pexidartinib (% of Control @ 1µM) | Sunitinib (% of Control @ 1µM) | Dasatinib (% of Control @ 1µM) [7] | Staurosporine (% of Control @ 1µM) [8] |
| CSF1R (c-Fms) | <1 | <1 | <1 | 1.1 | <1 |
| KIT | 35 | <1 | <1 | 1.5 | <1 |
| FLT3 | 45 | <1 | <1 | 2.2 | <1 |
| VEGFR2 (KDR) | 75 | 15 | <1 | 10.5 | <1 |
| PDGFRβ | 80 | 20 | <1 | 12 | <1 |
| SRC | 90 | 85 | 35 | <1 | <1 |
| ABL1 | 95 | 90 | 40 | <1 | <1 |
| EGFR | 98 | 92 | 60 | 1.1 | <1 |
| AURKA | 99 | 95 | 70 | 35 | <1 |
| CDK2 | 99 | 98 | 80 | 45 | <1 |
Interpretation:
-
This compound (Hypothetical): This profile illustrates a highly selective inhibitor. It potently binds its primary target, CSF1R, with minimal interaction with other kinases at a high concentration, suggesting a favorable selectivity profile.
-
Pexidartinib: A selective inhibitor of CSF1R, KIT, and FLT3. [9]This is reflected in the strong binding to these kinases with less significant off-target interactions in this limited panel.
-
Sunitinib: A multi-targeted inhibitor, known to inhibit VEGFRs, PDGFRs, KIT, FLT3, and CSF1R. [10]The data clearly shows potent binding to a broader range of kinases compared to the more selective compounds.
-
Dasatinib: A potent inhibitor of BCR-ABL and SRC family kinases, but also interacts with a significant number of other kinases. [11][12]This broader activity profile is evident from the KINOMEscan™ data.
-
Staurosporine: A classic example of a promiscuous kinase inhibitor, binding to a vast majority of the kinome with high affinity. [8]This is demonstrated by its potent interaction with all kinases in the panel.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinase inhibitor selectivity is by mapping the binding data onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's activity across different kinase families.
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A Comparative Analysis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid Against Standard Antimicrobial Agents
An In-Depth Guide for Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antimicrobial effects.[1][2] This guide provides a comprehensive benchmark analysis of a novel imidazole derivative, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, against a panel of well-established antimicrobial drugs: Ciprofloxacin, Vancomycin, and Amphotericin B. We present a detailed framework for comparative in vitro evaluation, including standardized protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The objective is to furnish researchers and drug development professionals with a rigorous, evidence-based methodology to assess the potential of new chemical entities in the antimicrobial discovery pipeline.
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of multidrug-resistant (MDR) pathogens poses a grave threat to global public health. The efficacy of conventional antibiotics is waning, leading to treatment failures, prolonged illnesses, and increased mortality. This situation underscores the critical need for innovative antimicrobial agents with novel mechanisms of action.
Heterocyclic compounds, particularly those containing an imidazole scaffold, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[3] Imidazole derivatives are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with crucial metabolic pathways like ergosterol biosynthesis in fungi.[2][4]
This guide focuses on This compound , a specific derivative selected for evaluation. The primary objective is to benchmark its in vitro antimicrobial performance against a carefully selected panel of widely used clinical agents, providing a clear, data-driven assessment of its spectrum and potency.
Materials and Methods: A Framework for Rigorous Evaluation
The credibility of any benchmarking study hinges on the robustness and standardization of its methodology. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[5][6][7]
Test Compound and Benchmark Agents
A critical aspect of this guide is the selection of appropriate comparators. The chosen agents represent distinct classes of antimicrobials with different mechanisms of action and spectra of activity, providing a comprehensive benchmark.
-
Compound of Interest: this compound (BIA)
-
Benchmark Agents:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby leading to cell death.[8][9][10] It is active against a wide range of Gram-negative and some Gram-positive bacteria.[11]
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan cell wall in Gram-positive bacteria.[12][13] It is a large molecule that binds to the D-Ala-D-Ala moieties of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[14][15] Its activity is restricted to Gram-positive bacteria due to its inability to penetrate the outer membrane of Gram-negative organisms.[13]
-
Amphotericin B: A polyene antifungal agent that binds to ergosterol, a primary component of the fungal cell membrane.[16][17] This binding forms pores or channels that disrupt membrane integrity, leading to the leakage of essential ions and ultimately, cell death.[18][19][20]
-
Microbial Strains for Testing
The selection of a diverse panel of microorganisms is crucial for determining the antimicrobial spectrum. The following strains are recommended, representing key categories of human pathogens:
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin, soft tissue, and bloodstream infections.
-
Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections, known for its intrinsic resistance.
-
-
Gram-Negative Bacteria:
-
Escherichia coli (ATCC 25922) - A versatile pathogen causing urinary tract, gastrointestinal, and systemic infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its high level of intrinsic and acquired resistance.
-
-
Fungal Pathogen:
-
Candida albicans (ATCC 90028) - The most common cause of opportunistic fungal infections (candidiasis).
-
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[21] This protocol is adapted from CLSI document M07.[5][22][23]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and each benchmark agent in an appropriate solvent (e.g., DMSO), ensuring sterility.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12. Add 100 µL of the antimicrobial agent (at 2x the highest desired test concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for Candida albicans.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[24]
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Results and Discussion: A Comparative Performance Analysis
This section presents hypothetical but plausible data to illustrate how the performance of this compound (BIA) would be evaluated against the benchmark agents.
Comparative In Vitro Activity Data
The following tables summarize the potential MIC and MBC/MFC values obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | BIA | Ciprofloxacin | Vancomycin | Amphotericin B |
| S. aureus (ATCC 29213) | 8 | 1 | 1 | >128 |
| E. faecalis (ATCC 29212) | 16 | 4 | 2 | >128 |
| E. coli (ATCC 25922) | 64 | 0.25 | >128 | >128 |
| P. aeruginosa (ATCC 27853) | >128 | 1 | >128 | >128 |
| C. albicans (ATCC 90028) | 4 | >128 | >128 | 0.5 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Microorganism | BIA | Ciprofloxacin | Vancomycin | Amphotericin B |
| S. aureus (ATCC 29213) | 16 | 2 | 4 | >128 |
| E. faecalis (ATCC 29212) | 32 | 16 | 8 | >128 |
| E. coli (ATCC 25922) | >128 | 0.5 | >128 | >128 |
| P. aeruginosa (ATCC 27853) | >128 | 4 | >128 | >128 |
| C. albicans (ATCC 90028) | 8 | >128 | >128 | 1 |
Spectrum of Activity and Potency Analysis
Based on the hypothetical data:
-
This compound (BIA) demonstrates moderate activity against Gram-positive bacteria (S. aureus and E. faecalis) and promising activity against the fungal pathogen C. albicans. Its efficacy against Gram-negative bacteria is limited, particularly against P. aeruginosa.
-
The MBC/MIC ratio for BIA against S. aureus and C. albicans is 2, suggesting a primarily cidal (killing) rather than static (inhibitory) mode of action.
-
Ciprofloxacin exhibits potent, broad-spectrum activity against the tested Gram-negative bacteria and moderate activity against Gram-positives, as expected.[8] It shows no antifungal activity.
-
Vancomycin displays excellent activity against Gram-positive bacteria but is inactive against Gram-negative bacteria and fungi, consistent with its known mechanism of targeting peptidoglycan synthesis.[12][25]
-
Amphotericin B shows potent and specific activity against C. albicans and no activity against bacteria, which aligns with its mechanism of targeting fungal ergosterol.[17][20]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the in vitro benchmarking process.
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Spectroscopic Confirmation of (1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Comparative Guide
The Imperative of Spectroscopic Verification
Predicted Spectroscopic Data for (1-Benzyl-1H-imidazol-2-yl)-acetic acid
Based on the analysis of structurally similar compounds, we can predict the key spectroscopic features of this compound.
Molecular Structure:
Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.
Conclusion
References
- Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
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Indian Journal of Pharmaceutical Sciences. Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. [Link]
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Comparative Analysis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Guide to Synthesis, Biological Potential, and Experimental Design
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1-Benzyl-1H-imidazol-2-yl)-acetic acid, a molecule of interest within the broader class of imidazole derivatives. Due to the limited direct peer-reviewed data on this specific compound, this document establishes a predictive and comparative framework by examining its structural analogues. We will delve into the established synthesis protocols, biological activities, and structure-activity relationships (SAR) of closely related compounds, primarily focusing on imidazole-1-yl acetic acid and various benzimidazole-2-carboxylic acid derivatives. This comparative approach aims to provide researchers with the foundational knowledge and experimental designs necessary to investigate the potential of this compound.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This scaffold's versatility has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3] The acidic proton on the imidazole nitrogen and the capacity for substitution at various positions allow for fine-tuning of physicochemical and pharmacological properties.
The addition of a carboxylic acid moiety, particularly at the 2-position, and N-alkylation with groups like benzyl, are common strategies to modulate activity. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules, and the benzimidazole-2-carboxylic acid structure fulfills these general requirements.[4] The benzyl group, in particular, has been shown to enhance the anti-inflammatory activity in certain benzimidazole series.[4] It is within this context that this compound emerges as a logical target for synthesis and biological screening.
Synthesis Strategies: A Comparative Look
While a specific, optimized synthesis for this compound is not prominently documented, its synthesis can be logically extrapolated from established methods for its isomers and analogues. The most relevant comparators are the syntheses of imidazol-1-yl-acetic acid and various N-substituted benzimidazole-2-carboxylic acids.
Comparative Synthesis Route: N-Alkylation and Functionalization
A common and efficient strategy involves the N-alkylation of the imidazole ring followed by manipulation of a precursor at the C2 position. A plausible synthetic pathway is outlined below, drawing parallels from documented procedures for related structures.[5][6][7]
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
N-Alkylation First: Protecting or functionalizing the imidazole nitrogen with the benzyl group at the outset is crucial. This step directs subsequent reactions and prevents unwanted side reactions at the nitrogen. The choice of a base like potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) is standard for such SN2 reactions, facilitating the displacement of the bromide by the imidazole nitrogen.[5][6]
-
Oxidation vs. Alternative Routes: While direct carboxylation at C2 can be challenging, starting with a C2-functionalized imidazole (like the aldehyde) is a common strategy. Oxidation to the carboxylic acid is a reliable transformation.
-
Homologation: The Arndt-Eistert synthesis is a classic method for one-carbon chain extension of a carboxylic acid. This multi-step process (conversion to acid chloride, reaction with diazomethane, and Wolff rearrangement) is a well-established, albeit potentially hazardous due to diazomethane, method to achieve the target acetic acid derivative.
Comparative Biological Activity: Anti-inflammatory Potential
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of inflammatory prostaglandins.[8][9] There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[10] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce gastrointestinal side effects.[8]
Insights from Benzimidazole-2-Carboxylic Acid Derivatives
Studies on benzimidazole-2-carboxylic acids have shown promising anti-inflammatory activity. A study by Thakurdesai et al. synthesized a series of these derivatives and tested them in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[4]
Key Findings from Analogues:
-
Effect of N-1 Substitution: The introduction of a 1-benzyl substituent was found to increase anti-inflammatory activity compared to unsubstituted analogues.[4]
-
Mechanism: The observed anti-inflammatory effect suggests that these compounds likely act by inhibiting prostaglandin synthesis, pointing towards COX inhibition as a probable mechanism.[4]
Performance Comparison with Standard NSAIDs
To contextualize the potential efficacy of this compound, we can compare the reported activity of its structural analogues against well-known NSAIDs.
| Compound/Drug | Class / Structure | In Vivo Model | % Inhibition of Edema (Dose) | Probable Mechanism | Reference |
| Indomethacin | Non-selective COX Inhibitor | Carrageenan Paw Edema | ~50-60% (10 mg/kg) | COX-1/COX-2 Inhibition | [10][11] |
| Diclofenac | Phenylacetic Acid Derivative | Carrageenan Paw Edema | ~65% (100 mg/kg) | COX-1/COX-2 Inhibition | [1] |
| 1-Benzyl-benzimidazole-2-propionic acid | Benzimidazole Derivative | Carrageenan Paw Edema | 47.3% (200 mg/kg) | Prostaglandin Synthesis Inhibition | [4] |
| (Hypothetical) this compound | Imidazole Derivative | - | - | Predicted COX Inhibition | - |
This table illustrates that N-benzylated benzimidazole derivatives, while perhaps less potent than standards like indomethacin, demonstrate significant anti-inflammatory effects. This provides a strong rationale for synthesizing and testing this compound, as the imidazole core may offer a different selectivity and safety profile.
Key Experimental Protocols
To facilitate the investigation of this compound, we provide detailed protocols for foundational assays, adapted from methodologies used to evaluate its analogues.
Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is the gold-standard acute anti-inflammatory model.
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Selection: Use Wistar albino rats (150-200g) of either sex. Acclimatize the animals for one week.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle control (e.g., 1% Carboxymethyl cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test compound at different doses (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation:
-
Calculate the percentage increase in paw volume for each group.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Self-Validating System: The inclusion of both a vehicle control (to measure the maximum inflammatory response) and a positive control (to ensure the assay is responding correctly to a known anti-inflammatory agent) makes this protocol self-validating.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's direct inhibitory effect on the target enzymes.
Objective: To determine the IC50 values of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Assay Kit: Utilize a commercial COX fluorescent inhibitor screening assay kit, which typically includes ovine COX-1 and human recombinant COX-2 enzymes.[8]
-
Reagents: Prepare assay buffer, heme, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP) as per the kit instructions.
-
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (serial dilution).
-
Add either the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence (e.g., at Ex/Em = 535/590 nm) over time.
-
-
Calculation:
-
Plot the rate of fluorescence increase against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Proposed Mechanism of Action: COX Inhibition Pathway
The structural similarity of this compound to known anti-inflammatory agents strongly suggests it will interfere with the arachidonic acid cascade by inhibiting COX enzymes.
Caption: Proposed mechanism of action via inhibition of the COX pathway.
Conclusion and Future Directions
This compound represents an unexplored but promising molecule for anti-inflammatory drug discovery. Based on a comparative analysis of its structural analogues, there is a strong scientific rationale to predict its activity as a prostaglandin synthesis inhibitor, likely through the modulation of COX enzymes. The presence of the N-benzyl group is anticipated to confer potent activity, as observed in related benzimidazole series.
Future research should focus on:
-
Efficient Synthesis: Developing and optimizing a reliable synthetic route for the target compound.
-
In Vitro Screening: Performing COX-1/COX-2 inhibition assays to determine its potency and selectivity.
-
In Vivo Validation: Utilizing the carrageenan-induced paw edema model to confirm its anti-inflammatory efficacy in a biological system.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives to probe the effects of different substituents on the benzyl and imidazole rings to optimize activity and selectivity.
This guide provides the necessary framework, comparative data, and experimental protocols to embark on the scientific investigation of this novel compound.
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Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]
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Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]
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Moharana, A. K., & Paidesetty, S. K. (2024). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medicinal and Pharmaceutical Sciences. Available at: [Link]
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Thakurdesai, P. A., et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Pharmacologyonline, 1, 314-329. Available at: [Link]
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Al-Obeidi, F. A., et al. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry, 37(19), 3121-8. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Benzyl-1H-imidazol-2-yl)-acetic acid
This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a self-validating system of laboratory safety and regulatory compliance.
Part 1: Pre-Disposal Characterization and Hazard Assessment
Before any disposal action is taken, a comprehensive understanding of the potential hazards associated with (1-Benzyl-1H-imidazol-2-yl)-acetic acid is mandatory. This assessment is derived from its constituent chemical moieties: the imidazole ring and the carboxylic acid functional group.
Structural Hazard Analysis:
-
Imidazole Moiety: The core structure contains an imidazole ring. Imidazole itself is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4][5] As a class, imidazole derivatives should be collected as chemical waste and never discharged into drains.[3][4] Furthermore, they are incompatible with strong oxidizing agents and acids, requiring careful segregation.[3][5]
-
Carboxylic Acid Moiety: The acetic acid group confers acidic properties to the molecule. Concentrated or pure carboxylic acids are typically treated as corrosive hazardous waste.[6] While regulations may permit drain disposal for very dilute (<10%) solutions of simple acids after neutralization to a pH between 5.5 and 9.0, this practice is not recommended for a complex molecule like this compound.[7][8] Such compounds may pose additional environmental hazards, and neutralization should not be attempted without explicit approval from your institution's Environmental Health & Safety (EHS) department.[9]
EPA Hazardous Waste Classification:
According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11]
| Hazard Characteristic | Assessment for this compound | Justification & Action |
| Corrosivity | Assumed Corrosive. | The carboxylic acid functional group makes the compound acidic. Waste streams containing this compound are likely to have a pH of ≤ 2, meeting the EPA definition of corrosive waste.[11] It must be handled as a corrosive material. |
| Toxicity | Assumed Toxic. | Specific toxicological data for this novel compound is unavailable. Therefore, it must be handled as if it were toxic to mitigate potential health risks.[1] Containers must be triple-rinsed, with all rinsate collected as hazardous waste.[6] |
| Reactivity | Low, but Segregation Required. | While not expected to be explosive or water-reactive, imidazoles and carboxylic acids are incompatible with strong bases, strong oxidizers, and certain metals.[3][5] The waste must be segregated from these materials. |
| Ignitability | Assumed Non-Ignitable. | The compound is not expected to have a low flashpoint. However, it should be stored away from sources of ignition as a general best practice.[5] |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the mandatory, step-by-step procedure for disposing of this compound and any materials contaminated by it.
Workflow for Proper Disposal
Caption: Decision workflow for the disposal of this compound.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, always wear appropriate PPE, including chemical safety goggles, chemical-impermeable gloves, and a laboratory coat.[9]
-
Waste Segregation & Collection:
-
This chemical, in both pure form and as part of any solution, must be collected and disposed of as hazardous chemical waste.[6][12][13]
-
NEVER dispose of this chemical down the drain or in the regular trash.[6][9]
-
Create a dedicated waste stream. Do not mix this waste with other incompatible chemical wastes, particularly bases, strong oxidizers, or reactive metals.[6][14]
-
Any materials lightly contaminated with the compound (e.g., gloves, absorbent pads, weigh paper) must also be collected in a designated container for hazardous waste.[9]
-
-
Container Selection:
-
Use a sturdy, leak-proof container that is chemically compatible with acidic and organic compounds. High-density polyethylene (HDPE) or glass containers are appropriate choices.[11][14]
-
Ensure the container has a secure, tightly sealing lid. The container must be kept closed at all times except when waste is being added.[6][10][15]
-
-
Waste Labeling:
-
The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[10][16]
-
The label must include the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6][10]
-
If the waste is a mixture, list all chemical constituents and their approximate percentages.[10]
-
Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[6][17]
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[10][18][19]
-
Liquid waste containers must be placed in secondary containment (such as a plastic bin or tray) to contain any potential leaks.[6][15]
-
-
Disposal and Pickup:
-
When the waste container is nearly full (e.g., 90% capacity) or has reached the institutional time limit for storage in an SAA (often 12 months), contact your institution's EHS department to request a waste pickup.[6][10][11]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11][19]
-
-
Empty Container Management:
-
A chemical container is not considered "empty" until it has been properly rinsed.
-
Due to the unknown toxicity, a triple-rinse procedure is mandatory.[6] Collect all three rinses with a suitable solvent (e.g., water or another solvent in which the compound is soluble) and add the rinsate to your hazardous waste container.[6][15]
-
After the triple rinse, deface or completely remove the original chemical label.[6] The now-clean container can typically be disposed of as non-hazardous solid waste (e.g., broken glass box or regular trash, per your institution's policy).
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting both personnel and the environment.
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Comprehensive Safety and Handling Guide for (1-Benzyl-1H-imidazol-2-yl)-acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (1-Benzyl-1H-imidazol-2-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure laboratory safety and operational integrity. The recommendations herein are synthesized from an analysis of the compound's structural motifs and established best practices for handling its constituent chemical classes.
Hazard Assessment: A Structural Approach
-
Imidazole Moiety: Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Some imidazole compounds are also classified as potential reproductive toxins.[2][3]
-
Acetic Acid Moiety: Acetic acid, particularly in concentrated or glacial forms, is a corrosive chemical that can cause severe skin burns, eye damage, and respiratory irritation.[4][5][6][7]
Given these constituent hazards, this compound should be handled as a corrosive material that is potentially harmful if swallowed or inhaled, and may pose a reproductive risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent exposure. The selection of specific PPE is based on the anticipated corrosive nature of the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes and potential vapors which can cause severe and potentially permanent eye damage.[5][6] |
| Hand Protection | Butyl rubber or nitrile gloves. A glove thickness of at least 0.7 mm is recommended for extended contact. | Provides a high level of protection against corrosive organic acids and imidazole compounds.[4][5][7] Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination. |
| Body Protection | A chemically resistant lab coat, fully buttoned, with long sleeves. A synthetic or rubber apron should be worn over the lab coat. | Protects skin from accidental contact. Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[4][8] |
| Respiratory Protection | A vapor respirator equipped with acid gas cartridges may be necessary if handling outside of a certified chemical fume hood or if aerosolization is possible. | Protects against inhalation of vapors which can cause respiratory tract irritation.[5][6] Respirator use must comply with a formal respiratory protection program, including training and fit-testing. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary method for minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[1][6]
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for managing this compound throughout its lifecycle in the lab.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface within the fume hood with absorbent, chemical-resistant bench paper.
-
-
Handling:
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood.
-
Slowly add the compound to the solvent or reaction vessel to avoid splashing.
-
Keep the container sealed when not in immediate use.
-
-
Storage:
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, bench paper), must be collected in a designated, sealed, and properly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" label detailing the contents, including the full chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of corrosive, organic chemical waste. Do not discharge this material into drains or waterways.[2][9]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one cup of water.[6] Seek immediate medical attention. |
Spill Management
-
Small Spill (<100 mL/g):
-
Ensure you are wearing appropriate PPE.
-
If the spill is contained within the fume hood, keep the sash lowered.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
-
Large Spill (>100 mL/g):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the fume hood sash and shut down any ignition sources.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[5]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
References
- Benchchem. Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol.
- University of California, Merced. Glacial Acetic Acid Safety Sheet.
- VelocityEHS. Acetic Acid Hazards & Safety Information.
- Carl ROTH. Safety Data Sheet: Acetic acid.
- University of Washington. Imidazole Safety Sheet.
- NJDOT. How to Use Anhydrous Acetic Acid Safely and Effectively?.
- University of Washington. Standard Operating Procedure: Imidazole.
- ChemSupply Australia. Safety Data Sheet IMIDAZOLE.
- Benchchem. Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
- Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. ehs.com [ehs.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

